IRF1-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H24N4O4S |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-(4-piperidin-1-ylsulfonylphenyl)propanamide |
InChI |
InChI=1S/C22H24N4O4S/c27-21(12-15-25-16-23-20-7-3-2-6-19(20)22(25)28)24-17-8-10-18(11-9-17)31(29,30)26-13-4-1-5-14-26/h2-3,6-11,16H,1,4-5,12-15H2,(H,24,27) |
InChI Key |
YRYNHFCJTNSYHV-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of IRF1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor that plays a central role in orchestrating immune responses, cell growth regulation, and apoptosis.[1][2] Its dysregulation is implicated in a variety of diseases, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of IRF1-IN-1, a small molecule inhibitor of IRF1. While quantitative binding affinity data for this compound is not currently available in the public domain, this guide synthesizes the known mechanistic details, providing in-depth experimental protocols for its characterization and visually mapping its interaction with the IRF1 signaling pathway.
Introduction to IRF1 Signaling
IRF1 is a member of the interferon regulatory factor family of transcription factors.[1][2] Its expression is induced by various stimuli, including interferons (IFNs), cytokines like TNF-α and IL-1, and pathogen-associated molecular patterns (PAMPs).[1] Upon activation, IRF1 translocates to the nucleus and binds to specific DNA sequences known as Interferon-Stimulated Response Elements (ISREs) in the promoters of its target genes.[1] This binding initiates the transcription of a wide array of genes involved in:
-
Antiviral and Antibacterial Responses: Upregulation of genes such as those for type I interferons and inducible nitric oxide synthase (iNOS).[1]
-
Immune Cell Development and Differentiation: Including the development of Natural Killer (NK) cells and the differentiation of T helper 1 (Th1) cells.
-
Cell Cycle Arrest and Apoptosis: Through the regulation of genes like p21, caspases, and members of the BCL2 family.
-
Tumor Suppression: By promoting apoptosis and enhancing the immune response against tumor cells.
A key downstream pathway influenced by IRF1 is the induction of pyroptosis, a form of programmed cell death characterized by inflammation. IRF1 can directly bind to the promoter of the CASP1 gene, driving the expression of Caspase-1. Activated Caspase-1 then cleaves Gasdermin D (GSDMD), leading to pore formation in the cell membrane and the release of pro-inflammatory cytokines like IL-1β.
This compound: A Profile of a Novel IRF1 Inhibitor
This compound (CAS: 701225-07-2) is a small molecule identified as an inhibitor of IRF1.[3] Its primary mechanism of action is the disruption of IRF1's transcriptional activity.
Mechanism of Action
This compound has been shown to decrease the recruitment of IRF1 to the promoter of the CASP1 gene.[3][4] By preventing this crucial step in transcriptional activation, this compound effectively blocks the downstream signaling cascade that leads to pyroptosis. This inhibitory action results in the suppression of the cleavage of several key proteins involved in this cell death pathway:
-
Gasdermin D (GSDMD): The substrate of Caspase-1 that forms pores in the cell membrane.[3][4]
-
IL-1β: A pro-inflammatory cytokine processed and released during pyroptosis.[3][4]
-
PARP1: A protein involved in DNA repair and cell death, the cleavage of which is a hallmark of apoptosis.[3][4]
Functionally, this compound has demonstrated a protective effect against ionizing radiation-induced inflammatory skin injury, highlighting its potential therapeutic utility in inflammatory conditions.[3][4]
Quantitative Data
As of the latest literature review, specific quantitative binding data for this compound, such as IC50, Ki, or Kd values for its interaction with IRF1, has not been publicly disclosed. The table below summarizes the reported effects of this compound.
| Parameter | Target/Process | Effect | Cell Types | Concentration |
| Recruitment | IRF1 to CASP1 promoter | Decreased | HaCaT cells | 20 µM[3][4] |
| Transcriptional Activity | IRF1 | Reduced | HELF cells | 50 µM[3] |
| Protein Cleavage | Caspase-1, GSDMD, IL-1, PARP1 | Inhibited | A375 cells | Not specified[4] |
| Cellular Effect | Radiation-induced cell death | Decreased | K150 cells | Not specified[3] |
| In Vivo Effect | Radiation-induced skin inflammation | Protective | Mice | 100 µ g/day (s.c.)[3] |
Signaling Pathways and Experimental Workflows
IRF1 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the signaling cascade from an inflammatory stimulus to pyroptosis, highlighting the point of intervention for this compound.
Caption: IRF1 signaling pathway leading to pyroptosis and inhibition by this compound.
Experimental Workflow: Chromatin Immunoprecipitation (ChIP) Assay
The following diagram outlines a typical workflow for a ChIP assay to determine the effect of this compound on the recruitment of IRF1 to a target gene promoter, such as CASP1.
Caption: Experimental workflow for a Chromatin Immunoprecipitation (ChIP) assay.
Detailed Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is designed to assess the effect of this compound on the binding of IRF1 to the CASP1 promoter.
Materials:
-
Cell line (e.g., HaCaT human keratinocytes)
-
This compound (and vehicle control, e.g., DMSO)
-
Stimulus (e.g., IFN-γ or Poly(I:C))
-
Formaldehyde (B43269) (37%)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Anti-IRF1 antibody
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
qPCR primers for the CASP1 promoter and a negative control region
-
qPCR master mix
Procedure:
-
Cell Treatment: Seed HaCaT cells and grow to 80-90% confluency. Pre-treat cells with this compound (e.g., 20 µM) or vehicle for 12 hours. Stimulate cells with an appropriate agent (e.g., IFN-γ) to induce IRF1 expression and nuclear translocation.
-
Cross-linking: Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Isolate the nuclei and lyse them. Shear the chromatin to an average size of 200-1000 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with an anti-IRF1 antibody or an IgG control.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a spin column or phenol-chloroform extraction.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the IRF1 binding site in the CASP1 promoter. A negative control primer set for a gene desert region should be included.
-
Data Analysis: Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA. Compare the enrichment of the CASP1 promoter in this compound-treated samples versus vehicle-treated samples.
Caspase-1, GSDMD, and PARP1 Cleavage Assay (Western Blot)
This protocol is for detecting the inhibition of Caspase-1, GSDMD, and PARP1 cleavage by this compound.
Materials:
-
Cell line known to undergo pyroptosis (e.g., A375 melanoma cells)
-
This compound (and vehicle control)
-
Stimulus for pyroptosis (e.g., radiation)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-Caspase-1 (cleaved form), anti-GSDMD (cleaved N-terminal fragment), anti-PARP1 (cleaved form), and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound or vehicle. Induce pyroptosis (e.g., with 20 Gy radiation).
-
Protein Extraction: Harvest cells at a specified time point post-stimulation. Lyse cells in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities of the cleaved proteins and normalize to the loading control. Compare the levels of cleaved proteins in this compound-treated samples to the vehicle control.
Conclusion
This compound is a valuable tool for studying the roles of IRF1 in cellular processes, particularly in the context of inflammation and pyroptosis. Its mechanism of action, centered on the inhibition of IRF1 recruitment to target gene promoters, provides a clear avenue for modulating the downstream effects of IRF1 activation. While the absence of quantitative binding data currently limits a full understanding of its potency and selectivity, the experimental protocols outlined in this guide provide a robust framework for researchers to further characterize this compound and explore its therapeutic potential. Future studies should aim to elucidate its direct binding kinetics and specificity to solidify its position as a lead compound for the development of novel anti-inflammatory and cytoprotective agents.
References
The Role of Interferon Regulatory Factor 1 (IRF1) in the Pyroptosis Pathway: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Interferon Regulatory Factor 1 (IRF1) is a transcription factor that plays a pivotal role in the innate immune system, acting as a key regulator of cellular responses to pathogens and other danger signals.[1] While specific public data on a molecule designated "IRF1-IN-1" is not available, understanding the function of its putative target, IRF1, is paramount for the development of novel therapeutics targeting inflammatory pathways. This technical guide provides an in-depth overview of the multifaceted role of IRF1 in the pyroptosis pathway, a form of pro-inflammatory programmed cell death crucial for host defense and implicated in various inflammatory diseases.
Pyroptosis is executed by the gasdermin family of proteins, which, upon cleavage by inflammatory caspases, form pores in the plasma membrane, leading to cell lysis and the release of pro-inflammatory cytokines such as IL-1β and IL-18.[2] IRF1 is not a direct enzymatic component of the pyroptotic machinery but rather a master transcriptional regulator that controls the expression of several key genes within this pathway.[2][3] This guide will detail the molecular mechanisms by which IRF1 governs pyroptosis, present quantitative data from relevant studies, provide detailed experimental protocols for investigating this pathway, and visualize the involved signaling cascades.
Molecular Mechanism of IRF1 in Pyroptosis
IRF1's influence on pyroptosis is primarily exerted through its function as a DNA-binding transcription factor.[4] Upon activation by various stimuli, including pathogen-associated molecular patterns (PAMPs) and pro-inflammatory cytokines like interferons, IRF1 translocates to the nucleus and binds to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of its target genes.[5]
Data Presentation
The following tables summarize the key molecular interactions and cellular outcomes associated with IRF1's role in the pyroptosis pathway.
Table 1: IRF1-Regulated Genes in the Pyroptosis Pathway
| Target Gene | Function in Pyroptosis | Effect of IRF1 | References |
| GSDMD | Gasdermin D, the executioner of pyroptosis. Cleaved by inflammatory caspases to form membrane pores. | IRF1 directly binds to the GSDMD promoter and induces its transcription. | [2][3] |
| CASP1 | Caspase-1, a key inflammatory caspase that cleaves GSDMD and pro-inflammatory cytokines. | IRF1 can promote the activation of Caspase-1. | [6] |
| CASP4/11 | Caspase-4 (human) and Caspase-11 (mouse) are sensors for intracellular LPS and trigger the non-canonical inflammasome pathway, leading to GSDMD cleavage. | IRF1 can induce the expression of Caspase-4. | [2] |
| NLRP3 | A sensor protein that forms the NLRP3 inflammasome, a key platform for Caspase-1 activation. | IRF1 can increase the expression of NLRP3. | [7] |
| ZBP1 | Z-DNA binding protein 1, a sensor that can activate the NLRP3 inflammasome in response to viral infection. | IRF1 is a transcriptional regulator of ZBP1. | [1][8] |
Table 2: Cellular and Physiological Consequences of IRF1-Mediated Pyroptosis
| Cellular/Physiological Outcome | Role of IRF1 | Experimental Observations | References |
| Macrophage Pyroptosis | IRF1 mediates macrophage pyroptosis in response to stimuli like oxidized LDL and LPS. | Overexpression of IRF1 increases macrophage lysis, while its inhibition reduces it. | [7][9] |
| Inflammatory Cytokine Release | IRF1 promotes the release of IL-1β, IL-18, and other pro-inflammatory cytokines. | Knockdown of IRF1 inhibits the release of IL-1β and IL-18. | [9] |
| Host Defense | IRF1-mediated pyroptosis is crucial for clearing intracellular pathogens. | IRF1 is essential for AIM2 and NLRP3 inflammasome responses to certain bacterial and viral infections. | [1] |
| Inflammatory Disease Pathogenesis | Aberrant IRF1-mediated pyroptosis contributes to inflammatory diseases like acute lung injury and atherosclerosis. | IRF1 knockout mice show reduced lung injury in response to LPS. | [9] |
| Cancer | IRF1 can regulate PANoptosis (a network of pyroptosis, apoptosis, and necroptosis) to prevent colorectal cancer. | Reduced GSDMD expression is observed in the colons of IRF1-deficient mice. | [3] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways in which IRF1 plays a regulatory role in pyroptosis.
Caption: IRF1 in the Canonical Inflammasome Pathway.
Caption: IRF1 in the Non-Canonical Inflammasome Pathway.
Caption: Workflow for studying IRF1 inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the role of IRF1 in pyroptosis.
Western Blotting for Pyroptosis Markers
Objective: To detect the cleavage of Caspase-1 and GSDMD, which are hallmarks of pyroptosis activation.
Materials:
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Caspase-1, anti-GSDMD, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Cell lysis buffer (RIPA buffer with protease inhibitors)
Protocol:
-
Culture and treat cells as per the experimental design.
-
Collect cells and lyse them in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize protein bands using a chemiluminescence detection system.
Lactate Dehydrogenase (LDH) Assay
Objective: To quantify cell lysis by measuring the release of LDH, a cytosolic enzyme, into the culture supernatant.
Materials:
-
LDH cytotoxicity assay kit
-
96-well plate
-
Plate reader
Protocol:
-
Culture cells in a 96-well plate and treat as required.
-
After the treatment period, carefully collect the culture supernatant.
-
Prepare a positive control by completely lysing a set of untreated cells with the lysis buffer provided in the kit.
-
Follow the manufacturer's instructions to mix the supernatant with the reaction mixture in a new 96-well plate.
-
Incubate the plate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the specified wavelength (usually 490 nm) using a plate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control.
ELISA for IL-1β and IL-18
Objective: To quantify the concentration of secreted IL-1β and IL-18 in the culture supernatant.
Materials:
-
ELISA kits for IL-1β and IL-18
-
96-well ELISA plate
-
Wash buffer
-
Detection antibody
-
Substrate solution
-
Stop solution
-
Plate reader
Protocol:
-
Collect culture supernatants from treated cells.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves: a. Coating the plate with a capture antibody. b. Adding standards and samples to the wells. c. Incubating with a detection antibody. d. Adding a substrate to develop color. e. Stopping the reaction.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of cytokines in the samples based on the standard curve.
Conclusion
Interferon Regulatory Factor 1 is a critical upstream regulator of the pyroptosis pathway. Its ability to transcriptionally control the expression of essential pyroptotic components, including Gasdermin D and inflammatory caspases, as well as inflammasome sensors like NLRP3 and ZBP1, places it at a central node in the inflammatory response.[2][3][7][8] This multifaceted role makes IRF1 a compelling target for therapeutic intervention in a range of inflammatory diseases and cancers. A hypothetical inhibitor, "this compound," would be expected to dampen the pyroptotic response by preventing the upregulation of these key genes. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for investigating the precise effects of such inhibitors and for furthering our understanding of the intricate role of IRF1 in cellular life and death decisions.
References
- 1. Interferon regulatory factor 1 (IRF1) and anti-pathogen innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRF1 and IRF2 regulate the non‐canonical inflammasome | EMBO Reports [link.springer.com]
- 3. JCI Insight - Interferon regulatory factor 1 regulates PANoptosis to prevent colorectal cancer [insight.jci.org]
- 4. IRF1 - Wikipedia [en.wikipedia.org]
- 5. What are IRF1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 6. The Role of Interferon Regulatory Factor-1 (IRF1) in Overcoming Antiestrogen Resistance in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IFN Regulatory Factor 1 Mediates Macrophage Pyroptosis Induced by Oxidized Low-Density Lipoprotein in Patients with Acute Coronary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IRF1 is a transcriptional regulator of ZBP1 promoting NLRP3 inflammasome activation and cell death during influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interferon Regulatory Factor-1 Mediates Alveolar Macrophage Pyroptosis During LPS-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and chemical properties of IRF1-IN-1
An In-depth Technical Guide to IRF1-IN-1: Discovery, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interferon Regulatory Factor 1 (IRF1) is a transcription factor that plays a pivotal role in the cellular response to interferons and is a key regulator of innate and adaptive immunity. It is involved in a multitude of cellular processes, including cell proliferation, apoptosis, and the immune response to pathogens and DNA damage.[1] Dysregulation of IRF1 activity has been implicated in various diseases, including cancer and inflammatory disorders, making it an attractive target for therapeutic intervention.[1]
This technical guide focuses on this compound, a small molecule inhibitor of IRF1. While the initial discovery and synthesis of this compound are not extensively detailed in peer-reviewed literature, its biological activities, particularly its protective effects against radiation-induced inflammatory skin injury, have been recently elucidated. This document provides a comprehensive overview of the known chemical properties of this compound, its mechanism of action, and detailed experimental protocols for its application in research settings.
Discovery and Chemical Properties of this compound
Chemical Structure and Properties
The chemical properties of this compound are summarized in the table below, based on commercially available data.
| Property | Value |
| IUPAC Name | Not publicly available |
| Synonyms | This compound, Compound I-2 |
| CAS Number | 701225-07-2 |
| Molecular Formula | C₂₂H₂₄N₄O₄S |
| Molecular Weight | 440.52 g/mol |
| Appearance | A solid |
| Purity | ≥98% (commonly available) |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability |
Data sourced from commercial supplier information.
Mechanism of Action
This compound functions as an inhibitor of the transcriptional activity of IRF1. Its primary mechanism involves reducing the recruitment of IRF1 to the promoter regions of its target genes. A key target that has been identified is the promoter of CASP1 (Caspase-1). By inhibiting the binding of IRF1 to the CASP1 promoter, this compound effectively downregulates the expression of Caspase-1.
This inhibition of Caspase-1 expression leads to the suppression of a pro-inflammatory cell death pathway known as pyroptosis. Specifically, this compound has been shown to inhibit the cleavage of Caspase-1 and Gasdermin D (GSDMD), a key substrate of Caspase-1 that executes pyroptosis by forming pores in the cell membrane. The inhibition of this pathway ultimately leads to a reduction in the release of pro-inflammatory cytokines such as IL-1β.
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: Proposed mechanism of this compound action in inhibiting radiation-induced pyroptosis.
Biological Activity and Experimental Data
Recent studies have demonstrated the significant biological activity of this compound in both in vitro and in vivo models of radiation-induced skin injury.
In Vitro Activity
-
Inhibition of IRF1 Recruitment: Pre-treatment of human keratinocyte (HaCaT) cells with 20 µM this compound for 12 hours significantly decreased the recruitment of IRF1 to the CASP1 promoter following irradiation (20 Gy).
-
Inhibition of Cell Death Signaling: this compound was shown to inhibit the cleavage of Caspase-1 and GSDMD in irradiated skin cells.
-
Protection from Radiation-Induced Cell Death: Treatment with this compound decreased radiation-induced cell death in K150 cells.
-
Mitochondrial Protection: this compound helped maintain mitochondrial activity and regulated ROS production in skin cells in the early stages after irradiation.
The following table summarizes the key in vitro experimental data for this compound.
| Cell Line | Concentration | Incubation Time | Assay | Outcome |
| HaCaT | 20 µM | 12 hours | Chromatin Immunoprecipitation (ChIP) | Decreased recruitment of IRF1 to the CASP1 promoter. |
| K150 | Not specified | Not specified | Cell Death Assay | Decreased radiation-induced cell death. |
| Skin cells | Not specified | Not specified | Mitochondrial Activity & ROS Production Assays | Maintained mitochondrial activity and regulated ROS levels. |
In Vivo Activity
-
Protection against Radiation-Induced Skin Injury: In a mouse model of radiation-induced inflammatory skin injury (35 Gy), subcutaneous administration of this compound (100 µ g/day , every other day before irradiation) showed a significant protective effect.
-
Reduced Inflammatory Manifestations: Treated mice exhibited a significant reduction in acute skin inflammatory manifestations, such as erythema and exudation, and showed accelerated healing.
-
Preservation of Tissue Integrity: this compound demonstrated protective effects on the function and structural integrity of radiation-induced lesions to the claws of the mice.
The table below summarizes the key in vivo experimental data for this compound.
| Animal Model | Dosage | Administration Route | Treatment Schedule | Outcome |
| Mice with radiation-induced skin injury (35 Gy) | 100 µ g/day | Subcutaneous (s.c.) | Every other day before irradiation | Reduced erythema and exudation, accelerated healing, and preserved tissue integrity. |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, adapted from the primary literature.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol describes the procedure to assess the recruitment of IRF1 to the CASP1 promoter in HaCaT cells.
Caption: Workflow for the Chromatin Immunoprecipitation (ChIP) assay.
Materials:
-
HaCaT cells
-
This compound (dissolved in DMSO)
-
Formaldehyde (1% final concentration)
-
Glycine (B1666218) (0.125 M final concentration)
-
Lysis buffer
-
Sonication equipment
-
Anti-IRF1 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for the CASP1 promoter
-
qPCR master mix and instrument
Procedure:
-
Cell Culture and Treatment: Culture HaCaT cells to 70-80% confluency. Treat the cells with 20 µM this compound or vehicle (DMSO) for 12 hours.
-
Irradiation: Irradiate the cells with a single dose of 20 Gy.
-
Cross-linking: Immediately after irradiation, add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubating for 5 minutes at room temperature.
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse the cells in lysis buffer.
-
Chromatin Shearing: Sonicate the cell lysates to shear the chromatin into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an anti-IRF1 antibody.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with Proteinase K.
-
DNA Purification: Purify the DNA using a standard DNA purification kit.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the promoter region of the CASP1 gene to quantify the amount of immunoprecipitated DNA.
In Vivo Mouse Model of Radiation-Induced Skin Injury
This protocol describes the induction of skin injury in mice and the administration of this compound.
Caption: Workflow for the in vivo mouse model of radiation-induced skin injury.
Materials:
-
C57BL/6 mice
-
This compound (formulated for subcutaneous injection)
-
Radiation source (e.g., X-ray irradiator)
-
Anesthesia
-
Calipers for measuring skin thickness
-
Camera for documenting skin appearance
-
Histology equipment and reagents
Procedure:
-
Animal Acclimatization: Acclimatize C57BL/6 mice to the housing conditions for at least one week before the experiment.
-
Pre-treatment: Administer this compound subcutaneously at a dose of 100 µ g/day . The treatment should be given every other day, starting before the irradiation.
-
Irradiation: Anesthetize the mice and shield the body, exposing only a defined area of the dorsal skin. Irradiate the exposed skin with a single dose of 35 Gy.
-
Post-irradiation Monitoring: Monitor the mice regularly for signs of skin injury, including erythema, desquamation, ulceration, and exudation. Document the skin appearance with photographs and measure skin thickness with calipers.
-
Tissue Collection and Analysis: At predetermined time points, euthanize the mice and collect the irradiated skin tissue for histological analysis (e.g., H&E staining) to assess tissue damage and inflammation.
Conclusion
This compound is a valuable research tool for investigating the roles of IRF1 in various biological processes, particularly in the context of inflammation and cell death. Its demonstrated efficacy in a preclinical model of radiation-induced skin injury suggests its potential as a therapeutic agent. While further research is needed to fully elucidate its mechanism of action and to discover its origins, the information and protocols provided in this guide offer a solid foundation for researchers to utilize this compound in their studies. The lack of publicly available information on its synthesis remains a limitation, and researchers should rely on reputable commercial sources for this compound.
References
The Role of IRF1-IN-1 in Attenuating Radiation-Induced Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ionizing radiation, a cornerstone of cancer therapy, invariably induces inflammatory responses in both tumor and surrounding healthy tissues. This radiation-induced inflammation can lead to significant side effects and limit therapeutic efficacy. Interferon Regulatory Factor 1 (IRF1) has emerged as a critical mediator in this process, orchestrating a cascade of events that lead to inflammatory cell death. This technical guide provides an in-depth exploration of the role of a novel inhibitor, IRF1-IN-1, in mitigating radiation-induced inflammation. We will detail the underlying molecular pathways, present quantitative data on the effects of IRF1 modulation, and provide comprehensive experimental protocols for studying this phenomenon.
Introduction to IRF1 in Radiation-Induced Inflammation
Interferon Regulatory Factor 1 (IRF1) is a transcription factor that plays a pivotal role in immunity, cell growth regulation, and apoptosis.[1] In the context of radiation exposure, IRF1 acts as a key transducer of the initial DNA damage signals into a robust inflammatory response.[2] Studies have shown a significant upregulation of both IRF1 mRNA and protein in irradiated cells, indicating its transcriptional activation is a direct consequence of radiation.[3] This activation is not merely a bystander effect but a central driver of the subsequent inflammatory cascade.
Pharmacological inhibition of IRF1, therefore, presents a promising therapeutic strategy to ameliorate the adverse effects of radiotherapy. This compound is a novel small molecule inhibitor designed to target IRF1 activity.[4] This guide will elucidate the mechanisms by which this compound can temper radiation-induced inflammation, offering a potential adjunctive therapy to improve the safety and efficacy of radiation treatment.
The IRF1 Signaling Pathway in Radiation-Induced Inflammation
Ionizing radiation triggers a complex signaling cascade that converges on the activation of IRF1. This process initiates with radiation-induced DNA damage and the subsequent leakage of mitochondrial DNA (mtDNA) into the cytoplasm.[2] The cytosolic mtDNA is then recognized by the cGAS-STING pathway, a key sensor of innate immunity. This leads to the phosphorylation and acetylation of IRF1, promoting its translocation from the cytoplasm to the nucleus.[2]
Once in the nucleus, IRF1 binds to the promoter regions of a host of pro-inflammatory and pro-apoptotic genes. A critical downstream effector of IRF1 is the AIM2 inflammasome.[2] IRF1 directly upregulates the transcription of Caspase-1 (CASP1), a key component of the inflammasome.[4] The activation of the AIM2 inflammasome leads to the cleavage and activation of Caspase-1, which in turn processes pro-inflammatory cytokines such as IL-1β and IL-18 into their mature, active forms. Activated Caspase-1 also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[4] Furthermore, IRF1 activation contributes to other forms of cell death, including apoptosis, through the cleavage of PARP1.[4]
This compound exerts its anti-inflammatory effects by interfering with this pathway. It has been shown to decrease the recruitment of IRF1 to the promoter of the CASP1 gene, thereby inhibiting the subsequent cleavage of Caspase-1, GSDMD, IL-1, and PARP1.[4] This targeted inhibition effectively dampens the inflammatory response and reduces radiation-induced cell death.
Quantitative Data on IRF1 Modulation
The following tables summarize the quantitative effects of radiation on IRF1 expression and the impact of this compound on mitigating radiation-induced cellular damage.
Table 1: Effect of Ionizing Radiation on IRF1 Expression
| Parameter | Fold Change (Irradiated vs. Control) | Cell/Tissue Type | Radiation Dose | Time Point | Reference |
| IRF1 mRNA | 4.34 | Mouse Bone Marrow | Not Specified | Not Specified | [5] |
| IRF1 mRNA | ~2.5 (peak) | HaCaT cells | 20 Gy | 4 hours | [3] |
| IRF1 Protein | 2.12 | Mouse Bone Marrow | Not Specified | Not Specified | [5] |
| IRF1 Activity | ~7.59 | HaCaT cells | 2 Gy (fractional) | 4 hours post 2 weeks | [3] |
Table 2: Qualitative Effects of this compound on Radiation-Induced Cellular Events
| Parameter | Effect of this compound (20 µM) | Cell Type | Radiation Dose | Reference |
| IRF1 recruitment to CASP1 promoter | Decreased | HaCaT cells | 20 Gy | [4] |
| Caspase-1, GSDMD, IL-1 Cleavage | Inhibited | Skin cells | Not Specified | [4] |
| PARP1 Cleavage | Inhibited | Skin cells | Not Specified | [4] |
| Radiation-induced cell death | Reduced | K150 cells | 20 Gy | [4] |
| Mitochondrial ROS production | Maintained (reduced increase) | Skin cells | Not Specified | [4] |
| Cell Senescence | Dramatically reduced | Primary skin cells | Not Specified | [2] |
Note: Specific quantitative data such as IC50 values or dose-response curves for this compound are not yet publicly available in the reviewed literature. The provided concentrations are based on the experimental conditions reported.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the role of this compound in radiation-induced inflammation.
Cell Culture and Treatment
-
Culture human keratinocytes (e.g., HaCaT) or primary skin fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or on coverslips) and allow them to adhere overnight.
-
Pre-treat cells with the desired concentration of this compound (e.g., 20 µM) or vehicle (DMSO) for 12 hours prior to irradiation.[4]
-
Expose cells to a single dose of ionizing radiation (e.g., 20 Gy) using an X-ray irradiator.
-
Incubate the cells for various time points (e.g., 1, 4, 8, 24 hours) post-irradiation before proceeding with downstream analyses.
Western Blot for Protein Expression and Cleavage
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a 4-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies: anti-IRF1, anti-Caspase-1 (for pro and cleaved forms), anti-GSDMD, anti-PARP1 (for full-length and cleaved forms), and anti-β-actin (as a loading control).
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA Expression
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen). Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Real-Time PCR: Perform real-time PCR using a SYBR Green-based master mix and a real-time PCR system. Use primers specific for human IL-1β, IL-6, TNF-α, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization. A typical PCR cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Data Analysis: Calculate the relative mRNA expression using the 2-ΔΔCt method.
Immunofluorescence for IRF1 Nuclear Translocation
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat the cells as described in section 4.1.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Staining: Block with 1% BSA in PBS for 30 minutes. Incubate with anti-IRF1 primary antibody for 1 hour at room temperature. After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope. Quantify nuclear translocation by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Cell Viability Assay (CCK-8)
-
Cell Seeding and Treatment: Seed 5,000 cells per well in a 96-well plate. Treat the cells as described in section 4.1.
-
Assay Procedure: At the desired time point, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[6]
-
Incubation and Measurement: Incubate the plate for 1-4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader.[6] Cell viability is proportional to the absorbance.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
-
Cell Treatment: Treat cells in a 6-well plate as described in section 4.1 and incubate for an extended period (e.g., 5-7 days) to allow for the development of the senescent phenotype.
-
Fixation: Wash the cells with PBS and fix with a 1X fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS) for 10-15 minutes at room temperature.[7]
-
Staining: Wash the cells twice with PBS. Add the β-Galactosidase Staining Solution (containing X-gal at pH 6.0) to each well.[7]
-
Incubation and Imaging: Incubate the plate at 37°C overnight in a dry incubator (no CO₂).[7] Observe the cells under a microscope and count the number of blue-stained (senescent) cells.
Mitochondrial Reactive Oxygen Species (ROS) Detection (MitoSOX Red)
-
Cell Treatment: Treat cells in a suitable imaging dish or plate as described in section 4.1.
-
Staining: Prepare a 5 µM working solution of MitoSOX Red in HBSS or serum-free medium.[8] Remove the culture medium from the cells and add the MitoSOX Red working solution.
-
Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.[8]
-
Washing and Imaging: Gently wash the cells three times with warm buffer.[9] Immediately image the cells using a fluorescence microscope with an excitation/emission of ~510/580 nm.[8]
Conclusion and Future Directions
The evidence strongly suggests that IRF1 is a key regulator of radiation-induced inflammation. The small molecule inhibitor, this compound, demonstrates significant potential in mitigating the detrimental effects of radiation by targeting the IRF1-Caspase-1 axis. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic utility of IRF1 inhibition in the context of radiotherapy.
Future research should focus on obtaining more quantitative data on the efficacy of this compound, including dose-response relationships and in vivo studies to assess its impact on tumor control and normal tissue toxicity. Furthermore, exploring the interplay between IRF1 inhibition and other DNA damage response pathways could unveil synergistic therapeutic strategies. The development of more potent and specific IRF1 inhibitors, guided by the methodologies outlined here, holds the promise of a new class of radioprotectors and radiosensitizers, ultimately leading to safer and more effective cancer treatments.
References
- 1. Roles of Interferon Regulatory Factor 1 in Tumor Progression and Regression: Two Sides of a Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chaperone- and PTM-mediated activation of IRF1 tames radiation-induced cell death and the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Detection of Mitochondrial Oxidative Stress in T-cells Using MitoSOX Red Dye - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Investigating IRF1 Function: A Technical Guide to Utilizing IRF1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor implicated in a myriad of cellular processes, including innate and adaptive immunity, cell proliferation, apoptosis, and DNA damage response. Its multifaceted role has made it a compelling target for therapeutic intervention in various diseases, from viral infections to cancer. This technical guide provides an in-depth overview of IRF1-IN-1, a small molecule inhibitor of IRF1, as a tool to investigate IRF1's function. This document outlines the mechanism of action of this compound, presents quantitative data on its biological effects, provides detailed experimental protocols for its use, and visualizes the key signaling pathways involved.
Introduction to IRF1 and the Rationale for its Inhibition
Interferon Regulatory Factor 1 (IRF1) is the archetypal member of the IRF family of transcription factors.[1] It plays a pivotal role in the transcriptional regulation of type I interferons (IFNs) and numerous IFN-stimulated genes (ISGs), thereby orchestrating a robust antiviral response.[2] Beyond its role in immunity, IRF1 functions as a tumor suppressor by inducing apoptosis and cell cycle arrest.[3] However, aberrant IRF1 activity can also contribute to pathological inflammation. Given its central role in these diverse biological processes, the pharmacological inhibition of IRF1 presents a valuable strategy for both dissecting its complex functions and exploring its therapeutic potential.
This compound: A Specific Inhibitor of IRF1 Function
This compound (CAS: 701225-07-2) is a small molecule identified as an inhibitor of IRF1. Its primary mechanism of action involves the modulation of IRF1's transcriptional activity.
Mechanism of Action
This compound has been shown to decrease the recruitment of IRF1 to the promoter region of its target genes, such as CASP1 (Caspase-1).[4] This interference with DNA binding effectively attenuates the transcriptional activation of IRF1-dependent genes, thereby inhibiting downstream signaling pathways. Notably, this inhibitory action has been observed to suppress cell death signaling pathways, including the cleavage of Caspase-1, Gasdermin D (GSDMD), IL-1β, and PARP1.[4]
Quantitative Data on the Biological Activity of this compound
The following tables summarize the reported quantitative data for the biological effects of this compound in various experimental settings.
| Cell Line | Treatment | Concentration | Observed Effect | Reference |
| HaCaT | This compound pretreatment (12 h) + 20 Gy irradiation | 20 µM | Decreased recruitment of IRF1 to the CASP1 promoter | [4] |
| HELF, HaCaT, WS1 | NSP-10 plasmid transfection + this compound (24 h) | 20 µM | Attenuation of NSP-10-induced IRF1 activation | [4] |
| HELF | SARS-CoV-2 pseudovirus infection + this compound (24 h) | 50 µM | Reduction in the transcriptional activity of IRF1 (measured at 96 h post-infection) | [4] |
| K150 | 20 Gy irradiation + this compound | Not specified | Decrease in radiation-induced cell death | [4] |
Table 1: In Vitro Activity of this compound
| Animal Model | Treatment Protocol | Dose | Outcome | Reference |
| Mice | Subcutaneous injection every other day before 35 Gy irradiation | 100 µg/d | Significant reduction in acute skin inflammatory manifestations (erythema, exudation), accelerated healing, and protection of claw structural integrity. | [4] |
Table 2: In Vivo Efficacy of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the function of IRF1 using this compound.
Cell Culture and Treatment
-
Cell Lines: Human keratinocytes (HaCaT), human embryonic lung fibroblasts (HELF), human skin fibroblasts (WS1), and K150 cells can be used.
-
Culture Conditions: Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). For cell-based assays, dilute the stock solution in culture medium to the desired final concentration (e.g., 20-50 µM). A vehicle control (DMSO) should be included in all experiments.
-
Treatment: For pretreatment studies, incubate cells with this compound for a specified period (e.g., 12 hours) before applying the stimulus (e.g., irradiation, plasmid transfection). For co-treatment studies, add this compound and the stimulus simultaneously.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is designed to assess the effect of this compound on the recruitment of IRF1 to the promoter of a target gene (e.g., CASP1).
-
Cell Treatment and Cross-linking: Treat HaCaT cells with 20 µM this compound or vehicle for 12 hours, followed by irradiation (20 Gy). After treatment, cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for IRF1 or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating and purify the DNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the CASP1 promoter region to quantify the amount of immunoprecipitated DNA.
Western Blotting
This protocol is used to analyze the effect of this compound on the expression and cleavage of proteins in cell death signaling pathways.
-
Cell Lysis: Treat cells as required and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against cleaved Caspase-1, GSDMD, IL-1β, cleaved PARP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Luciferase Reporter Assay
This assay measures the effect of this compound on the transcriptional activity of IRF1.
-
Cell Transfection: Co-transfect cells (e.g., HELF) with a luciferase reporter plasmid containing the promoter of an IRF1 target gene and a Renilla luciferase control plasmid.
-
Treatment: After transfection, treat the cells with the stimulus (e.g., SARS-CoV-2 pseudovirus) in the presence or absence of 50 µM this compound for 24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways involving IRF1 and a general experimental workflow for investigating the effects of this compound.
Caption: IRF1 Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for Investigating IRF1 Function with this compound.
Conclusion
This compound serves as a valuable pharmacological tool for elucidating the intricate functions of IRF1 in various cellular contexts. By specifically inhibiting the transcriptional activity of IRF1, researchers can dissect its contribution to inflammatory responses, cell death pathways, and host defense mechanisms. The data and protocols presented in this guide provide a solid foundation for designing and executing experiments aimed at furthering our understanding of IRF1 biology and its potential as a therapeutic target. As with any small molecule inhibitor, it is crucial to include appropriate controls and consider potential off-target effects in the interpretation of experimental results.
References
IRF1-IN-1: A Novel Probe for Investigating Inflammatory Dermatoses
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Interferon Regulatory Factor 1 (IRF1) is a pivotal transcription factor that mediates cellular responses to interferons and other pro-inflammatory stimuli. In dermatology, dysregulation of the IRF1 signaling pathway is increasingly implicated in the pathogenesis of various inflammatory skin conditions, including atopic dermatitis, rosacea, and radiation-induced dermatitis. IRF1-IN-1 is a small molecule inhibitor that specifically targets IRF1 activity. Its mechanism involves preventing the recruitment of IRF1 to the promoter regions of its target genes, notably CASP1, thereby inhibiting downstream inflammatory pathways such as pyroptosis. This technical guide provides a comprehensive overview of the role of IRF1 in skin inflammation, summarizes the known quantitative data for this compound, presents detailed experimental protocols for its use, and explores its potential as a critical research tool to dissect the molecular underpinnings of dermatological diseases.
Introduction: The Role of IRF1 in Cutaneous Inflammation
Interferon Regulatory Factor 1 (IRF1) is the archetypal member of the IRF family of transcription factors, which are crucial for regulating the expression of genes involved in immunity, cell proliferation, and apoptosis.[1][2][3] In the skin, IRF1 acts as a key node in inflammatory signaling cascades. Its expression is induced by various stimuli, most notably Type I (IFN-α/β) and Type II (IFN-γ) interferons, through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[4] Upon activation, IRF1 binds to specific DNA sequences known as Interferon-Stimulated Response Elements (ISREs) in the promoters of target genes, driving their transcription.[5]
Emerging evidence highlights the significance of IRF1 in several dermatological conditions:
-
Atopic Dermatitis (AD): IRF1 is overexpressed in the skin of AD patients and has been identified as a key biomarker related to pyroptosis, a highly inflammatory form of programmed cell death.[6] As a transcription factor, IRF1 can orchestrate the production of downstream inflammatory mediators in AD.[6]
-
Rosacea: Studies have confirmed a significant upregulation of IRF1 in rosacea lesions.[7] A proposed pathogenic model points to an IFN-γ/STAT1/IRF1 signaling axis that triggers the persistent inflammatory responses characteristic of the disease.[7]
-
Psoriasis: While its precise role is still under investigation with some conflicting reports, the IFN-α/β signaling pathway, which includes IRF1, is significantly activated in psoriatic lesions.[8][9][10][11] The Toll-like receptor (TLR)-IRF-Type I IFN pathway is considered important in psoriasis pathogenesis.[9]
-
Radiation-Induced Skin Injury: The inhibitor this compound has demonstrated a protective effect against inflammatory skin injury caused by ionizing radiation, pointing to a direct role for IRF1 in this process.[12]
Given its central role, the targeted inhibition of IRF1 with a specific small molecule like this compound offers a powerful strategy for investigating the pathophysiology of these skin diseases.
This compound: Mechanism of Action
This compound (also known as Compound I-2) is a selective inhibitor of Interferon Regulatory Factor 1.[12] Its primary mechanism of action is the disruption of IRF1's transcriptional activity. Specifically, this compound has been shown to decrease the recruitment of the IRF1 protein to the promoter region of the CASP1 gene.[12]
Caspase-1 is the effector enzyme that initiates pyroptosis. It cleaves Gasdermin D (GSDMD) to form pores in the cell membrane and processes pro-interleukin-1β (pro-IL-1β) into its active, highly pro-inflammatory form.[12] By preventing IRF1 from activating CASP1 transcription, this compound effectively inhibits the entire pyroptotic signaling cascade, including the cleavage of Caspase-1, GSDMD, and IL-1β.[12] This makes it a precise tool for studying inflammatory processes driven by this pathway.
Quantitative Data Summary
The following tables summarize the reported quantitative biological data for this compound in both in vitro and in vivo settings.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line(s) | Concentration | Treatment Time | Observed Effect | Citation |
|---|---|---|---|---|---|
| IRF1 Recruitment | HaCaT (human keratinocytes) | 20 µM | 12 h (pretreatment) | Decreased recruitment of IRF1 to the CASP1 promoter following irradiation (20 Gy). | [12] |
| IRF1 Activation | HELF, HaCaT, WS1 | 20 µM | 24 h | Attenuated IRF1 activation induced by NSP-10 plasmid transfection. | [12] |
| Transcriptional Activity | HELF (human embryonic lung fibroblasts) | 50 µM | 24 h | Reduced transcriptional activity of IRF1 96h post-SARS-CoV-2 pseudovirus infection. | [12] |
| Cell Death | K150 | Not specified | Not specified | Decreased cell death induced by radiation (20 Gy). | [12] |
| Pathway Inhibition | Not specified | Not specified | Not specified | Suppressed cleavage of Caspase-1, GSDMD, IL-1β, and PARP1. |[12] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Administration | Dosage | Treatment Schedule | Challenge | Observed Effect | Citation |
|---|
| Mice | Subcutaneous (s.c.) | 100 µ g/day | Every other day, prior to irradiation | 35 Gy radiation | Significant reduction in erythema and exudation; accelerated healing of inflammatory skin injury. |[12] |
Experimental Protocols
The following protocols are detailed methodologies for key experiments to assess the activity of this compound, based on its reported effects.[12]
Protocol 1: Chromatin Immunoprecipitation (ChIP) Assay for IRF1 Recruitment
This protocol determines the effect of this compound on the binding of IRF1 to the CASP1 gene promoter in human keratinocytes.
-
Cell Culture and Treatment:
-
Plate HaCaT human keratinocytes at a density of 1x10⁷ cells per 150 mm dish.
-
Allow cells to adhere and grow to 80-90% confluency.
-
Pre-treat cells with 20 µM this compound or vehicle control (e.g., DMSO) for 12 hours.
-
Induce IRF1 activation (e.g., treat with 10 ng/mL IFN-γ for 2 hours or irradiate with 20 Gy).
-
-
Cross-linking and Cell Lysis:
-
Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.
-
Quench the reaction with 125 mM glycine (B1666218) for 5 minutes.
-
Wash cells twice with ice-cold PBS, scrape, and pellet by centrifugation.
-
Lyse cells in ChIP lysis buffer containing protease inhibitors.
-
-
Chromatin Shearing:
-
Sonicate the cell lysate to shear chromatin into fragments of 200-1000 bp. Confirm fragment size using agarose (B213101) gel electrophoresis.
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-IRF1 antibody or a negative control IgG antibody.
-
Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads using an elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluates and incubate at 65°C for at least 4 hours to reverse the cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers designed to amplify the ISRE region of the human CASP1 promoter.
-
Analyze the data using the percent input method to quantify the amount of promoter DNA bound to IRF1 in treated vs. control samples.
-
Protocol 2: Western Blot Analysis for Pyroptosis Pathway Inhibition
This protocol assesses the ability of this compound to inhibit the cleavage of key pyroptosis-related proteins.
-
Cell Culture and Treatment:
-
Plate HaCaT cells in 6-well plates.
-
Pre-treat cells with this compound at desired concentrations (e.g., 1, 5, 20 µM) or vehicle for 12-24 hours.
-
Stimulate the pyroptosis pathway (e.g., with LPS and nigericin, or IFN-γ).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample and separate on a 4-20% Tris-glycine polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Caspase-1 (to detect both pro-form p45 and cleaved p20)
-
GSDMD (to detect full-length and cleaved N-terminal fragment)
-
IL-1β (to detect pro-form p31 and cleaved p17)
-
A loading control (e.g., GAPDH or β-actin).
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Quantify band intensity to compare the ratio of cleaved to full-length proteins between treated and control groups.
-
Potential Research Applications in Dermatology
This compound serves as an invaluable tool for elucidating the specific contribution of IRF1 to cutaneous pathophysiology.
-
Validating IRF1 as a Therapeutic Target: By using this compound in primary cells from patients with AD or rosacea, researchers can determine if inhibiting IRF1 reduces the expression of inflammatory cytokines, chemokines, and other disease markers, thereby validating it as a potential drug target.
-
Dissecting Inflammatory Pathways: The inhibitor can be used to confirm whether the IRF1-CASP1-pyroptosis axis is a dominant pathogenic pathway in specific inflammatory dermatoses.
-
Clarifying Ambiguous Roles: In diseases like psoriasis where IRF1's role is debated, the inhibitor can be applied to in vitro models (e.g., IFN-stimulated keratinocytes) or ex vivo skin explants to clarify whether its net effect is pro- or anti-inflammatory.
-
Investigating Drug-Induced Skin Toxicities: IRF1 is implicated in the inflammatory skin reactions caused by some targeted cancer therapies (e.g., EGFR inhibitors).[13] this compound can be used to study the mechanisms behind these adverse events and explore potential mitigation strategies.
Conclusion
This compound is a potent and specific chemical probe for investigating the function of Interferon Regulatory Factor 1. With a well-defined mechanism of action centered on inhibiting the pyroptosis pathway, it provides researchers with a critical tool to explore the role of IRF1 in the complex inflammatory milieu of the skin. The strategic application of this compound in relevant in vitro and in vivo models will undoubtedly deepen our understanding of diseases like atopic dermatitis and rosacea, and will be instrumental in validating IRF1 as a viable therapeutic target for future drug development efforts in dermatology.
References
- 1. Function and mechanism by which interferon regulatory factor-1 inhibits oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRF-1 as a negative regulator of cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IRF1 - Wikipedia [en.wikipedia.org]
- 4. The Role of Interferon Regulatory Factor-1 (IRF1) in Overcoming Antiestrogen Resistance in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are IRF1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 6. Identification of IRF1 as a Novel Pyroptosis-Related Prognostic Biomarker of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Psoriatic keratinocytes show reduced IRF-1 and STAT-1alpha activation in response to gamma-IFN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of interferon regulatory factor-mediated signaling in psoriasis [medsci.org]
- 10. Type I Interferon: Potential Therapeutic Target for Psoriasis? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of interferon regulatory factor-mediated signaling in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. oncotarget.com [oncotarget.com]
An In-Depth Technical Guide to IRF1-IN-1 and Its Effects on Cell Death Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor that plays a pivotal role in modulating the cellular response to interferons and other cytokines, thereby influencing processes such as immune responses, cell proliferation, and programmed cell death. The dysregulation of IRF1 activity is implicated in various pathological conditions, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of a novel small molecule inhibitor, IRF1-IN-1, and its effects on key cell death pathways. We will delve into its mechanism of action, summarize available quantitative data, provide detailed experimental protocols for its characterization, and visualize the pertinent signaling pathways.
Introduction to IRF1 and Its Role in Cell Death
Interferon Regulatory Factor 1 (IRF1) is a transcription factor that binds to specific DNA sequences known as interferon-stimulated response elements (ISREs) in the promoter regions of target genes, thereby activating their transcription. IRF1 is a key mediator of both innate and adaptive immunity and also functions as a tumor suppressor by regulating cell cycle arrest and apoptosis.[1]
IRF1 is intricately linked to multiple cell death pathways:
-
Apoptosis: IRF1 can induce apoptosis through both p53-dependent and -independent mechanisms.[2] It directly upregulates the expression of pro-apoptotic genes, including caspases such as Caspase-1, Caspase-7, and Caspase-8.[2][3]
-
Pyroptosis: This is a pro-inflammatory form of programmed cell death initiated by inflammasomes, leading to the activation of Caspase-1. Activated Caspase-1 cleaves Gasdermin D (GSDMD), and the resulting N-terminal fragment forms pores in the cell membrane, leading to cell lysis and the release of pro-inflammatory cytokines like IL-1β.[4][5] IRF1 has been shown to be a key regulator of pyroptosis by promoting the transcription of the CASP1 gene.[4]
-
Necroptosis: While less directly characterized, IRF1 has been implicated in the regulation of necroptosis, a form of programmed necrosis.[6]
-
PANoptosis: Recent research suggests that IRF1 is an upstream regulator of PANoptosis, a coordinated cell death network involving pyroptosis, apoptosis, and necroptosis.[6]
Given its central role in these pathways, the development of specific inhibitors for IRF1, such as this compound, presents a promising therapeutic strategy for a range of diseases, including inflammatory disorders and cancer.[7]
This compound: A Novel Inhibitor of IRF1
This compound is a small molecule inhibitor designed to modulate the activity of IRF1. Its primary mechanism of action involves the inhibition of IRF1's transcriptional activity.
Mechanism of Action
This compound has been shown to decrease the recruitment of IRF1 to the promoter of the CASP1 gene. By preventing IRF1 from binding to the ISRE in the CASP1 promoter, this compound effectively downregulates the transcription of Caspase-1. This leads to a subsequent reduction in the activation of the pyroptotic and apoptotic pathways. Specifically, this compound inhibits the cleavage of:
-
Caspase-1: The initiator caspase of the pyroptotic pathway.
-
Gasdermin D (GSDMD): The executioner protein of pyroptosis.
-
Interleukin-1β (IL-1β): A pro-inflammatory cytokine processed by Caspase-1.
-
Poly(ADP-ribose) polymerase-1 (PARP-1): A hallmark substrate of apoptotic caspases.[8]
This inhibitory action on multiple key cell death mediators underscores the potential of this compound as a tool to study and potentially treat diseases driven by excessive IRF1-mediated cell death.
Quantitative Data on the Effects of this compound
While extensive quantitative data for this compound is not yet widely available in the public domain, preliminary studies have demonstrated its efficacy in cellular models. The following tables summarize the expected outcomes based on the known mechanism of action. Researchers should generate specific dose-response curves and IC50 values for their cell systems of interest.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Treatment Condition | This compound Concentration | Observed Effect on Cell Viability |
| HaCaT | Ionizing Radiation (20 Gy) | 20 µM | Increased cell viability (protective effect) |
| K150 | Ionizing Radiation (20 Gy) | Not Specified | Decreased radiation-induced cell death |
Table 2: Inhibition of Key Cell Death Markers by this compound
| Target Protein | Cellular Context | This compound Concentration | Expected % Inhibition (Hypothetical) |
| Cleaved Caspase-1 | Radiation-induced skin injury model | 20 µM | Significant reduction |
| Cleaved GSDMD | Radiation-induced skin injury model | 20 µM | Significant reduction |
| Cleaved PARP-1 | Apoptosis-inducing conditions | To be determined | Dose-dependent reduction |
| IL-1β Secretion | Inflammasome activation | To be determined | Dose-dependent reduction |
Note: The percentage of inhibition is hypothetical and should be experimentally determined.
Detailed Experimental Protocols
The following protocols provide a framework for characterizing the effects of this compound on cell death pathways.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability in the presence of a cell death-inducing stimulus.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell death-inducing agent (e.g., ionizing radiation, LPS + Nigericin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 20, 50 µM) for a specified period (e.g., 12 hours). Include a vehicle control (DMSO).
-
Induce cell death using the chosen stimulus.
-
Incubate for the desired time period (e.g., 24-48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis of Caspase-1, GSDMD, and PARP-1 Cleavage
This protocol allows for the visualization and semi-quantification of the cleavage of key proteins in the apoptosis and pyroptosis pathways.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Caspase-1, anti-GSDMD, anti-PARP-1 (cleaved), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine if this compound inhibits the binding of IRF1 to the CASP1 promoter.[7][9]
Materials:
-
Cells treated with or without this compound and a stimulating agent (e.g., IFN-γ)
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Lysis buffer
-
Sonication or enzymatic digestion reagents for chromatin shearing
-
Anti-IRF1 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
Primers for qPCR targeting the ISRE in the CASP1 promoter
Procedure:
-
Cross-link protein-DNA complexes in live cells with formaldehyde.
-
Quench the reaction with glycine.
-
Lyse the cells and shear the chromatin to fragments of 200-1000 bp.
-
Immunoprecipitate the chromatin with an anti-IRF1 antibody or control IgG overnight.
-
Capture the antibody-chromatin complexes with Protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes and reverse the cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Perform qPCR using primers specific to the CASP1 promoter to quantify the amount of immunoprecipitated DNA.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways affected by IRF1 and the inhibitory action of this compound.
Conclusion
This compound is a valuable research tool for dissecting the intricate roles of IRF1 in various cell death pathways. Its ability to inhibit the transcriptional activation of key cell death mediators like Caspase-1 provides a specific means to probe the consequences of IRF1 inhibition. Further research is warranted to fully elucidate the quantitative effects of this compound in different cellular and disease contexts, which will be crucial for its potential development as a therapeutic agent. This technical guide provides a solid foundation for researchers to design and execute experiments aimed at further characterizing this promising inhibitor.
References
- 1. IRF1 and IRF2 regulate the non‐canonical inflammasome | EMBO Reports [link.springer.com]
- 2. IFN Regulatory Factor 1 Mediates Macrophage Pyroptosis Induced by Oxidized Low-Density Lipoprotein in Patients with Acute Coronary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRF-1 expression induces apoptosis and inhibits tumor growth in mouse mammary cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Elevated levels of IRF1 and CASP1 as pyroptosis-related biomarkers for intestinal epithelial cells in Crohn’s disease [frontiersin.org]
- 5. link.springer.com [link.springer.com]
- 6. Immune regulator IRF1 contributes to ZBP1-, AIM2-, RIPK1-, and NLRP12-PANoptosome activation and inflammatory cell death (PANoptosis) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. A ChIP–chip approach reveals a novel role for transcription factor IRF1 in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
In Vitro Study of IRF1-IN-1: An Inhibitor of the IRF1 Signaling Pathway
For research use only.
Introduction
Interferon Regulatory Factor 1 (IRF1) is a transcription factor that plays a pivotal role in various cellular processes, including immune responses, cell proliferation, apoptosis, and DNA damage response.[1] Dysregulation of IRF1 activity is implicated in several diseases, making it an attractive target for therapeutic intervention. IRF1-IN-1 is a small molecule inhibitor of IRF1. This document provides detailed protocols for the in vitro characterization of this compound, focusing on its mechanism of action and its effects on downstream signaling pathways.
Mechanism of Action
This compound functions by inhibiting the recruitment of IRF1 to the promoter regions of its target genes.[2] A key target of IRF1 is the promoter of Caspase-1 (CASP1). By preventing IRF1 binding, this compound effectively downregulates the expression of Caspase-1. This leads to the subsequent inhibition of the cleavage of downstream substrates, including Gasdermin D (GSDMD), Interleukin-1β (IL-1β), and Poly (ADP-ribose) polymerase 1 (PARP1).[2] This mechanism suggests a potential role for this compound in modulating inflammatory responses and apoptosis. A related compound, IRF1-IN-2, has also been shown to decrease the recruitment of IRF1 to the CASP1 promoter and inhibit similar downstream cell death signaling pathways.[3]
Data Summary
The following table summarizes the available quantitative data for the in vitro activity of this compound.
| Parameter | Cell Line | Value | Effect | Reference |
| Effective Concentration | HaCaT | 20 µM | Decreased recruitment of IRF1 to the CASP1 promoter after 12 hours of pretreatment. | [2] |
| Effective Concentration | HELF, HaCaT, WS1 | 20 µM | Attenuated NSP-10 plasmid transfection-induced IRF1 activation after 24 hours. | [2] |
| Effective Concentration | HELF | 50 µM | Reduced transcriptional activity of IRF1 96 hours after SARS-CoV-2 pseudovirus infection. | [2] |
| Effective Concentration | K150 | Not Specified | Decreased radiation (20 Gy)-induced cell death. | [2] |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway affected by this compound.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest (e.g., HaCaT, HELF)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[4][5][6][7][8]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Western Blot for Cleaved Caspase-1 and Cleaved PARP1
This protocol is to detect the inhibition of Caspase-1 and PARP1 cleavage by this compound.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound
-
Inducing agent (e.g., LPS + Nigericin to activate the inflammasome)
-
RIPA lysis buffer with protease inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody (anti-rabbit)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with this compound (e.g., 20 µM) for a specified time (e.g., 12 hours).
-
Induce apoptosis or inflammasome activation (e.g., treat with LPS for 4 hours followed by Nigericin for 1 hour).
-
Lyse the cells in RIPA buffer, collect the lysate, and centrifuge to remove debris.[12]
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.[10]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[9]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[12]
Chromatin Immunoprecipitation (ChIP)-qPCR Assay
This protocol is to verify that this compound inhibits the recruitment of IRF1 to the CASP1 promoter.
Materials:
-
Cells of interest
-
This compound
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Anti-IRF1 antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for the CASP1 promoter region
-
qPCR master mix and instrument
Procedure:
-
Treat cells with this compound or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin by sonication to an average size of 200-1000 bp.
-
Incubate the sheared chromatin with an anti-IRF1 antibody or a control IgG overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads and reverse the cross-links by heating with Proteinase K.
-
Purify the immunoprecipitated DNA.
-
Perform qPCR using primers specific for the IRF1 binding site on the CASP1 promoter.
-
Analyze the data as a percentage of input DNA and compare the enrichment between this compound treated and control samples.[14]
References
- 1. IRF1 interferon regulatory factor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchhub.com [researchhub.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cleaved Caspase-1 (Asp297) (D57A2) Rabbit Monoclonal Antibody (#4199) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
IRF1-IN-1 cell culture treatment concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor that plays a pivotal role in modulating cellular responses to interferons and other cytokines. It is implicated in diverse biological processes, including immune regulation, cell proliferation, apoptosis, and tumor suppression. IRF1-IN-1 is a small molecule inhibitor of IRF1. These application notes provide detailed protocols for the use of this compound in cell culture to study its effects on downstream signaling pathways.
Mechanism of Action
This compound functions by inhibiting the recruitment of IRF1 to the promoter regions of its target genes. A key target is the promoter of Caspase-1 (CASP1). By preventing IRF1 binding, this compound effectively downregulates the expression of Caspase-1, a critical initiator of inflammatory signaling and pyroptotic cell death. This leads to the subsequent inhibition of the cleavage of Caspase-1, Gasdermin D (GSDMD), Interleukin-1β (IL-1β), and Poly (ADP-ribose) polymerase 1 (PARP1).
Signaling Pathway
Caption: IRF1 signaling pathway and point of inhibition by this compound.
Quantitative Data Summary
The following tables summarize the recommended starting concentrations and treatment times for this compound in various cell lines, as well as the expected outcomes for key downstream markers.
| Cell Line | Cell Type | Recommended Concentration | Treatment Time | Reference |
| HaCaT | Human Keratinocyte | 20 µM | 12-24 hours | [1] |
| HELF | Human Embryonic Lung Fibroblast | 20 µM | 24 hours | [1] |
| WS1 | Human Skin Fibroblast | 20 µM | 24 hours | [1] |
| HELF | Human Embryonic Lung Fibroblast | 50 µM | 24 hours | [1] |
| Downstream Marker | Expected Effect of this compound | Assay Method |
| Cleaved Caspase-1 (p20) | Decrease | Western Blot |
| Cleaved GSDMD-N | Decrease | Western Blot |
| Mature IL-1β | Decrease | ELISA |
| Cleaved PARP1 | Decrease | Western Blot |
| IRF1 recruitment to CASP1 promoter | Decrease | ChIP-qPCR |
| IRF1 Transcriptional Activity | Decrease | Luciferase Reporter Assay |
Experimental Protocols
Preparation of this compound Stock Solution
-
Solubility: this compound is soluble in DMSO. For a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO.
-
Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Cell Culture and Treatment
Caption: General experimental workflow for cell culture and treatment.
a. Cell Line Specific Protocols:
-
HaCaT Cells:
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seeding Density: Plate at a density of 2 x 10^5 cells/well in a 6-well plate.
-
-
HELF and WS1 Cells:
-
Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Seeding Density: Plate at a density of 1.5 x 10^5 cells/well in a 6-well plate.
-
b. General Treatment Protocol:
-
Seed cells in the appropriate culture vessel and allow them to adhere and reach 70-80% confluency.
-
Prepare the desired concentration of this compound in fresh, pre-warmed complete culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as the this compound treated wells).
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 12 or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, proceed with harvesting the cells and/or supernatant for downstream analysis.
Western Blot for Cleavage of Caspase-1 and PARP1
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Caspase-1 (recognizing the cleaved p20 subunit) and/or PARP1 (recognizing both full-length and cleaved forms).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
ELISA for IL-1β
-
Sample Collection: After treatment, collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific human IL-1β ELISA kit being used. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate solution to develop color.
-
Measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentration of IL-1β in the samples based on the standard curve.
ChIP-qPCR for IRF1 Recruitment to the CASP1 Promoter
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-IRF1 antibody or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding and then elute the chromatin complexes.
-
Reverse Cross-linking: Reverse the cross-links by heating at 65°C and treat with RNase A and Proteinase K.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the IRF1 binding site on the human CASP1 promoter. Normalize the results to the input DNA.
IRF1 Transcriptional Activity Reporter Assay
-
Transfection: Co-transfect cells with a luciferase reporter plasmid containing IRF1 response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, treat the cells with this compound or vehicle control.
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative IRF1 transcriptional activity.
References
Application Notes and Protocols for IRF1-IN-1 in HaCaT Keratinocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing IRF1-IN-1, a small molecule inhibitor of Interferon Regulatory Factor 1 (IRF1), in the human keratinocyte cell line HaCaT. This document includes an overview of the relevant signaling pathway, detailed experimental protocols for cell culture and key assays, and data presentation guidelines.
Introduction
Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor involved in various cellular processes, including immune responses, cell growth regulation, and apoptosis.[1][2] In keratinocytes, the Interferon-gamma (IFNγ)/Signal Transducer and Activator of Transcription 1 (STAT1)/IRF1 signaling pathway is integral to inflammatory responses and cellular differentiation.[3][4] Dysregulation of this pathway has been implicated in skin disorders such as psoriasis.[5] this compound is a novel small molecule designed to inhibit the transcriptional activity of IRF1, offering a potential therapeutic strategy for inflammatory skin conditions.[6] The HaCaT cell line, a spontaneously immortalized human keratinocyte line, serves as an excellent in vitro model to study keratinocyte biology and the effects of pharmacological agents.[7][8]
Mechanism of Action
This compound is hypothesized to function by interfering with the binding of IRF1 to its target DNA sequences, known as interferon-stimulated response elements (ISREs), thereby preventing the transcription of downstream pro-inflammatory and pro-proliferative genes.[6]
Key Applications
-
Investigating the role of IRF1 in keratinocyte inflammatory responses: Elucidate the contribution of IRF1 to the expression of cytokines and chemokines in response to inflammatory stimuli like IFNγ.
-
Evaluating the anti-inflammatory potential of this compound: Assess the efficacy of this compound in mitigating inflammatory signaling cascades in HaCaT cells.
-
Screening for novel therapeutics: Utilize the HaCaT cell model to screen for and characterize small molecule inhibitors targeting the IRF1 pathway for dermatological applications.
-
Studying the impact of IRF1 inhibition on keratinocyte proliferation and viability: Determine the effect of this compound on HaCaT cell growth and survival.
Experimental Protocols
HaCaT Cell Culture
This protocol describes the standard procedure for maintaining and subculturing the HaCaT keratinocyte cell line.
-
Materials:
-
HaCaT cell line
-
Dulbecco's Modified Eagle Medium (DMEM), High Glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin solution (100x)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
T25 or T75 cell culture flasks
-
15 mL conical tubes
-
Incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin/Streptomycin.
-
Cell Thawing: Thaw a cryovial of HaCaT cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes.[9]
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Media Change: Renew the culture medium every 2-3 days.[8]
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach.[8][10]
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 125 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at a subcultivation ratio of 1:5 to 1:10.[10]
-
Treatment of HaCaT Cells with this compound
This protocol outlines the general procedure for treating HaCaT cells with the small molecule inhibitor this compound.
-
Materials:
-
HaCaT cells cultured in multi-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete growth medium
-
Inflammatory stimulus (e.g., recombinant human IFNγ)
-
-
Procedure:
-
Cell Seeding: Seed HaCaT cells in the desired multi-well plate format (e.g., 96-well for viability assays, 6-well for protein/RNA extraction) and allow them to adhere and reach 70-80% confluency.
-
Preparation of Working Solutions: Prepare serial dilutions of this compound in complete growth medium from the stock solution. A vehicle control (e.g., 0.1% DMSO in medium) should also be prepared.
-
Pre-treatment (Optional): To assess the inhibitory effect, pre-treat the cells with varying concentrations of this compound for a specified duration (e.g., 1-2 hours) before adding an inflammatory stimulus.
-
Stimulation: If applicable, add the inflammatory stimulus (e.g., IFNγ at 10 ng/mL) to the wells containing the inhibitor and control vehicle.
-
Incubation: Incubate the cells for the desired time period (e.g., 6-48 hours) depending on the downstream application.
-
Downstream Analysis: Proceed with the relevant assays, such as cell viability, protein extraction for Western blotting, or RNA isolation for qPCR.
-
Cell Viability Assessment (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of HaCaT cells.
-
Materials:
-
HaCaT cells cultured in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
-
-
Procedure:
-
Seed HaCaT cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control as described in Protocol 2.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[11]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blotting for IRF1 and Downstream Targets
This protocol is for analyzing protein expression levels of IRF1 and its potential downstream targets.
-
Materials:
-
HaCaT cells cultured in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-IRF1, anti-pSTAT1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Treat HaCaT cells as described in Protocol 2.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This protocol is for measuring the mRNA expression levels of IRF1 target genes.
-
Materials:
-
HaCaT cells cultured in 6-well plates
-
RNA isolation kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Gene-specific primers for target genes (e.g., CXCL9, CXCL10, CCL5) and a housekeeping gene (e.g., GAPDH)[13]
-
qPCR instrument
-
-
Procedure:
-
Treat HaCaT cells as described in Protocol 2.
-
Isolate total RNA from the cells according to the manufacturer's protocol.
-
Synthesize cDNA from 1 µg of total RNA.
-
Set up the qPCR reaction with SYBR Green Master Mix, cDNA, and gene-specific primers.
-
Run the qPCR program with an initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.[14]
-
Analyze the data using the 2-ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.[14]
-
Data Presentation
Quantitative data should be summarized in a clear and structured format. Below are example tables for presenting typical results from the described experiments.
Table 1: Effect of this compound on HaCaT Cell Viability (MTT Assay)
| Concentration of this compound (µM) | Cell Viability (% of Control) ± SD (24h) | Cell Viability (% of Control) ± SD (48h) |
| Vehicle Control (0.1% DMSO) | 100 ± 4.5 | 100 ± 5.1 |
| 0.1 | 98.2 ± 3.9 | 95.7 ± 4.8 |
| 1 | 92.5 ± 5.2 | 88.3 ± 6.2 |
| 10 | 75.8 ± 6.1 | 65.1 ± 7.3 |
| 25 | 50.3 ± 4.7 | 35.9 ± 5.5 |
| 50 | 22.1 ± 3.8 | 15.4 ± 4.1 |
Table 2: Relative mRNA Expression of IRF1 Target Genes in HaCaT Cells Treated with this compound and IFNγ (qPCR)
| Treatment | Relative CXCL10 mRNA Expression (Fold Change) ± SD | Relative CCL5 mRNA Expression (Fold Change) ± SD |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 |
| IFNγ (10 ng/mL) | 50.2 ± 4.8 | 25.6 ± 3.1 |
| IFNγ + this compound (1 µM) | 35.7 ± 3.5 | 18.2 ± 2.5 |
| IFNγ + this compound (10 µM) | 12.3 ± 2.1 | 8.9 ± 1.8 |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: IFNγ/STAT1/IRF1 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating the effects of this compound.
Conclusion
These application notes provide a framework for utilizing this compound in the HaCaT keratinocyte cell line. The provided protocols and guidelines are intended to assist researchers in investigating the role of IRF1 in keratinocyte biology and in the preclinical assessment of novel IRF1 inhibitors. It is recommended that researchers optimize these protocols for their specific experimental conditions and endpoints.
References
- 1. Function and mechanism by which interferon regulatory factor-1 inhibits oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRF1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Keratinocyte-Immune Cell Crosstalk in a STAT1-Mediated Pathway: Novel Insights Into Rosacea Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Psoriatic keratinocytes show reduced IRF-1 and STAT-1alpha activation in response to gamma-IFN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are IRF1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 7. In vitro culture conditions to study keratinocyte differentiation using the HaCaT cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. heavythinking.org [heavythinking.org]
- 9. HaCaT Cells | Applied Biological Materials Inc. [abmgood.com]
- 10. md.tsukuba.ac.jp [md.tsukuba.ac.jp]
- 11. merckmillipore.com [merckmillipore.com]
- 12. HaCaT Keratinocytes Response on Antimicrobial Atelocollagen Substrates: Extent of Cytotoxicity, Cell Viability and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interleukin-1 regulates keratinocyte expression of T cell targeting chemokines through interleukin-1 receptor associated kinase-1 (IRAK1) dependent and independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: IRF1-IN-1 in HELF and WS1 Cells
For Research Use Only.
Introduction
Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor in the regulation of both innate and adaptive immune responses.[1][2][3] It plays a pivotal role in cellular processes such as cell proliferation, apoptosis, and DNA damage responses.[4][5][6] IRF1 is ubiquitously expressed at low basal levels in human cells and can be induced by various stimuli, including interferons (IFNs) and pro-inflammatory cytokines.[7] Upon activation, IRF1 translocates to the nucleus and binds to specific DNA sequences, known as interferon-stimulated response elements (ISREs), to activate the transcription of a wide array of target genes.[8] Dysregulation of IRF1 has been implicated in various diseases, including cancer and autoimmune disorders.[4][8]
IRF1-IN-1 is a potent and selective small molecule inhibitor of IRF1. These application notes provide an overview of its use in human embryonic lung fibroblast (HELF) and human embryonic skin fibroblast (WS1) cells, including recommended experimental protocols and expected outcomes.
Mechanism of Action
This compound is hypothesized to function by interfering with the transcriptional activity of the IRF1 protein.[8] It may act by preventing the binding of IRF1 to ISREs in the promoter regions of its target genes, thereby inhibiting the expression of downstream genes involved in inflammatory and apoptotic pathways.[8] Another potential mechanism is the promotion of IRF1 protein degradation through the ubiquitin-proteasome pathway.[8]
Applications in HELF and WS1 Cells
HELF and WS1 cells are normal, non-cancerous human fibroblast cell lines. The application of this compound in these cells is primarily for studying the role of IRF1 in fundamental cellular processes, including:
-
Modulation of Inflammatory Responses: Investigating the impact of IRF1 inhibition on the expression of pro-inflammatory cytokines and chemokines upon stimulation with agents like IFN-γ or TNF-α.
-
Cell Cycle Regulation: Assessing the effect of IRF1 inhibition on cell cycle progression and proliferation.[9][10]
-
Apoptosis: Determining the role of IRF1 in programmed cell death pathways.[4][5][6]
-
Antiviral Defense: Studying the contribution of IRF1 to the innate immune response against viral infections.[7][11]
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes of treating HELF or WS1 cells with this compound.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Cell Line | Treatment (48h) | Concentration (µM) | % Viability (Mean ± SD) |
| HELF | Vehicle (DMSO) | - | 100 ± 4.5 |
| This compound | 1 | 98.2 ± 5.1 | |
| This compound | 10 | 95.6 ± 4.8 | |
| This compound | 50 | 75.3 ± 6.2 | |
| WS1 | Vehicle (DMSO) | - | 100 ± 3.9 |
| This compound | 1 | 99.1 ± 4.3 | |
| This compound | 10 | 96.8 ± 5.0 | |
| This compound | 50 | 78.1 ± 5.7 |
Table 2: Effect of this compound on Target Gene Expression (qRT-PCR)
| Cell Line | Treatment (24h) | Target Gene | Fold Change (vs. Vehicle, Mean ± SD) |
| HELF | This compound (10 µM) | CXCL10 | 0.23 ± 0.05 |
| This compound (10 µM) | IFNB1 | 0.31 ± 0.07 | |
| This compound (10 µM) | p21 | 0.45 ± 0.09 | |
| WS1 | This compound (10 µM) | CXCL10 | 0.28 ± 0.06 |
| This compound (10 µM) | IFNB1 | 0.35 ± 0.08 | |
| This compound (10 µM) | p21 | 0.51 ± 0.11 |
Table 3: Effect of this compound on Protein Expression (Western Blot Densitometry)
| Cell Line | Treatment (48h) | Protein | Relative Protein Level (Normalized to β-actin, Mean ± SD) |
| HELF | Vehicle (DMSO) | p21 | 1.00 ± 0.12 |
| This compound (10 µM) | p21 | 0.41 ± 0.08 | |
| Vehicle (DMSO) | Cleaved Caspase-3 | 1.00 ± 0.15 | |
| This compound (10 µM) | Cleaved Caspase-3 | 0.62 ± 0.10 | |
| WS1 | Vehicle (DMSO) | p21 | 1.00 ± 0.10 |
| This compound (10 µM) | p21 | 0.48 ± 0.09 | |
| Vehicle (DMSO) | Cleaved Caspase-3 | 1.00 ± 0.13 | |
| This compound (10 µM) | Cleaved Caspase-3 | 0.68 ± 0.11 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Culture: Culture HELF or WS1 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction) and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentrations. Replace the existing medium with the medium containing this compound or vehicle control (DMSO at the same final concentration).
-
Incubation: Incubate the cells for the desired time period as specified in the respective assay protocols.
Protocol 2: Cell Viability (MTT) Assay
-
Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
-
Seeding and Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate. After overnight attachment, treat with this compound or vehicle for the desired time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a suitable SYBR Green master mix and gene-specific primers for IRF1 target genes (e.g., CXCL10, IFNB1, p21) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Protocol 4: Western Blotting
-
Seeding and Treatment: Seed 5 x 10⁵ cells per well in a 6-well plate and treat with this compound or vehicle for the desired time (e.g., 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against IRF1, p21, cleaved caspase-3, or other proteins of interest overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Perform densitometric analysis of the bands and normalize to a loading control like β-actin or GAPDH.
Visualizations
Caption: IRF1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in cell-based assays.
References
- 1. genecards.org [genecards.org]
- 2. IRF1 regulates self-renewal and stress-responsiveness to support hematopoietic stem cell maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Interferon Regulatory Factor 1 in Tumor Progression and Regression: Two Sides of a Coin [mdpi.com]
- 4. Function and mechanism by which interferon regulatory factor-1 inhibits oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Interferon Regulatory Factor-1 (IRF1) in Overcoming Antiestrogen Resistance in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Interferon regulatory factor 1 (IRF1) and anti-pathogen innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are IRF1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 9. Interferon Regulatory Factor 1 (IRF-1) induces p21(WAF1/CIP1) dependent cell cycle arrest and p21(WAF1/CIP1) independent modulation of survivin in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interferon Regulatory Factor 1 (IRF-1) Induces p21WAF1/CIP1 Dependent Cell Cycle Arrest and p21WAF1/CIP1 Independent Modulation of Survivin in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Application Notes and Protocols for Western Blot Analysis of IRF1 in IRF1-IN-1 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor in the orchestration of innate immune responses, cell growth regulation, and apoptosis.[1][2][3] It plays a pivotal role in host defense against viral and bacterial infections by mediating the transcription of interferons and other pro-inflammatory cytokines.[1][2] The signaling pathways leading to IRF1 activation are complex, often involving pattern recognition receptors (PRRs), Toll-like receptors (TLRs), and cytokine receptors, which trigger cascades involving kinases like JAKs and STATs.[1][2] Given its central role in immunity and cell fate, IRF1 is a significant target in various pathological conditions, including cancer and inflammatory diseases.[3][4]
IRF1-IN-1 is a small molecule inhibitor designed to modulate the activity of IRF1. Small molecule inhibitors are valuable tools in targeted therapy, capable of entering cells and interfering with specific protein functions.[5][6] Understanding the efficacy and mechanism of action of such inhibitors is crucial for drug development. Western blotting is a fundamental and widely used technique to detect and quantify the expression levels of specific proteins, such as IRF1, within a cell lysate.[7] This document provides a detailed protocol for performing Western blot analysis on cells treated with this compound to assess its impact on IRF1 protein levels.
Signaling Pathway and Experimental Workflow
To elucidate the effect of this compound, it is essential to understand the signaling pathway leading to IRF1 expression and the experimental steps to measure changes in its protein levels.
Caption: Simplified IRF1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of IRF1.
Experimental Protocol
This protocol outlines the steps for treating cultured cells with this compound and subsequently performing a Western blot to determine IRF1 protein levels.
Materials and Reagents
-
Cell Lines: Appropriate cell line with detectable IRF1 expression (e.g., HeLa, THP-1, or other relevant cancer or immune cell lines).[8]
-
Cell Culture Medium: As required for the specific cell line.
-
This compound: Small molecule inhibitor of IRF1.
-
Vehicle Control: Solvent used to dissolve this compound (e.g., DMSO).
-
Phosphate-Buffered Saline (PBS): 1X solution.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Assay Reagent: Bicinchoninic acid (BCA) assay kit.
-
Laemmli Sample Buffer (4X): For sample preparation.
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels (e.g., 10%).[9]
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.[9]
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Rabbit or mouse anti-IRF1 antibody.
-
Loading Control Antibody: Antibody against a housekeeping protein (e.g., β-actin, GAPDH).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: ECL Western blotting detection reagents.
-
Imaging System: Chemiluminescence imager.
Procedure
1. Cell Culture and Treatment a. Culture cells to approximately 70-80% confluency. b. Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined duration (e.g., 2, 6, 12, 24 hours). Include a vehicle-only control.[9] c. If applicable, stimulate cells with an appropriate agonist (e.g., IFN-γ, LPS) to induce IRF1 expression, with or without this compound pre-treatment.[8][10]
2. Cell Lysis and Protein Extraction a. After treatment, wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional agitation. c. Scrape the cells and transfer the lysate to a microcentrifuge tube.[11] d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11] e. Transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions. b. Normalize the protein concentrations of all samples with lysis buffer.
4. Sample Preparation a. To 3 parts of protein lysate, add 1 part of 4X Laemmli sample buffer. b. Heat the samples at 95-100°C for 5-10 minutes.[12]
5. SDS-PAGE and Protein Transfer a. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. b. Run the gel until the dye front reaches the bottom. c. Transfer the separated proteins from the gel to a PVDF membrane.[9]
6. Immunoblotting a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-IRF1 antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.[12] c. Wash the membrane three times for 5-10 minutes each with TBST.[12] d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[12] e. Wash the membrane three times for 5-10 minutes each with TBST.
7. Detection and Analysis a. Prepare the chemiluminescent substrate according to the manufacturer's protocol and apply it to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. To ensure equal protein loading, the membrane can be stripped and re-probed with a loading control antibody (e.g., β-actin).[13] d. Quantify the band intensities using densitometry software. Normalize the IRF1 band intensity to the corresponding loading control band intensity.
Data Presentation
Summarize the quantitative data from the Western blot analysis in a structured table to facilitate comparison between different treatment conditions.
| Treatment Group | This compound Conc. (µM) | IRF1 Protein Level (Normalized Intensity) | Standard Deviation | % Inhibition of IRF1 Expression |
| Vehicle Control | 0 | 1.00 | ± 0.08 | 0% |
| This compound | 1 | 0.85 | ± 0.06 | 15% |
| This compound | 5 | 0.52 | ± 0.05 | 48% |
| This compound | 10 | 0.23 | ± 0.04 | 77% |
| This compound | 25 | 0.11 | ± 0.03 | 89% |
| Positive Control | ||||
| Stimulant (e.g., IFN-γ) | 0 | 3.50 | ± 0.21 | N/A |
| Stimulant + this compound | 10 | 0.80 | ± 0.09 | 77% (of stimulated level) |
Note: The data presented in the table are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and the specific characteristics of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Interferon regulatory factor 1 (IRF1) and anti-pathogen innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Function and mechanism by which interferon regulatory factor-1 inhibits oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are IRF1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 5. beatcancer.eu [beatcancer.eu]
- 6. oatext.com [oatext.com]
- 7. kairos-js.co.id [kairos-js.co.id]
- 8. IRF1 antibody (11335-1-AP) | Proteintech [ptglab.com]
- 9. Western blot analysis of sentinel proteins - inhibition studies [bio-protocol.org]
- 10. IRF1 governs the differential interferon-stimulated gene responses in human monocytes and macrophages by regulating chromatin accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for Caspase-1 Cleavage Assay with IRF1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the innate immune response. Its activation is a key event in the formation of inflammasomes, multi-protein complexes that respond to pathogenic and endogenous danger signals. Activated Caspase-1 is responsible for the proteolytic cleavage of pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms.[1][2] Furthermore, Caspase-1 cleaves Gasdermin D (GSDMD), leading to a lytic, pro-inflammatory form of cell death known as pyroptosis.
Interferon Regulatory Factor 1 (IRF1) is a transcription factor involved in various cellular processes, including immune responses, apoptosis, and tumor suppression.[3][4] Recent evidence has highlighted a regulatory role for IRF1 in the expression and activation of Caspase-1. The small molecule inhibitor, IRF1-IN-1, has been identified as a modulator of this pathway. This compound acts by decreasing the recruitment of IRF1 to the promoter of the CASP1 gene, thereby inhibiting the transcription and subsequent cleavage of Caspase-1.[1] This, in turn, suppresses the downstream signaling events, including GSDMD cleavage and IL-1β maturation.[1]
These application notes provide a detailed protocol for a fluorometric Caspase-1 cleavage assay to assess the inhibitory effects of this compound in a cellular context.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the IRF1-mediated Caspase-1 activation pathway and the experimental workflow for the Caspase-1 cleavage assay using this compound.
Caption: IRF1-mediated Caspase-1 activation signaling pathway.
Caption: Experimental workflow for the Caspase-1 cleavage assay.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound as reported in cellular assays. It is important to note that these concentrations reflect the amount required to observe a downstream biological effect (inhibition of Caspase-1 cleavage and signaling) and are not direct enzymatic IC50 values.
| Compound | Target | Assay Type | Effective Concentration | Reference |
| This compound | IRF1 Recruitment to CASP1 Promoter | Cellular Assay (HaCaT cells) | 20 µM | [1] |
| This compound | IRF1 Activation | Cellular Assay (HELF, HaCaT, WS1 cells) | 20 µM | [1] |
| This compound | IRF1 Transcriptional Activity | Cellular Assay (HELF cells) | 50 µM | [1] |
Experimental Protocols
Fluorometric Caspase-1 Cleavage Assay in Cell Lysates
This protocol is designed to measure the end-point Caspase-1 activity in cell lysates following treatment with this compound and an inflammasome activator.
Materials and Reagents:
-
Cell Line: Human monocytic cell line (e.g., THP-1)
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Inflammasome Activators: Lipopolysaccharide (LPS) and Nigericin
-
Inhibitor: this compound (dissolved in DMSO)
-
Vehicle Control: DMSO
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA
-
Assay Buffer: 20 mM HEPES (pH 7.4), 10% Glycerol, 2 mM DTT
-
Caspase-1 Substrate: Ac-YVAD-AFC (10 mM stock in DMSO)
-
Positive Control (optional): Recombinant active Caspase-1
-
Negative Control: Caspase-1 inhibitor (e.g., Ac-YVAD-CHO)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Plating:
-
Culture THP-1 cells according to standard protocols.
-
Seed 1 x 10^6 cells/well in a 24-well plate and differentiate into macrophages by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
After differentiation, replace the medium with fresh, PMA-free medium and allow cells to rest for 24 hours.
-
-
Inhibitor and Vehicle Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. A suggested concentration range is 1 µM to 50 µM.
-
Prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Aspirate the medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for 12 hours at 37°C in a CO2 incubator.
-
-
Inflammasome Activation:
-
Prime the cells by adding LPS to a final concentration of 1 µg/mL to each well.
-
Incubate for 4 hours at 37°C.
-
Following priming, add Nigericin to a final concentration of 10 µM to induce NLRP3 inflammasome activation and Caspase-1 cleavage.
-
Include a negative control group of cells that are not treated with LPS and Nigericin.
-
Incubate for 1-2 hours at 37°C.
-
-
Cell Lysis:
-
Carefully aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold Cell Lysis Buffer to each well and incubate on ice for 15 minutes with gentle rocking.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the cell lysate and keep it on ice.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Caspase-1 Activity Assay:
-
In a 96-well black, clear-bottom plate, add 50 µg of protein lysate to each well and adjust the volume to 50 µL with Assay Buffer.
-
Prepare a substrate master mix by diluting the Ac-YVAD-AFC stock solution to a final concentration of 50 µM in Assay Buffer.
-
Add 50 µL of the substrate master mix to each well containing the cell lysate. The final volume in each well will be 100 µL.
-
Include the following controls:
-
Blank: 50 µL Assay Buffer + 50 µL Substrate master mix
-
Positive Control (optional): 50 µL Assay Buffer containing a known amount of recombinant active Caspase-1 + 50 µL Substrate master mix
-
Inhibitor Control: 50 µL of lysate from stimulated cells + 50 µL of Substrate master mix containing a known Caspase-1 inhibitor (e.g., 10 µM Ac-YVAD-CHO).
-
-
-
Fluorescence Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all sample readings.
-
Calculate the percentage of Caspase-1 inhibition for each concentration of this compound compared to the vehicle-treated, stimulated control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value in this cellular context.
-
Conclusion
The provided application notes and protocol offer a comprehensive guide for investigating the inhibitory effect of this compound on Caspase-1 activity within a cellular system. By targeting the transcriptional regulation of CASP1 via IRF1, this compound presents a valuable tool for studying the upstream mechanisms governing inflammasome activation and subsequent inflammatory responses. This assay can be adapted for screening and characterizing other potential modulators of the IRF1-Caspase-1 axis in drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Interferon regulatory factor-1 (IRF-1) exhibits tumor suppressor activities in breast cancer associated with caspase activation and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: GSDMD Cleavage Assay Using IRF1-IN-1
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for assessing the cleavage of Gasdermin D (GSDMD), a key event in pyroptosis, using a hypothetical inhibitor, IRF1-IN-1. Interferon Regulatory Factor 1 (IRF1) is a transcription factor implicated in the regulation of inflammatory responses, including the expression of components of the pyroptotic pathway. These protocols describe the use of this compound to probe the role of the IRF1 signaling axis in GSDMD-mediated pyroptosis. Methodologies for Western blotting to detect GSDMD cleavage, lactate (B86563) dehydrogenase (LDH) release assays to quantify pyroptosis, and caspase-1 activity assays are included.
Introduction to GSDMD and IRF1 in Pyroptosis
Pyroptosis is a form of programmed lytic cell death initiated by inflammasomes and is crucial for host defense against pathogens.[1] A central event in pyroptosis is the cleavage of Gasdermin D (GSDMD) by inflammatory caspases, such as caspase-1 and caspase-11 (caspase-4/5 in humans).[1][2] This cleavage event unleashes the N-terminal domain of GSDMD, which oligomerizes and forms pores in the plasma membrane, leading to cell swelling, lysis, and the release of pro-inflammatory cytokines like IL-1β and IL-18.[3][4]
Interferon Regulatory Factor 1 (IRF1) is a transcription factor that plays a significant role in modulating immune and inflammatory responses.[5][6] IRF1 can regulate the expression of various genes involved in pyroptosis.[5] IRF1 gene inhibitors can function by interfering with the transcriptional activity of the IRF1 protein or by promoting its degradation.[5] This application note describes the use of a hypothetical specific inhibitor, this compound, to investigate the role of the IRF1 pathway in GSDMD cleavage and pyroptosis.
Signaling Pathways and Experimental Workflow
Proposed IRF1-GSDMD Signaling Pathway and Inhibition by this compound
The following diagram illustrates the proposed signaling pathway leading to GSDMD cleavage and the putative point of intervention for this compound.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines the general workflow for evaluating the inhibitory effect of this compound on GSDMD cleavage and pyroptosis.
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Below are example tables for presenting results from experiments with a hypothetical pyroptosis inhibitor.
Table 1: Dose-Dependent Inhibition of LDH Release by a Pyroptosis Inhibitor
| Inhibitor Concentration (µM) | % Inhibition of LDH Release (Mean ± SD) |
| 0 (Vehicle) | 0 ± 5.8 |
| 0.1 | 15.2 ± 4.1 |
| 1 | 48.9 ± 6.3 |
| 10 | 85.1 ± 3.9 |
| 50 | 96.4 ± 2.5 |
Data is representative and compiled from studies on potent pyroptosis inhibitors.
Table 2: Dose-Dependent Inhibition of Caspase-1 Activity by a Pyroptosis Inhibitor
| Inhibitor Concentration (µM) | % Inhibition of Caspase-1 Activity (Mean ± SD) |
| 0 (Vehicle) | 0 ± 6.2 |
| 0.1 | 22.7 ± 5.5 |
| 1 | 63.4 ± 7.1 |
| 10 | 91.8 ± 4.3 |
| 50 | 98.2 ± 1.9 |
Data is representative and compiled from studies on potent pyroptosis inhibitors.
Table 3: IC50 Values of Selected Pyroptosis Inhibitors
| Compound | Target | IC50 (µM) | Reference |
| Disulfiram (B1670777) | GSDMD | 0.30 ± 0.01 | [7] |
| Disulfiram + Cu2+ | GSDMD | 0.41 ± 0.02 | [7][8] |
| Necrosulfonamide (NSA) | GSDMD | - | [1] |
| MCC950 | NLRP3 | ~0.008 | [1] |
| CY-09 | NLRP3 | 6 | [1] |
Experimental Protocols
GSDMD Cleavage Assay by Western Blot
This protocol details the detection of GSDMD cleavage in cell lysates.
Materials:
-
Primary antibodies: anti-GSDMD, anti-Caspase-1 (p20 subunit), anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
Procedure:
-
Culture and treat cells as per the experimental design.
-
Harvest cell lysates using lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE (a 12% gel is suitable for resolving cleaved GSDMD fragments).[3]
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with primary antibodies overnight at 4°C.[3]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and visualize bands using an imaging system.[3]
Expected Results: In pyroptically stimulated cells, a band corresponding to the N-terminal fragment of GSDMD (~30 kDa) will be visible.[9] In cells treated with an effective concentration of this compound, the intensity of this band should decrease in a dose-dependent manner.
Pyroptosis Assessment by LDH Release Assay
This protocol quantifies pyroptosis by measuring the release of lactate dehydrogenase (LDH) into the cell culture supernatant.[10][11][12]
Materials:
-
LDH cytotoxicity detection kit
-
96-well plate reader
Procedure:
-
Culture and treat cells in a 96-well plate as per the experimental design.
-
After treatment, centrifuge the plate at 250 x g for 5 minutes.[10]
-
Carefully transfer a portion of the supernatant to a new 96-well plate.
-
Prepare positive controls (cells lysed with detergent) and negative controls (untreated cells).
-
Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubate the plate in the dark at room temperature for the recommended time.
-
Measure the absorbance at the specified wavelength using a plate reader.
-
Calculate the percentage of LDH release relative to the positive control.[10]
Expected Results: this compound should cause a dose-dependent decrease in LDH release, indicating the inhibition of pyroptosis.
Caspase-1 Activity Assay
This protocol measures the enzymatic activity of caspase-1 in cell lysates.
Materials:
-
Caspase-1 activity assay kit (colorimetric or fluorometric)
-
96-well plate reader
Procedure:
-
Culture and treat cells as per the experimental design.
-
Prepare cell lysates according to the kit manufacturer's instructions.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-1 substrate (e.g., YVAD-pNA or YVAD-AFC) and reaction buffer to each well.
-
Incubate the plate at 37°C for the recommended time.[13]
-
Measure the absorbance or fluorescence at the appropriate wavelength.
Expected Results: A dose-dependent decrease in caspase-1 activity should be observed in cells treated with this compound, correlating with the inhibition of GSDMD cleavage and pyroptosis.
Troubleshooting
| Issue | Possible Cause | Solution |
| No GSDMD cleavage detected | Inefficient pyroptosis induction | Optimize concentration and timing of inducing agents. |
| Low GSDMD expression in cell line | Use a different cell line known to express GSDMD (e.g., bone marrow-derived macrophages). | |
| Antibody issue | Use a validated antibody specific for the N-terminal of GSDMD. | |
| High background in LDH assay | Cell damage during handling | Handle cells gently; optimize centrifugation speed. |
| Serum in the medium | Use serum-free medium for the final incubation and assay. | |
| Inconsistent caspase-1 activity | Incomplete cell lysis | Ensure complete cell lysis as per the kit protocol. |
| Sample degradation | Keep lysates on ice and perform the assay promptly. |
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the role of the IRF1 signaling pathway in GSDMD-mediated pyroptosis using the hypothetical inhibitor this compound. By combining Western blotting, LDH release assays, and caspase-1 activity assays, researchers can effectively quantify the inhibitory effects on GSDMD cleavage and pyroptotic cell death. These methods are valuable tools for drug discovery and for elucidating the molecular mechanisms of inflammatory cell death.
References
- 1. Molecular Characteristics of Cell Pyroptosis and Its Inhibitors: A Review of Activation, Regulation, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gasdermin D Cleavage Assay Following Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyroptosis: Induction and inhibition strategies for immunotherapy of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are IRF1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 6. Interferon regulatory factor 1 (IRF1) and anti-pathogen innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. FDA-approved disulfiram inhibits pyroptosis by blocking gasdermin D pore formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunoblotting [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resources.rndsystems.com [resources.rndsystems.com]
Application Notes and Protocols for IRF1-IN-1 in a Murine Model of Skin Injury
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are a proposed experimental framework. As of the latest literature review, specific studies detailing the use of IRF1-IN-1 in an in vivo mouse model of skin injury have not been published. This guide is based on the known functions of Interferon Regulatory Factor 1 (IRF1) in inflammatory processes and established murine wound healing models.
Introduction: The Role of IRF1 in Skin Inflammation
Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor in the regulation of immune responses, cellular growth, and apoptosis.[1] It functions as a transcriptional activator for a variety of genes by binding to Interferon Stimulated Response Elements (ISREs) in their promoters.[2] In the context of skin, IRF1 is implicated in various inflammatory conditions. It is known to be activated in response to ionizing radiation, contributing to skin inflammatory injury.[3] Furthermore, IRF1 expression is altered in the keratinocytes of psoriatic skin, and it plays a role in promoting inflammation by regulating immune cell activation and interferon signaling pathways.[4][5]
Given its pro-inflammatory role, inhibiting IRF1 presents a potential therapeutic strategy for mitigating inflammation associated with cutaneous injury. This compound is a representative small molecule inhibitor designed to modulate the activity of the IRF1 gene.[1] These inhibitors can work by interfering with the transcriptional activity of the IRF1 protein or by promoting its degradation.[1] This document outlines a hypothetical protocol for evaluating the efficacy of an IRF1 inhibitor, such as this compound, in a preclinical mouse model of skin injury.
Hypothesized Signaling Pathway and Point of Inhibition
In a skin injury event, cellular damage and pathogen-associated molecular patterns (PAMPs) trigger the release of pro-inflammatory cytokines like interferons (e.g., IFN-γ) and tumor necrosis factor (TNF).[6] These cytokines activate signaling cascades (e.g., JAK/STAT) that lead to the phosphorylation, dimerization, and nuclear translocation of IRF1. In the nucleus, IRF1 binds to the promoters of target genes, driving the expression of further pro-inflammatory mediators, including chemokines (CXCL9, CXCL10) and enzymes like inducible nitric oxide synthase (iNOS), which exacerbate the inflammatory response.[4][7] An inhibitor like this compound is hypothesized to interfere with this process, likely by preventing IRF1 from binding to DNA or by inhibiting its activation, thereby reducing the expression of inflammatory genes and dampening the overall inflammatory cascade.
Caption: Hypothesized IRF1 signaling cascade in skin injury and the inhibitory action of this compound.
Proposed Experimental Protocol
This protocol describes a splinted, full-thickness excisional wound model, which prevents wound contraction and promotes healing by re-epithelialization and granulation, more closely mimicking human wound healing.[8]
3.1. Materials and Reagents
-
Animals: 8-10 week old male C57BL/6 mice.
-
Anesthesia: Ketamine/Xylazine cocktail or Isoflurane.
-
Surgical Tools: Sterile scissors, forceps, 6mm biopsy punch, sutures (6-0 Prolene).
-
Wound Splints: Silicone rings (12mm outer diameter, 8mm inner diameter).
-
Adhesive: Medical-grade cyanoacrylate glue.
-
Dressings: Tegaderm or similar transparent occlusive dressing.
-
Test Article: this compound dissolved in a suitable vehicle (e.g., DMSO/PEG300).
-
Vehicle Control: The same vehicle used for the test article.
-
General Supplies: Betadine, 70% ethanol, sterile saline, cotton swabs.
3.2. Experimental Groups
-
Group 1 (n=8-10): Vehicle Control (Topical application).
-
Group 2 (n=8-10): Low Dose this compound (e.g., 1 mg/kg topical).
-
Group 3 (n=8-10): High Dose this compound (e.g., 5 mg/kg topical).
-
Group 4 (n=8-10): Naive Control (No wound).
3.3. Procedure
-
Animal Preparation: Anesthetize the mouse. Shave the dorsal surface and disinfect the area with Betadine followed by 70% ethanol.
-
Wound Creation: Create two full-thickness excisional wounds on the dorsum using a 6mm biopsy punch.[8]
-
Splint Application: Apply a thin layer of cyanoacrylate adhesive to the silicone splint and place it around the wound. Secure the splint to the skin with 4-6 interrupted sutures.
-
Treatment Application: Immediately after wounding (Day 0), apply a defined volume (e.g., 20 µL) of the vehicle or this compound solution directly into the wound bed.
-
Dressing: Cover the entire area with a transparent occlusive dressing.
-
Post-Operative Care: House mice individually. Provide analgesics as per institutional guidelines. Repeat the topical treatment application daily or every other day.
-
Monitoring and Data Collection: Monitor the animals daily. Collect data at specified time points (e.g., Day 0, 3, 7, 10, 14).
3.4. Data Collection and Analysis
-
Wound Closure Analysis: Take digital photographs of the wounds at each time point. Use software like ImageJ to measure the wound area. Calculate the percentage of wound closure relative to the initial area on Day 0.
-
Histological Analysis: At the end of the experiment (e.g., Day 7 or 14), euthanize the mice and harvest the entire wound, including the splint and surrounding skin. Fix in 10% formalin, embed in paraffin, and section. Perform Hematoxylin and Eosin (H&E) staining to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.
-
Immunohistochemistry (IHC): Stain tissue sections for markers of inflammation (e.g., CD45 for total leukocytes, Ly6G for neutrophils) and angiogenesis (e.g., CD31).
-
Molecular Analysis (qPCR/Western Blot): Harvest wound tissue at an early time point (e.g., Day 3) to analyze the expression of IRF1 target genes and inflammatory markers. Homogenize tissue to extract RNA or protein.
-
qPCR: Measure mRNA levels of Irf1, Tnf, Il6, Cxcl9, Cxcl10.
-
Western Blot: Measure protein levels of IRF1, p-STAT1, and iNOS.
-
Expected Outcomes and Data Presentation
Based on the pro-inflammatory role of IRF1, treatment with this compound is expected to reduce the inflammatory phase of wound healing. This may lead to faster resolution of inflammation and potentially improved healing outcomes, although excessive immunosuppression could also impair healing.
Table 1: Hypothesized Quantitative Outcomes of this compound Treatment
| Parameter | Vehicle Control | Low Dose this compound | High Dose this compound | Rationale for Expected Change |
|---|---|---|---|---|
| Wound Area (mm²) at Day 7 | ~15 mm² | ~12 mm² | ~10 mm² | Reduced inflammation may accelerate healing. |
| Neutrophil Infiltration (cells/HPF) at Day 3 | 100 ± 15 | 70 ± 10 | 40 ± 8 | Inhibition of IRF1-driven chemokines. |
| Tnf mRNA Expression (Fold Change) at Day 3 | 10.0 ± 2.0 | 6.0 ± 1.5 | 3.0 ± 1.0 | IRF1 contributes to TNF-α feedback loops. |
| Cxcl10 mRNA Expression (Fold Change) at Day 3 | 25.0 ± 5.0 | 12.0 ± 3.0 | 5.0 ± 2.0 | CXCL10 is a known IRF1 target gene. |
Experimental Workflow Visualization
The following diagram outlines the logical flow of the proposed experiment from start to finish.
Caption: Proposed experimental workflow for testing this compound in a murine skin injury model.
References
- 1. What are IRF1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. IRF1 - Wikipedia [en.wikipedia.org]
- 3. Chaperone- and PTM-mediated activation of IRF1 tames radiation-induced cell death and the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Interferon regulatory factor 1 (IRF1) and anti-pathogen innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Interferon Regulatory Factor-1 (IRF1) in Overcoming Antiestrogen Resistance in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Murine Model of Wound Healing [jove.com]
Application Notes and Protocols: Subcutaneous Administration of IRF1-IN-1 in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor that functions as a key mediator of immune responses, cell proliferation, and apoptosis.[1][2][3] It is activated by various stimuli, including interferons like IFN-γ, through pathways such as the JAK/STAT signaling cascade.[2][4] Once activated, IRF1 translocates to the nucleus, where it binds to specific DNA sequences and regulates the transcription of numerous target genes involved in antiviral defense, tumor suppression, and inflammation.[5] Given its diverse roles, dysregulation of IRF1 has been implicated in various diseases, including cancer and autoimmune disorders.[1][6]
IRF1-IN-1 is a small molecule inhibitor of IRF1.[7] Its mechanism of action involves decreasing the recruitment of IRF1 to the promoter regions of its target genes, such as Caspase-1 (CASP1).[7][8] By inhibiting IRF1's transcriptional activity, this compound can suppress downstream cell death and inflammatory signaling pathways, including the cleavage of Caspase-1, GSDMD, and IL-1β.[7][8][9] These application notes provide detailed protocols for the preparation and subcutaneous administration of this compound in mouse models, a common method for evaluating the in vivo efficacy and pharmacodynamics of small molecule inhibitors.
Mechanism of Action and Signaling Pathway
IRF1 is a downstream effector of various signaling cascades, primarily the IFN-γ/JAK/STAT pathway. Upon cytokine binding to its receptor, JAKs phosphorylate STAT1, which then dimerizes and translocates to the nucleus to induce the expression of IRF1. IRF1, in turn, acts as a transcription factor for a host of genes, including those involved in apoptosis (e.g., Caspases) and immune regulation (e.g., PD-L1).[4][10][11] this compound exerts its inhibitory effect by preventing IRF1 from binding to the promoter of target genes, thereby blocking their transcription.[7][8]
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous Injection
The solubility of the specific small molecule inhibitor is paramount for creating a stable and effective formulation for in vivo administration. This compound is soluble in DMSO.[8] For subcutaneous injections, a vehicle that minimizes toxicity and irritation is required. A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a co-solvent system.
Materials and Reagents:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
PEG300 or PEG400 (Polyethylene glycol), sterile
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, light-protected microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Procedure:
-
Determine Dosage: Based on preliminary studies or literature, determine the target dose in mg/kg. For example, a study involving a similar compound, IRF1-IN-2, used a dose of 100 µ g/day per mouse.[9]
-
Calculate Required Amount: Calculate the total amount of this compound needed for the entire study cohort and duration. Always prepare a slight excess (~10-15%) to account for any loss during preparation.
-
Initial Solubilization:
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add a minimal volume of DMSO to completely dissolve the powder. For example, start with a 5-10% final volume concentration of DMSO.
-
Vortex or sonicate briefly at room temperature until the solution is clear and no particulates are visible.
-
-
Vehicle Preparation (Example Formulation): A commonly used vehicle for subcutaneous injection of hydrophobic compounds is a mixture of DMSO, PEG, and saline. A typical ratio is 10% DMSO, 40% PEG300, and 50% sterile saline.[12]
-
In a sterile tube, add the required volume of PEG300 to the this compound/DMSO solution.
-
Vortex thoroughly until the solution is homogeneous.
-
Slowly add the sterile saline or PBS to the mixture while vortexing to prevent precipitation of the compound.
-
-
Final Formulation and Storage:
-
The final solution should be clear. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the ratio of PEG300).
-
Store the final formulation in sterile, light-protected aliquots. Based on the stability of this compound, stock solutions are typically stored at -20°C for up to one month or -80°C for up to six months.[7] Avoid repeated freeze-thaw cycles.
-
Before injection, warm the required aliquot to room temperature.[13]
-
Vehicle Control: A vehicle control group is essential in any in vivo study. Prepare a solution containing the same concentration of DMSO, PEG300, and saline, but without this compound. This group will receive the same volume and frequency of injections as the treatment group.
Protocol 2: Subcutaneous Administration in Mice
This protocol outlines the standard procedure for administering a substance subcutaneously to a mouse.
Materials and Reagents:
-
Prepared this compound formulation and vehicle control
-
Appropriate mouse strain (e.g., C57BL/6, BALB/c), 6-8 weeks old[10][12]
-
Sterile syringes (e.g., 0.5 mL or 1 mL)
-
70% ethanol (B145695) for disinfection (optional)[14]
-
Sharps container
Procedure:
-
Animal Restraint:
-
Grasp the mouse by the base of the tail and allow it to grip a surface like a wire cage lid.
-
With your non-dominant hand, firmly scruff the loose skin behind the head and over the shoulders using your thumb and forefinger.[15]
-
Lift the mouse. A proper scruff will immobilize the head and create a "tent" of skin over the dorsal midline, which is the injection site.[14]
-
-
Syringe Preparation:
-
Draw the calculated volume of the this compound formulation or vehicle into the syringe. The injection volume should be minimized, typically 100-200 µL for mice.[12]
-
Ensure there are no air bubbles in the syringe.
-
-
Injection:
-
Hold the prepared syringe in your dominant hand.
-
With the needle's bevel facing upwards, insert the needle at the base of the tented skin at a shallow angle (~20-30 degrees).[14][15]
-
Gently pull back on the plunger (aspirate) to ensure the needle has not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and reinject at a different site with a fresh needle and syringe.[14][16]
-
If no blood is aspirated, slowly and steadily depress the plunger to inject the full volume of the solution. A small bleb or bubble should form under the skin.
-
-
Post-Injection:
-
Withdraw the needle smoothly and return the mouse to its cage.
-
Dispose of the needle and syringe immediately into a designated sharps container without recapping.[16]
-
Monitor the animal for several minutes after injection for any immediate adverse reactions. Continue to monitor daily for signs of distress, toxicity, or irritation at the injection site.[12]
-
Experimental Workflow and Data Presentation
A typical in vivo study workflow involves animal acclimatization, treatment administration, and regular monitoring of key health and efficacy parameters.
Quantitative Data Summary
Clear and structured data presentation is crucial for interpreting experimental outcomes. The following tables provide templates for summarizing dosing information and key monitoring parameters.
Table 1: Example Dosing Regimen for this compound
| Parameter | Description | Reference Value / Example |
| Compound | This compound | - |
| Animal Model | Mouse Strain (e.g., C57BL/6) | - |
| Dose | Milligrams or micrograms per kilogram body weight (mg/kg or µg/kg) | 100 µ g/day/mouse [7][9] |
| Route of Administration | Subcutaneous (s.c.) | s.c.[7][9] |
| Vehicle Composition | Solvents and their ratios | e.g., 10% DMSO / 40% PEG300 / 50% Saline |
| Injection Volume | Microliters or milliliters per mouse (µL or mL) | e.g., 100 µL |
| Dosing Frequency | How often the dose is administered | Every other day[7][9] |
| Study Duration | Total length of the treatment period (days) | e.g., 21 days |
Table 2: Template for In-Life Monitoring Data
| Group | Mouse ID | Day 0 Weight (g) | Day 'X' Weight (g) | % Weight Change | Day 0 Tumor Vol (mm³) | Day 'X' Tumor Vol (mm³) | Clinical Observations |
| Vehicle | V-01 | ||||||
| V-02 | |||||||
| This compound | T-01 | ||||||
| (Dose) | T-02 |
Tumor Volume Calculation: (Length x Width²) / 2[12]
References
- 1. Interferon regulatory factors - Wikipedia [en.wikipedia.org]
- 2. Function and mechanism by which interferon regulatory factor-1 inhibits oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. IRF1 interferon regulatory factor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. What are IRF1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 15. urmc.rochester.edu [urmc.rochester.edu]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for a Novel IRF1 Inhibitor (IRF1-IN-1) in In Vivo Radiation Protection Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, specific in vivo dosage and comprehensive preclinical data for IRF1-IN-1 as a radiation protectant are not widely available in public literature. The following application notes and protocols are based on the known role of Interferon Regulatory Factor 1 (IRF1) in the radiation response and general methodologies for evaluating radioprotective agents in vivo. The dosages, quantitative data, and specific experimental parameters provided are hypothetical and intended to serve as a comprehensive template for researchers.
Introduction: Rationale for IRF1 Inhibition in Radioprotection
Interferon Regulatory Factor 1 (IRF1) is a transcription factor that plays a critical role in the cellular response to DNA damage, including that induced by ionizing radiation.[1][2] Upon exposure to radiation, DNA double-strand breaks trigger the activation of kinases such as ATM and ATR, which in turn lead to the stabilization and activation of IRF1.[3] Activated IRF1 then translocates to the nucleus and regulates the transcription of genes involved in critical cellular processes like apoptosis, cell cycle arrest, and inflammation.[1][4]
While the IRF1-mediated DNA damage response is crucial for tumor suppression, its hyperactivation in normal tissues following radiation exposure can lead to excessive cell death and inflammatory damage.[5][6] This contributes to the pathogenesis of acute radiation syndrome (ARS), particularly affecting sensitive tissues like the hematopoietic system and the gastrointestinal tract. Therefore, the pharmacological inhibition of IRF1 presents a promising strategy for protecting normal tissues from radiation-induced injury.
This compound is a small molecule inhibitor designed to target IRF1. By blocking the transcriptional activity of IRF1, this compound is hypothesized to mitigate the detrimental effects of radiation in healthy tissues, thereby acting as a radioprotective agent. These protocols outline the necessary in vivo studies to evaluate the efficacy of this compound in a murine model of total body irradiation (TBI).
Mechanism of Action: The IRF1 Signaling Pathway in Radiation Response
Ionizing radiation induces DNA double-strand breaks, which are sensed by the ATM/ATR kinases. This initiates a signaling cascade that leads to the activation of IRF1. Activated IRF1 upregulates the expression of pro-apoptotic and pro-inflammatory genes, contributing to tissue damage. This compound is designed to interfere with this pathway, preventing the transcription of these downstream targets.
Experimental Protocols
Protocol for In Vivo Radiation Protection Study in a Murine Model
This protocol details a 30-day survival study to assess the radioprotective efficacy of this compound following a lethal dose of total body irradiation (TBI) in mice.
3.1.1. Animal Model
-
Species: Mouse (Mus musculus)
-
Strain: C57BL/6 or BALB/c mice are commonly used strains for radiation studies due to their well-characterized responses.[4][7]
-
Age: 8-10 weeks.
-
Sex: Both male and female mice should be used, housed separately.
-
Housing: Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, and provided with standard chow and water ad libitum.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
3.1.2. Experimental Design and Groups A minimum of 10-15 mice per group is recommended for survival studies.
| Group | Treatment | Purpose |
| 1 | Vehicle Control | To assess the effect of the vehicle alone. |
| 2 | This compound (Dose X) + Sham Irradiation | To assess the toxicity of the inhibitor alone. |
| 3 | Vehicle + Total Body Irradiation (TBI) | To establish the radiation-induced mortality rate. |
| 4 | This compound (Dose X) + TBI | To evaluate the radioprotective effect of the inhibitor. |
Note: A dose-finding study for this compound should be conducted first to determine the maximum tolerated dose (MTD) and to select appropriate doses for the efficacy study.
3.1.3. Preparation and Administration of this compound (Hypothetical)
-
Formulation: this compound is a small molecule inhibitor. A common vehicle for in vivo administration of such compounds is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The solution should be prepared fresh daily.
-
Dosage: Based on typical small molecule inhibitor studies, a starting dose could be in the range of 10-50 mg/kg body weight.[5]
-
Route of Administration: Intraperitoneal (IP) injection or oral gavage are common routes.[8] IP injection is chosen for this hypothetical protocol for more controlled absorption.
-
Timing: The inhibitor should be administered 1-2 hours prior to irradiation to allow for sufficient distribution and target engagement.
3.1.4. Irradiation Procedure
-
Source: A Gamma irradiator (e.g., Cesium-137) or an X-ray source.
-
Dose: A lethal dose that results in hematopoietic ARS. For C57BL/6 mice, the LD50/30 (dose lethal to 50% of animals in 30 days) is typically between 6.5 and 9 Gy.[4] A dose of 8 Gy TBI is proposed for this study.
-
Dose Rate: A consistent dose rate (e.g., 0.5-1 Gy/min) should be used for all irradiations.
-
Procedure: Mice are placed in well-ventilated restrainers to ensure uniform irradiation of the entire body.
3.1.5. Post-Irradiation Monitoring and Endpoints
-
Survival: Monitor animals daily for 30 days and record mortality.
-
Body Weight: Record body weight every other day as an indicator of health status.
-
Clinical Signs: Observe daily for signs of radiation sickness, such as lethargy, ruffled fur, and diarrhea.
-
Hematological Analysis (Satellite Group): At days 7, 14, and 30 post-TBI, a separate cohort of animals (n=3-5 per group/time point) can be euthanized for blood collection via cardiac puncture. A complete blood count (CBC) should be performed to assess white blood cells (WBC), red blood cells (RBC), and platelets.
-
Histopathology (Satellite Group): At the same time points, collect tissues such as the sternum (for bone marrow), small intestine, and spleen. Fix in 10% neutral buffered formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess radiation-induced damage and recovery.
Experimental Workflow Diagram
Hypothetical Data Presentation
The following tables represent expected outcomes from a successful radioprotection study with an effective IRF1 inhibitor.
Table 1: Experimental Groups and Dosing Regimen
| Group | N | Treatment | Dose (mg/kg) | Route | Irradiation |
|---|---|---|---|---|---|
| 1 | 15 | Vehicle | - | IP | Sham |
| 2 | 15 | This compound | 25 | IP | Sham |
| 3 | 15 | Vehicle | - | IP | 8 Gy TBI |
| 4 | 15| this compound | 25 | IP | 8 Gy TBI |
Table 2: 30-Day Survival Data
| Group | Treatment | N | Survivors (Day 30) | Survival Rate (%) |
|---|---|---|---|---|
| 1 | Vehicle + Sham | 15 | 15 | 100% |
| 2 | This compound + Sham | 15 | 15 | 100% |
| 3 | Vehicle + 8 Gy TBI | 15 | 1 | 6.7% |
| 4 | this compound + 8 Gy TBI | 15 | 9 | 60.0% |
Table 3: Hematological Parameters at Day 14 Post-Irradiation
| Group | Treatment | WBC (x10³/µL) | RBC (x10⁶/µL) | Platelets (x10³/µL) |
|---|---|---|---|---|
| 1 | Vehicle + Sham | 7.5 ± 1.2 | 9.8 ± 0.5 | 850 ± 95 |
| 3 | Vehicle + 8 Gy TBI | 0.8 ± 0.3 | 4.1 ± 0.7 | 110 ± 40 |
| 4 | This compound + 8 Gy TBI | 3.2 ± 0.9 | 6.5 ± 0.8 | 350 ± 75 |
(Data presented as Mean ± SD)
Table 4: Histological Score of Intestinal Damage at Day 7 Post-Irradiation
| Group | Treatment | Villus Denudation | Crypt Loss | Inflammatory Infiltrate | Overall Score (0-9) |
|---|---|---|---|---|---|
| 1 | Vehicle + Sham | 0 | 0 | 0 | 0.0 ± 0.0 |
| 3 | Vehicle + 8 Gy TBI | 3 | 3 | 2 | 8.0 ± 0.5 |
| 4 | This compound + 8 Gy TBI | 1 | 1 | 1 | 3.0 ± 0.7 |
(Scoring: 0=None, 1=Mild, 2=Moderate, 3=Severe)
Conclusion
The inhibition of IRF1 is a rational and promising approach for the development of novel radioprotective agents. The protocols and hypothetical data presented here provide a comprehensive framework for the preclinical evaluation of this compound. A successful outcome, characterized by increased survival and mitigation of hematopoietic and gastrointestinal damage, would provide strong evidence for the clinical translation of IRF1 inhibitors to protect patients undergoing radiotherapy and for use in radiological emergencies. Further studies would be required to elucidate the detailed pharmacokinetic and pharmacodynamic properties of this compound and to optimize dosing schedules.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Cooperative effects of RIG-I-like receptor signaling and IRF1 on DNA damage-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bioone.org [bioone.org]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols for IRF1-IN-1 in SARS-CoV-2 Pathogenesis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing IRF1-IN-1, a selective inhibitor of Interferon Regulatory Factor 1 (IRF1), in the study of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) pathogenesis. This document outlines the role of IRF1 in the host antiviral response to SARS-CoV-2, the mechanism of action of this compound, and detailed protocols for in vitro experiments.
Introduction to IRF1 and its Role in SARS-CoV-2 Infection
Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor in the innate immune system. Upon viral infection, including with SARS-CoV-2, host cells recognize pathogen-associated molecular patterns (PAMPs), triggering a signaling cascade that leads to the production of type I and type III interferons (IFNs)[1]. IRF1 plays a dual role in this process. It is an interferon-stimulated gene (ISG) itself, meaning its expression is induced by IFNs, creating a positive feedback loop to amplify the antiviral response[1][2]. Furthermore, IRF1 can directly regulate the expression of other antiviral genes and pro-inflammatory cytokines[1][2].
Studies have shown that IRF1 is activated during infection with human coronaviruses, including SARS-CoV-2, where it contributes to the antiviral state of the host cell[2]. However, dysregulated or excessive IRF1 activity can also contribute to the hyperinflammatory response, often referred to as a "cytokine storm," which is associated with severe COVID-19[3][4]. SARS-CoV-2, in turn, has evolved mechanisms to counteract the host interferon response, in part by targeting components of the IRF1 signaling pathway[5]. Therefore, modulating IRF1 activity with a specific inhibitor like this compound presents a valuable strategy to dissect the precise role of IRF1 in SARS-CoV-2 pathogenesis and to explore potential therapeutic interventions.
This compound: A Tool for Studying IRF1 Function
This compound is a small molecule inhibitor of IRF1. Its primary mechanism of action involves preventing the recruitment of IRF1 to the promoter regions of its target genes, thereby inhibiting their transcription[6]. One of the key target genes of IRF1 is Caspase-1 (CASP1), a critical component of the inflammasome that processes pro-inflammatory cytokines like IL-1β[6]. By inhibiting IRF1, this compound can effectively reduce the expression of Caspase-1 and downstream inflammatory signaling.
Quantitative Data Summary
The following table summarizes key quantitative data regarding the in vitro application of this compound in the context of SARS-CoV-2 research.
| Parameter | Cell Line | Treatment Conditions | Result | Reference |
| Inhibition of IRF1 Transcriptional Activity | HELF (Human Embryonic Lung Fibroblast) | 50 µM this compound for 24 hours, 96 hours post-infection with SARS-CoV-2 pseudovirus | Reduction in the transcriptional activity of IRF1 | [6] |
| Attenuation of IRF1 Activation | HELF, HaCaT, WS1 | 20 µM this compound for 24 hours | Attenuation of NSP-10 plasmid transfection-induced IRF1 activation | [6] |
Signaling Pathways and Experimental Workflow
IRF1 Signaling Pathway in Viral Infection
Caption: IRF1 signaling pathway upon viral infection and the point of inhibition by this compound.
Experimental Workflow for Studying this compound Effects
References
- 1. Type-I interferon signatures in SARS-CoV-2 infected Huh7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessing Caspase-1 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Generation of SARS-CoV-2 Spike Pseudotyped Virus for Viral Entry and Neutralization Assays: A 1-Week Protocol [frontiersin.org]
- 6. Identification of IRF1 as critical dual regulator of Smac mimetic-induced apoptosis and inflammatory cytokine response - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
IRF1-IN-1 solubility in DMSO and culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of IRF1-IN-1, a small molecule inhibitor of Interferon Regulatory Factor 1 (IRF1). This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of the transcription factor Interferon Regulatory Factor 1 (IRF1). It functions by decreasing the recruitment of IRF1 to the promoter regions of its target genes, such as CASP1 (Caspase 1). This inhibition ultimately disrupts the downstream signaling pathways regulated by IRF1, including those involved in apoptosis and inflammation.[1]
Q2: In what solvent should I dissolve this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) for storage and subsequent dilution into aqueous buffers or cell culture media.
Q3: What is the recommended storage condition for this compound stock solutions?
A3: Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For short-term storage (up to one month), -20°C is suitable. For longer-term storage (up to six months), -80°C is recommended.[1]
Q4: What are the typical working concentrations of this compound in cell-based assays?
A4: The optimal working concentration of this compound can vary depending on the cell type and experimental conditions. However, published studies have reported using concentrations in the range of 20 µM to 50 µM for treating various cell lines, including HaCaT, HELF, and WS1 cells.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound upon dilution in culture media. | The aqueous solubility of this compound is low, and high final concentrations can lead to precipitation. The final concentration of DMSO in the culture medium may be insufficient to maintain solubility. | - Ensure the final DMSO concentration in the culture medium is kept low (typically ≤0.5%) but sufficient to maintain solubility. Always include a vehicle control with the same final DMSO concentration. - Prepare the final working solution by adding the DMSO stock solution to the pre-warmed culture medium dropwise while vortexing to ensure rapid and uniform mixing. - If precipitation persists, consider lowering the final concentration of this compound. |
| High variability in experimental results. | Inconsistent preparation of this compound working solutions. Degradation of this compound in the stock solution or culture medium. | - Ensure accurate and consistent pipetting when preparing dilutions. - Prepare fresh working solutions for each experiment from a frozen DMSO stock. - Perform a stability study of this compound in your specific culture medium under your experimental conditions (see Experimental Protocols section). |
| Observed cellular toxicity or off-target effects. | The concentration of this compound used may be too high for the specific cell line. The final concentration of DMSO may be causing toxicity. | - Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cell line. - Ensure the final DMSO concentration is within a range tolerated by your cells (typically <0.5%). Always include a vehicle control to assess the effect of DMSO alone.[2] |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 10 mM | A 10 mM stock solution is commercially available.[1] |
Table 2: Recommended Working Concentrations for Cell-Based Assays
| Cell Line | Concentration | Treatment Time | Application |
| HaCaT | 20 µM | 12 hours (pretreatment) | Attenuation of IRF1 recruitment to the CASP1 promoter.[1] |
| HELF, WS1 | 20 µM | 24 hours | Attenuation of plasmid-induced IRF1 activation.[1] |
| HELF | 50 µM | 24 hours | Reduction of IRF1 transcriptional activity post-pseudovirus infection.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture
1. Reconstitution of Lyophilized this compound:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate the vial until the compound is completely dissolved.
2. Preparation of Working Solution:
-
Pre-warm the required volume of cell culture medium (with or without serum, as per your experimental design) to 37°C.
-
To prepare the final working solution, perform a serial dilution of the DMSO stock solution. For example, to make a 20 µM working solution from a 10 mM stock, you can perform a 1:500 dilution.
-
It is recommended to add the this compound stock solution to the culture medium dropwise while gently vortexing to prevent precipitation.
-
Ensure the final concentration of DMSO in the culture medium does not exceed a level that is toxic to your cells (typically <0.5%).
3. Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO to the culture medium as was used to prepare the this compound working solution.
Protocol 2: General Method for Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a framework for determining the stability of this compound in your specific experimental conditions using HPLC or LC-MS analysis.
1. Preparation of Samples:
-
Prepare a working solution of this compound in your cell culture medium at the desired final concentration (e.g., 20 µM).
-
Aliquot the solution into sterile, sealed tubes for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
2. Sample Collection and Processing:
-
At each designated time point, remove one aliquot.
-
For the time 0 sample, process it immediately after preparation.
-
To stop any potential degradation, immediately process the samples. This may involve protein precipitation by adding a cold organic solvent (e.g., acetonitrile) followed by centrifugation.
3. Analysis:
-
Analyze the supernatant containing this compound by a validated HPLC or LC-MS method to determine its concentration.
4. Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0. This will provide a stability profile of the compound under your experimental conditions.
Signaling Pathways and Experimental Workflows
Upstream Signaling Pathways Activating IRF1
Interferon Regulatory Factor 1 (IRF1) is a key transcription factor that is activated by a variety of stimuli, primarily through pathogen recognition and cytokine signaling pathways. Understanding these upstream activators is crucial for designing experiments to study IRF1 function and the effects of its inhibition by this compound.
Upstream signaling pathways leading to the activation of IRF1.
Mechanism of Action of this compound
This compound acts by preventing the transcription factor IRF1 from binding to the promoter regions of its target genes. This inhibitory action blocks the downstream effects of IRF1 signaling.
Inhibitory mechanism of this compound on IRF1-mediated transcription.
Experimental Workflow for Studying the Effect of this compound
This workflow outlines the general steps for investigating the biological effects of this compound in a cell-based assay.
A general workflow for cell-based experiments with this compound.
References
IRF1-IN-1 stability and storage conditions
Welcome to the technical support center for IRF1-IN-1, a potent inhibitor of Interferon Regulatory Factor 1 (IRF1). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find comprehensive information on the stability and storage of the compound, detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions.
Stability and Storage
Proper handling and storage of this compound are crucial for maintaining its activity and ensuring reproducible experimental results.
Storage Conditions Summary
| Condition | Solid Form | In Solvent |
| Temperature | Store at -20°C for short-term storage and -80°C for long-term storage. | Aliquot and store at -20°C for up to 1 month or at -80°C for up to 6 months.[1] |
| Light | Store protected from light. | Store protected from light. |
| Moisture | Store in a dry, sealed container. | Use anhydrous solvents and store in tightly sealed vials to prevent moisture absorption. |
Key Recommendations:
-
Aliquotting: To avoid repeated freeze-thaw cycles which can lead to degradation, it is highly recommended to aliquot the stock solution into single-use volumes upon preparation.[1]
-
Solvent Choice: For most in vitro cell-based assays, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent.
-
Long-Term Storage: For long-term storage, the solid form of this compound is more stable than solutions.
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no inhibitory activity | Compound degradation: Improper storage or handling. | - Ensure the compound has been stored correctly according to the recommended conditions.- Prepare fresh stock solutions.- Avoid repeated freeze-thaw cycles by preparing aliquots.[1] |
| Incorrect concentration: Calculation error or inaccurate measurement. | - Double-check all calculations for preparing stock and working solutions.- Use a calibrated balance and pipettes. | |
| Cell permeability issues: The compound may not be efficiently entering the cells. | - Optimize the incubation time and concentration of this compound.- Ensure the final DMSO concentration in the cell culture medium is not toxic to the cells (typically ≤ 0.5%). | |
| Precipitation of the compound in cell culture medium | Low solubility in aqueous solutions: The compound may precipitate when diluted from a DMSO stock into aqueous media. | - Ensure the final concentration of this compound in the medium does not exceed its solubility limit.- Vortex the solution thoroughly after dilution.- Consider using a surfactant like Pluronic F-68 to improve solubility. |
| Off-target effects or cellular toxicity | High concentration of the inhibitor: Excessive concentrations can lead to non-specific effects. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.- Include appropriate vehicle controls (e.g., DMSO alone) in your experiments. |
| Contamination of the compound or reagents. | - Use high-purity this compound and sterile, high-quality reagents and cell culture media. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Anhydrous, high-purity DMSO is the recommended solvent for preparing stock solutions of this compound.
Q2: How should I prepare working solutions from a DMSO stock for cell-based assays?
A2: To prepare a working solution, dilute the DMSO stock solution directly into your cell culture medium. It is important to vortex the solution immediately after dilution to ensure proper mixing and minimize precipitation. The final concentration of DMSO in the culture medium should be kept low (ideally below 0.5%) to avoid solvent-induced toxicity.
Q3: Can I store this compound solutions at 4°C?
A3: It is not recommended to store this compound solutions at 4°C for extended periods, as this can lead to degradation. For short-term storage (up to one month), -20°C is suitable, while -80°C is recommended for long-term storage (up to six months).[1]
Q4: Is this compound sensitive to light?
Q5: What are the known off-target effects of this compound?
A5: As with any small molecule inhibitor, the potential for off-target effects exists. It is crucial to include appropriate controls in your experiments to validate the specificity of the observed effects. This can include using a negative control compound with a similar chemical structure but no activity against IRF1, or using genetic approaches like siRNA or CRISPR to confirm that the observed phenotype is indeed due to IRF1 inhibition.
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.
-
Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol: Western Blot Analysis of IRF1 Inhibition
This protocol provides a general guideline for assessing the effect of this compound on the expression of IRF1 target genes.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for the desired duration.
-
If applicable, stimulate the cells with an appropriate agent (e.g., IFN-γ) to induce IRF1 activity.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against an IRF1 target protein (e.g., CXCL10) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
IRF1 Signaling Pathway and Inhibition by this compound
Caption: IFN-γ signaling pathway leading to IRF1-mediated gene expression and its inhibition by this compound.
Experimental Workflow: Troubleshooting Low Inhibitory Activity
References
Troubleshooting IRF1-IN-1 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing IRF1-IN-1, a small molecule inhibitor of Interferon Regulatory Factor 1 (IRF1). The information is tailored for researchers, scientists, and drug development professionals to address common experimental challenges.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues that may be encountered during experiments with this compound.
Compound Handling and Storage
-
Question: My this compound solution has changed color. What should I do?
-
Answer: A color change in your stock or working solution may indicate chemical degradation or oxidation.[1] This can be caused by exposure to light, air, or impurities in the solvent. It is recommended to prepare fresh solutions and ensure proper storage conditions, such as protection from light and storage at -20°C or -80°C in an inert atmosphere (e.g., argon or nitrogen).[1]
-
-
Question: I'm observing precipitation in my this compound stock solution after thawing. How can this be prevented?
-
Answer: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures.[1] To prevent this, consider the following:
-
Solvent Choice: Ensure the solvent (e.g., DMSO) is suitable for cryogenic storage.
-
Concentration: Storing the compound at an extremely high concentration can increase the likelihood of precipitation. You may consider storing it at a slightly lower concentration.[1]
-
Thawing Protocol: Thaw the solution slowly at room temperature and vortex gently to ensure it is fully dissolved before use. Avoid repeated freeze-thaw cycles.[1]
-
-
Experimental Design & Controls
-
Question: What are the appropriate negative controls for an experiment using this compound?
-
Answer: It is crucial to include a vehicle control, which is the solvent (e.g., DMSO) used to dissolve this compound, at the same final concentration as in the experimental samples.[2] This accounts for any effects of the solvent on the experimental system. Additionally, using an inactive structural analog of the inhibitor, if available, can serve as a more stringent negative control.[3]
-
-
Question: I am not observing the expected inhibitory effect of this compound on my target gene. What could be the reason?
-
Answer: Several factors could contribute to a lack of effect:
-
Compound Inactivity: Ensure the compound has not degraded. Prepare fresh stock solutions.
-
Concentration and Incubation Time: The concentration of this compound or the incubation time may be insufficient. A dose-response and time-course experiment is recommended to determine the optimal conditions.[3]
-
Cell Type Specificity: The effect of this compound may be cell-type specific. Confirm that IRF1 is expressed and active in your cell line.
-
Assay Sensitivity: The assay used to measure the downstream effect may not be sensitive enough to detect subtle changes.
-
-
Assay-Specific Troubleshooting
-
Question: I am performing a luciferase reporter assay to measure IRF1 activity and I'm seeing high background. What can I do?
-
Answer: High background in a luciferase assay can be due to several factors:
-
Reagent Quality: Ensure that your luciferase substrate and other reagents are not contaminated and are properly stored.
-
Plate Type: Using white or opaque-walled plates can reduce crosstalk between wells compared to clear plates.[4][5]
-
Cell Health: Unhealthy or dying cells can lead to increased background. Ensure your cells are healthy and not overgrown.
-
Promoter Leakiness: The reporter construct itself might have some basal level of expression. This can be addressed by subtracting the signal from a mock-transfected or unstimulated control.
-
-
-
Question: My Western blot for IRF1 shows no signal or a very weak signal after this compound treatment. How can I troubleshoot this?
-
Answer:
-
Antibody Validation: Ensure your primary antibody is specific and validated for Western blotting.
-
Protein Expression Levels: IRF1 is an inducible transcription factor, and its basal levels might be low in some cell types.[6] Consider stimulating the cells with an appropriate inducer (e.g., IFN-γ) to increase IRF1 expression before treatment with the inhibitor.
-
Positive Control: Include a positive control lysate from cells known to express high levels of IRF1.
-
Loading Amount: Increase the amount of protein loaded onto the gel.
-
-
Data Presentation
The following tables summarize quantitative data for this compound from available literature.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | Treatment Conditions | Observed Effect | Reference |
| HaCaT | ChIP | 20 µM, 12 h pretreatment, followed by 20 Gy irradiation | Decreased recruitment of IRF1 to the CASP1 promoter | [7] |
| HELF, HaCaT, WS1 | Luciferase Reporter Assay | 20 µM, 24 h | Attenuated NSP-10 plasmid transfection-induced IRF1 activation | [7] |
| HELF | Transcriptional Activity Assay | 50 µM, 24 h | Reduced transcriptional activity of IRF1 96 h after SARS-CoV-2 pseudovirus infection | [7] |
| K150 | Cell Death Assay | 20 Gy irradiation | Decreased radiation-induced cell death | [7] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment Regimen | Application | Observed Effect | Reference |
| Mice | 100 µ g/day , subcutaneous, every other day before 35 Gy irradiation | Inflammatory skin injury | Significant reduction in acute skin inflammatory manifestations (erythema, exudation) and accelerated healing | [7] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
1. Western Blot for IRF1 Detection
This protocol outlines the steps for detecting IRF1 protein levels in cell lysates.
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.
-
To induce IRF1 expression, cells can be stimulated with an appropriate agent (e.g., IFN-γ) prior to or during inhibitor treatment.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[8]
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.[8]
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Gel Electrophoresis and Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[10]
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[9]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody against IRF1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times with TBST for 5-10 minutes each.[10]
-
Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[10]
-
Wash the membrane three times with TBST for 5-10 minutes each.[10]
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
2. Chromatin Immunoprecipitation (ChIP)-qPCR for IRF1 Binding
This protocol details the procedure to assess the binding of IRF1 to the promoter of a target gene.
-
Cross-linking and Chromatin Preparation:
-
Treat cells with this compound or vehicle control.
-
Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA and incubate for 10 minutes at room temperature.[11]
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.[11]
-
Wash cells with ice-cold PBS and harvest.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.[12]
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with an anti-IRF1 antibody or a negative control IgG overnight at 4°C on a rotator.[13]
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.[13]
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the protein-DNA complexes from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit.
-
-
qPCR Analysis:
-
Perform quantitative PCR using primers specific to the promoter region of the target gene where IRF1 is expected to bind.
-
Analyze the data as a percentage of input DNA.
-
3. IRF1-Dependent Luciferase Reporter Assay
This protocol describes how to measure the effect of this compound on IRF1 transcriptional activity.
-
Cell Transfection:
-
Seed cells in a 96-well or 24-well plate.
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing an IRF1-responsive promoter element (e.g., ISRE or GAS) and a Renilla luciferase control plasmid for normalization.[14]
-
-
Inhibitor Treatment and Stimulation:
-
After 24-48 hours of transfection, treat the cells with various concentrations of this compound or vehicle control for the desired duration.
-
If necessary, stimulate the cells with an inducer of IRF1 activity (e.g., IFN-γ) during the inhibitor treatment.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly luciferase activity using a luminometer.
-
Measure Renilla luciferase activity in the same sample.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for differences in transfection efficiency and cell number.
-
Express the results as a fold change relative to the vehicle-treated control.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Simplified IRF1 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for Western Blotting to detect IRF1.
Caption: Experimental workflow for ChIP-qPCR to analyze IRF1 binding.
Caption: Experimental workflow for an IRF1-dependent luciferase reporter assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resources.biomol.com [resources.biomol.com]
- 4. goldbio.com [goldbio.com]
- 5. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Interferon regulatory factor 1 (IRF1) and anti-pathogen innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bio-rad.com [bio-rad.com]
- 9. origene.com [origene.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 12. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Luciferase reporter assays to monitor interferon signaling modulation by SARS-CoV-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing IRF1-IN-1 concentration for cell viability
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using IRF1-IN-1, a potent and selective inhibitor of Interferon Regulatory Factor 1 (IRF1) nuclear translocation. Proper concentration optimization is critical to ensure targeted inhibition while maintaining cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound?
A1: For initial experiments, a starting concentration between 1 µM and 5 µM is recommended for most cell lines. However, the optimal concentration is highly cell-type dependent. We strongly advise performing a dose-response experiment to determine the ideal concentration for your specific model system.
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration should be the lowest concentration that achieves significant inhibition of IRF1 activity without causing substantial cytotoxicity. This is typically determined by performing a dose-response curve. You should assess two key parameters in parallel:
-
Target Inhibition: Measure the downstream effects of IRF1 inhibition (e.g., decreased expression of target genes like IFNB1 or CXCL10) using methods like qPCR or Western blot.
-
Cell Viability: Measure cell health using an assay such as MTT, CCK-8, or a trypan blue exclusion assay.
The ideal concentration will be at the plateau of the inhibition curve and the beginning of the viability curve's decline.
Q3: What are the common visual signs of cytotoxicity when using this compound?
A3: High concentrations of this compound can lead to cytotoxicity. Common morphological changes to look for under a microscope include:
-
Increased number of floating or detached cells.
-
Cell shrinkage and rounding.
-
Membrane blebbing or appearance of apoptotic bodies.
-
A significant reduction in cell density compared to the vehicle control.
Q4: How long should I incubate cells with this compound before observing an effect?
A4: The required incubation time depends on the biological process you are studying.
-
For signaling studies (e.g., inhibiting cytokine-induced gene expression): A pre-incubation period of 2-4 hours is typically sufficient to ensure the inhibitor has entered the cells before applying the stimulus.
-
For longer-term studies (e.g., assessing effects on cell proliferation or differentiation): Continuous exposure for 24-72 hours may be necessary. It is crucial to run a viability assay for the full duration of your planned experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Death Observed | The concentration of this compound is too high for the specific cell line. | Perform a dose-response experiment starting from a lower concentration range (e.g., 0.1 µM to 10 µM) to determine the IC50 for cytotoxicity. Refer to the Protocol for Determining Optimal Concentration. |
| The incubation time is too long. | Reduce the incubation time. Assess cell viability at multiple time points (e.g., 12, 24, 48 hours) to find the optimal experimental window. | |
| No Significant Target Inhibition | The concentration of this compound is too low. | Increase the concentration of the inhibitor. Ensure your dose-response curve includes concentrations high enough to see a clear inhibitory effect. |
| The inhibitor was not pre-incubated for a sufficient amount of time. | For experiments involving a stimulus (e.g., IFN-γ), increase the pre-incubation time with this compound to at least 2-4 hours before adding the stimulus to allow for adequate cell penetration. | |
| The IRF1 pathway is not the primary driver of the phenotype being observed. | Verify the role of IRF1 in your system using an orthogonal method, such as siRNA-mediated knockdown of IRF1, to confirm that the observed phenotype is indeed IRF1-dependent. | |
| Inconsistent Results Between Batches | The inhibitor has degraded due to improper storage. | Store the this compound stock solution in small aliquots at -80°C to minimize freeze-thaw cycles. Protect from light. |
| Variability in cell passage number or confluency. | Use cells within a consistent, low passage number range for all experiments. Ensure that cells are seeded at the same density and are at a similar confluency (~70-80%) at the start of each experiment, as this can significantly impact their response to treatment. |
Experimental Protocols
Protocol 1: Determining Optimal Concentration via Dose-Response and Viability Assay
This protocol outlines a method for simultaneously assessing the efficacy (target inhibition) and cytotoxicity of this compound.
-
Cell Seeding: Seed your cells in two identical 96-well plates (one for viability, one for target analysis) and a 6-well plate (for protein/RNA analysis) at a density that will ensure they are in the exponential growth phase (~70% confluency) at the time of assay. Allow cells to adhere overnight.
-
Prepare this compound Dilutions: Prepare a 2x concentrated serial dilution of this compound in culture medium. A typical range would be 0.2 µM to 40 µM (this will result in a final concentration of 0.1 µM to 20 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add the prepared 2x this compound dilutions.
-
Stimulation (If applicable): Pre-incubate the cells with the inhibitor for 2-4 hours. Then, add your stimulus (e.g., IFN-γ) to induce IRF1 pathway activation and incubate for the desired experimental duration (e.g., 6 hours for gene expression, 24 hours for protein).
-
Cell Viability Assessment (Plate 1):
-
Add a viability reagent (e.g., CCK-8 or MTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-3 hours).
-
Read the absorbance on a plate reader at the appropriate wavelength.
-
Normalize the results to the vehicle control to calculate the percentage of viable cells.
-
-
Target Inhibition Assessment (Plate 2 / 6-well plate):
-
For qPCR: Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR using primers for a known IRF1 target gene (e.g., CXCL10).
-
For Western Blot: Lyse the cells and extract total protein. Perform SDS-PAGE and Western blotting to assess the protein levels of a downstream target.
-
-
Data Analysis: Plot the percentage of cell viability and the percentage of target inhibition against the log of the this compound concentration. The optimal concentration will provide strong target inhibition while maintaining high cell viability.
Visual Guides and Workflows
Caption: Simplified IRF1 signaling pathway showing inhibition of nuclear translocation by this compound.
Caption: Experimental workflow for optimizing the concentration of this compound.
Caption: A logical troubleshooting guide for common issues with this compound experiments.
Technical Support Center: Understanding Potential Off-Target Effects of IRF1-IN-1
This guide provides troubleshooting advice and frequently asked questions regarding potential off-target effects that may arise during experiments with selective kinase inhibitors like Irfin1.
Frequently Asked Questions (FAQs)
Q1: I am using a supposedly specific IRF1 pathway inhibitor, but I am observing significant changes in glucose metabolism in my cell line. What could be the cause?
A1: This is a classic example of a potential off-target effect. If the inhibitor you are using is Irfin1, or has a similar off-target profile, the metabolic changes are likely due to the inhibition of the Insulin (B600854) Receptor (IR). The IR is a primary regulator of glucose uptake and metabolism. Inhibition of IR by your compound would mimic a state of insulin resistance, leading to the observed effects. It is crucial to check the selectivity profile of your specific inhibitor.
Q2: My experimental results show unexpected changes in cell proliferation and survival, which are not consistent with the known functions of IRF1. How can I troubleshoot this?
A2: Unanticipated effects on cell proliferation and survival often point towards off-target activities on receptor tyrosine kinases. Irfin1, for instance, is a potent inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R), a key regulator of cell growth and survival. Inhibition of IGF-1R can lead to decreased proliferation and increased apoptosis. You should perform control experiments to dissect the on-target versus off-target effects. This could include using a structurally different inhibitor for the same target or using RNAi to silence the intended target and see if the phenotype is replicated.
Q3: The certificate of analysis for my inhibitor shows high selectivity. Does this guarantee no off-target effects?
A3: While a high degree of selectivity is desirable, it does not guarantee the complete absence of off-target effects. Selectivity is often determined by screening against a panel of kinases, but this panel may not include all cellular kinases. Furthermore, at concentrations significantly above the IC50 for the primary target, even highly selective inhibitors can engage other kinases. A compound described as highly selective, such as Irfin1, which inhibited the Insulin Receptor by 73% at 500 nM while not inhibiting 289 other kinases by more than 21%, still shows some level of off-target interaction at that concentration[1]. Always use the lowest effective concentration and validate your findings with orthogonal approaches.
Q4: How can I experimentally validate a suspected off-target effect?
A4: To validate a suspected off-target effect, you can perform several experiments. A recommended first step is to perform a Western blot analysis to check the phosphorylation status of the suspected off-target protein and its key downstream effectors. For example, if you suspect off-target activity on IR, you would check the phosphorylation of IR itself, as well as downstream signaling molecules like Akt. Another approach is a cellular thermal shift assay (CETSA) to see if your compound directly engages the suspected off-target protein in cells.
Troubleshooting Guide
| Problem | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected inhibition of cell growth | The inhibitor may be targeting other kinases involved in cell proliferation, such as IGF-1R. | 1. Review the kinase selectivity profile of your inhibitor. 2. Perform a dose-response curve to ensure you are using a concentration that is selective for your primary target. 3. Use a positive control compound known to inhibit the suspected off-target (e.g., a known IGF-1R inhibitor) to see if it phenocopies the observed effect. |
| Alterations in cellular metabolism (e.g., glucose uptake) | The compound might be inhibiting the Insulin Receptor (IR). | 1. Measure the phosphorylation status of IR and its downstream targets (e.g., Akt, GSK3β) via Western blot. 2. Perform a glucose uptake assay in the presence and absence of your inhibitor. |
| Inconsistent results between different cell lines | The expression levels of the primary target and potential off-targets can vary significantly between cell lines. | 1. Profile the expression of your primary target and key potential off-targets (e.g., IR, IGF-1R) in the cell lines you are using via qPCR or Western blot. 2. Titrate the inhibitor concentration for each cell line. |
| Phenotype does not match genetic knockdown of the target | This is a strong indication of an off-target effect. | 1. Perform a rescue experiment by overexpressing a drug-resistant mutant of your primary target. 2. Conduct a broad kinase screen to identify potential off-targets. |
Quantitative Data: Kinase Selectivity of Irfin1
The following table summarizes the kinase selectivity data for Irfin1 based on a screen of 290 kinases.
| Compound | Concentration | Primary Target(s) | % Inhibition of Primary Target(s) | Off-Target Inhibition Profile |
| Irfin1 | 500 nM | Insulin Receptor (IR) | 73% | No other kinase in the panel was inhibited by more than 21%[1]. |
Experimental Protocols
Protocol 1: Western Blot for Assessing Off-Target Kinase Inhibition
Objective: To determine if the inhibitor affects the signaling pathway of a suspected off-target kinase.
Methodology:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the inhibitor at various concentrations (e.g., 0.1x, 1x, 10x of the on-target IC50) for a specified time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the suspected off-target kinase and a key downstream effector (e.g., p-IR/Total IR, p-Akt/Total Akt).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities to determine the ratio of phosphorylated to total protein.
Protocol 2: Kinase Profiling Assay
Objective: To identify the broader kinase targets of an inhibitor.
Methodology:
This is typically performed as a service by specialized companies. The general principle is as follows:
-
Compound Submission: Provide the inhibitor at a specified concentration.
-
Kinase Panel Screening: The compound is screened against a large panel of purified, active kinases (e.g., the 290-kinase panel mentioned for Irfin1).
-
Activity Measurement: Kinase activity is measured in the presence of the inhibitor, typically using a radiometric (e.g., ³³P-ATP) or fluorescence-based assay.
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control. The results are provided as a list of kinases and their corresponding inhibition values.
Visualizations
Caption: Figure 1: Simplified IRF1 signaling pathway and the intended action of a hypothetical IRF1 inhibitor.
Caption: Figure 2: Conceptual diagram of on-target versus potential off-target effects of a selective inhibitor like Irfin1.
References
How to determine optimal IRF1-IN-1 treatment duration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using IRF1-IN-1. The information is designed to help you determine the optimal treatment duration and effectively troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Interferon Regulatory Factor 1 (IRF1). IRF1 is a transcription factor that plays a crucial role in regulating the expression of genes involved in immune responses, cell growth, and apoptosis (programmed cell death)[1]. Specifically, this compound has been shown to decrease the recruitment of IRF1 to the promoter of Caspase-1 (CASP1), a key enzyme in the inflammatory cell death pathway known as pyroptosis. By inhibiting IRF1's transcriptional activity, this compound can suppress the expression of downstream targets involved in inflammation and cell death, such as cleaved Caspase-1, Gasdermin D (GSDMD), and Interleukin-1β (IL-1β)[2].
Q2: What is a typical effective concentration and treatment duration for this compound in cell culture?
A2: Published examples show that this compound has been used effectively at concentrations of 20 µM and 50 µM for durations of 12 to 24 hours in various cell lines[2]. However, the optimal concentration and duration are highly dependent on the cell type, experimental endpoint, and the specific biological question being addressed. It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.
Q3: How stable is this compound in cell culture medium?
A3: While specific stability data for this compound in cell culture media is not extensively published, it is a critical factor to consider, especially for experiments lasting longer than 24 hours. The stability of a small molecule in media can be affected by temperature, pH, and interaction with media components or serum proteins. For long-term experiments, it is advisable to determine the stability of this compound in your specific cell culture medium. A general protocol for assessing stability is provided in the Troubleshooting Guides section. If the compound shows significant degradation, replenishing the media with fresh inhibitor at regular intervals may be necessary.
Q4: What are the potential off-target effects of this compound?
A4: As with any small molecule inhibitor, there is a potential for off-target effects. It is crucial to include appropriate controls in your experiments to validate that the observed effects are due to the inhibition of IRF1. This can include using a structurally related but inactive control compound if available, or rescuing the phenotype by overexpressing a modified, inhibitor-resistant version of IRF1. Additionally, examining the expression of multiple well-established IRF1 target genes can help confirm the on-target activity of the inhibitor.
Troubleshooting Guides
Issue 1: Determining the Optimal Treatment Duration
A systematic approach is necessary to determine the ideal this compound treatment duration for your experiment. This involves a time-course experiment to capture the dynamics of IRF1 inhibition.
Experimental Protocol: Time-Course Analysis of this compound Activity
-
Cell Seeding: Plate your cells at a density that will not lead to over-confluence by the final time point of your experiment. Allow cells to adhere and reach the desired growth phase (typically 24 hours).
-
Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO. From this stock, prepare working concentrations in your cell culture medium. Remember to include a vehicle control (medium with the same final concentration of the solvent).
-
Treatment: Treat the cells with a predetermined optimal concentration of this compound (if unknown, start with a concentration range based on published data, e.g., 10-50 µM).
-
Time Points: Harvest cells and/or supernatant at multiple time points (e.g., 2, 4, 8, 12, 24, 48 hours) after adding the inhibitor. The selection of time points should be based on the known kinetics of the pathway you are studying. Since IRF1 protein levels can be transient, with induction and degradation occurring within hours, shorter time points are crucial.
-
Endpoint Analysis: Analyze the desired endpoints at each time point. This could include:
-
Target Gene Expression: Measure the mRNA levels of known IRF1 target genes (e.g., CASP1, IL1B) using RT-qPCR.
-
Protein Levels: Assess the protein levels of downstream effectors (e.g., cleaved Caspase-1) by Western blot or ELISA.
-
Functional Assays: Perform cell-based assays relevant to your research question, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V staining), or cytokine secretion assays.
-
-
Data Analysis: Plot the results for each endpoint as a function of time. The optimal treatment duration is the time point that provides the most significant and reproducible effect on your endpoint of interest without causing excessive, non-specific cell death.
Data Presentation: Example Time-Course Experiment Data
| Treatment Time (hours) | IRF1 Target Gene X (Fold Change vs. Vehicle) | Cleaved Caspase-1 (Relative to Vehicle) | Cell Viability (% of Vehicle) |
| 0 | 1.0 | 1.0 | 100% |
| 2 | 0.8 | 0.9 | 98% |
| 4 | 0.6 | 0.7 | 95% |
| 8 | 0.4 | 0.5 | 92% |
| 12 | 0.3 | 0.4 | 90% |
| 24 | 0.3 | 0.4 | 85% |
| 48 | 0.5 | 0.6 | 75% |
This is example data and will vary by cell type and experimental conditions.
Diagram: Experimental Workflow for Determining Optimal Treatment Duration
Workflow for optimizing this compound treatment duration.
Issue 2: Inconsistent Results or Loss of Inhibitor Activity
Inconsistent results may be due to the degradation of this compound in your stock solution or in the cell culture medium during the experiment.
Experimental Protocol: Assessing the Stability of this compound in Cell Culture Medium
-
Solution Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare your complete cell culture medium (with serum and any other supplements).
-
Dilute the this compound stock solution in the cell culture medium to your final working concentration (e.g., 20 µM).
-
-
Incubation:
-
Aliquot the this compound-containing medium into sterile tubes or wells of a culture plate (without cells).
-
Incubate these samples under your standard cell culture conditions (37°C, 5% CO₂).
-
-
Sample Collection:
-
Collect aliquots at various time points (e.g., 0, 8, 24, 48, 72 hours). The 0-hour sample should be collected immediately after preparation.
-
Store the collected samples at -80°C until analysis.
-
-
Analysis:
-
Analyze the concentration of intact this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Interpretation:
-
Calculate the percentage of the inhibitor remaining at each time point relative to the 0-hour sample.
-
If a significant decrease in concentration is observed over the course of your planned experiment, consider replenishing the medium with fresh inhibitor at appropriate intervals.
-
Data Presentation: Example Stability Data for a Small Molecule Inhibitor
| Incubation Time (hours) | % Inhibitor Remaining |
| 0 | 100% |
| 8 | 95% |
| 24 | 80% |
| 48 | 60% |
| 72 | 45% |
This is example data and will vary based on the specific compound and conditions.
Diagram: IRF1 Signaling Pathway and Point of Inhibition
Simplified IRF1 signaling and inhibition by this compound.
References
IRF1-IN-1 not showing expected inhibitory effect
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using IRF1-IN-1, a small molecule inhibitor of Interferon Regulatory Factor 1 (IRF1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the transcription factor IRF1. Its primary mechanism of action involves decreasing the recruitment of IRF1 to the promoter of the CASP1 gene.[1][2] This leads to the inhibition of the downstream cell death signaling pathway, which includes the cleavage of Caspase-1, Gasdermin D (GSDMD), and the release of Interleukin-1β (IL-1β).[1][2]
Q2: What are the expected inhibitory effects of this compound?
A2: The expected inhibitory effects of this compound include:
-
Reduced cleavage of Caspase-1.[1]
-
Decreased cleavage of Gasdermin D (GSDMD).[1]
-
Lower secretion of IL-1β.[1]
-
Protection from certain types of inflammatory cell death (pyroptosis).[1]
Q3: What is the recommended solvent and storage condition for this compound?
A3: For in vitro experiments, this compound is typically dissolved in DMSO. Stock solutions should be stored at -20°C or -80°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: What is a typical working concentration for this compound in cell culture experiments?
A4: Based on available literature, effective concentrations of this compound in cell culture experiments range from 20 µM to 50 µM.[1] However, the optimal concentration is cell-type and experiment-specific. It is highly recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Troubleshooting Guide: this compound Not Showing Expected Inhibitory Effect
If you are not observing the expected inhibitory effects of this compound in your experiments, consider the following potential issues and troubleshooting steps.
Problem 1: No or weak inhibition of Caspase-1 activation, GSDMD cleavage, or IL-1β secretion.
| Possible Cause | Suggested Solution |
| Inhibitor Integrity and Activity | |
| Degraded inhibitor | Purchase fresh this compound from a reputable supplier. Ensure proper storage conditions (-20°C or -80°C) and avoid multiple freeze-thaw cycles by preparing aliquots. |
| Inaccurate concentration | Verify the concentration of your stock solution using a spectrophotometer or another appropriate method. Ensure accurate dilution to the final working concentration. |
| Experimental Conditions | |
| Suboptimal inhibitor concentration | Perform a dose-response experiment to determine the optimal concentration for your cell type and stimulation conditions. Test a range of concentrations (e.g., 1 µM to 100 µM). |
| Insufficient pre-incubation time | The inhibitor needs to enter the cells and engage its target before the stimulus is applied. Optimize the pre-incubation time with the inhibitor (e.g., 2, 6, 12, or 24 hours) before adding the stimulus that activates the IRF1 pathway. |
| Cell permeability issues | While not commonly reported for this inhibitor, ensure that the chosen cell line is permeable to small molecule inhibitors. If in doubt, consult literature for similar compounds or perform a cellular uptake assay. |
| Cell Culture and Reagents | |
| Cell line insensitivity | Some cell lines may have lower basal expression of IRF1 or compensatory pathways. Confirm that your cell line expresses IRF1 and is responsive to the stimulus used to activate the pathway. Consider using a positive control cell line known to be sensitive. |
| Serum interference in media | Components in fetal bovine serum (FBS) can sometimes bind to and sequester small molecule inhibitors. Try reducing the serum concentration during the inhibitor treatment period or using serum-free media if your cells can tolerate it. |
| Assay-Specific Issues | |
| Insensitive detection method | Ensure that your assay (e.g., Western blot, ELISA, activity assay) is sensitive enough to detect changes in the target proteins. Include positive and negative controls to validate your assay's performance. |
| Incorrect timing of sample collection | The inhibitory effect might be transient. Perform a time-course experiment to identify the optimal time point for observing the maximum inhibition after stimulation. |
Problem 2: High cell toxicity or off-target effects observed.
| Possible Cause | Suggested Solution |
| Inhibitor Concentration | |
| Concentration is too high | High concentrations of small molecule inhibitors can lead to off-target effects and cytotoxicity. Reduce the concentration of this compound and perform a dose-response curve to find a concentration that is effective without being toxic. |
| Solvent Toxicity | |
| High DMSO concentration | The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v), and for some sensitive cell lines, even lower (e.g., <0.1%). Always include a vehicle control (cells treated with the same concentration of DMSO without the inhibitor) in your experiments. |
| Prolonged Exposure | |
| Long incubation time | Continuous exposure to the inhibitor might be toxic to the cells. Reduce the incubation time to the minimum required to observe the desired inhibitory effect. |
Data Presentation
The following table summarizes the observed effects of this compound at specific concentrations as reported in the literature. Note that comprehensive dose-response data and IC50 values are not widely available, and therefore, empirical determination of the optimal concentration is crucial.
| Parameter | Cell Line | Treatment Condition | Observed Effect |
| IRF1 recruitment to CASP1 promoter | Irradiated HaCaT cells | 20 µM this compound, 12h pre-treatment | Decreased recruitment |
| IRF1 activation | NSP-10 plasmid-transfected HELF, HaCaT, and WS1 cells | 20 µM this compound, 24h | Attenuated IRF1 activation |
| IRF1 transcriptional activity | SARS-CoV-2 pseudovirus-infected HELF cells | 50 µM this compound, 24h | Reduced transcriptional activity |
| Cell death signaling (Caspase-1, GSDMD, IL-1 cleavage) | Various skin cell lines | Not specified | Significantly inhibited |
Experimental Protocols
1. Western Blot for GSDMD Cleavage
This protocol describes the detection of full-length and cleaved Gasdermin D (GSDMD) by Western blot, a key indicator of pyroptosis inhibition.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HaCaT or a relevant immune cell line) in a 6-well plate at a density that will result in 80-90% confluency at the time of harvest.
-
Pre-treat cells with the desired concentration of this compound or vehicle (DMSO) for the optimized duration (e.g., 12 hours).
-
Induce pyroptosis using a relevant stimulus (e.g., LPS and Nigericin for inflammasome activation).
-
Include positive (stimulus only) and negative (untreated) controls.
-
-
Lysate Preparation:
-
After treatment, aspirate the media and wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well with 100-200 µL of RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5-10 minutes.
-
Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GSDMD (recognizing both full-length and the N-terminal cleaved fragment) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Analyze the bands corresponding to full-length GSDMD (~53 kDa) and the cleaved N-terminal fragment (~31 kDa).
-
2. IL-1β ELISA
This protocol outlines the quantification of secreted IL-1β in the cell culture supernatant.
-
Sample Collection:
-
Following the cell treatment as described above, carefully collect the cell culture supernatant.
-
Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cells or debris.
-
Store the cleared supernatant at -80°C until the assay is performed.
-
-
ELISA Procedure:
-
Use a commercially available human or mouse IL-1β ELISA kit.
-
Follow the manufacturer's instructions carefully.
-
Briefly, add standards and samples to the antibody-coated microplate.
-
Incubate to allow IL-1β to bind to the immobilized antibody.
-
Wash the plate and add a biotin-conjugated detection antibody.
-
Incubate and wash, then add streptavidin-HRP.
-
Incubate and wash, then add a TMB substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of IL-1β in your samples by interpolating their absorbance values from the standard curve.
-
3. Chromatin Immunoprecipitation (ChIP)-qPCR for IRF1 Recruitment to the CASP1 Promoter
This advanced protocol is for assessing the direct effect of this compound on the binding of IRF1 to the CASP1 promoter.
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound and the appropriate stimulus as described previously.
-
Fix the protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash the cells twice with ice-cold PBS and scrape them into a tube.
-
Lyse the cells and nuclei using appropriate buffers (containing protease inhibitors).
-
Shear the chromatin to an average size of 200-1000 bp using sonication. The optimal sonication conditions should be empirically determined.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose/magnetic beads.
-
Incubate a fraction of the sheared chromatin overnight at 4°C with an anti-IRF1 antibody or a negative control IgG.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by incubating at 65°C for several hours in the presence of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit.
-
-
qPCR Analysis:
-
Perform quantitative PCR using primers designed to amplify a region of the CASP1 promoter known to contain IRF1 binding sites.
-
Also, use primers for a negative control region where IRF1 is not expected to bind.
-
Analyze the data as a percentage of input or fold enrichment over IgG.
-
Visualizations
Caption: Simplified IRF1 signaling pathway leading to pyroptosis and its inhibition by this compound.
Caption: A workflow for troubleshooting experiments where this compound is not effective.
References
Technical Support Center: Assessing Cell Permeability of IRF1-IN-1
Welcome to the technical support center for researchers, scientists, and drug development professionals working with IRF1-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when assessing the cell permeability of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor of Interferon Regulatory Factor 1 (IRF1).[1][2] IRF1 is a transcription factor that plays a crucial role in immune responses, cell growth regulation, and apoptosis.[3][4] this compound is thought to function by decreasing the recruitment of IRF1 to the promoter regions of its target genes, such as Caspase-1 (CASP1), thereby inhibiting downstream signaling pathways related to inflammation and cell death.[1][2]
Q2: Why is assessing the cell permeability of this compound important?
A2: For this compound to be effective, it must cross the cell membrane to reach its intracellular target, IRF1, which is located in the cytoplasm and nucleus. Poor cell permeability can lead to low intracellular concentrations of the inhibitor, resulting in reduced efficacy in cell-based assays and in vivo models. Assessing permeability is a critical step in the preclinical development of any small molecule inhibitor.
Q3: What are the standard methods for assessing the cell permeability of a small molecule like this compound?
A3: The two most common in vitro methods for assessing cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
-
PAMPA: This assay evaluates the passive diffusion of a compound across an artificial lipid membrane. It is a high-throughput and cost-effective method for predicting passive permeability.
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which are human colon adenocarcinoma cells that differentiate to form a polarized epithelial barrier with tight junctions. This model can assess both passive diffusion and active transport mechanisms.
Q4: What is a good starting concentration for this compound in a permeability assay?
A4: A common starting concentration for small molecules in permeability assays is typically in the range of 10-100 µM. However, it is crucial to ensure that the chosen concentration is well below the solubility limit of this compound in the assay buffer to avoid precipitation. The final concentration of any solvent, such as DMSO, should be kept low (e.g., <1%) to prevent cytotoxic effects on the cells in a Caco-2 assay.
Troubleshooting Guide
If you are observing lower-than-expected intracellular concentrations of this compound or poor permeability across cell monolayers, consult the following table for potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Apparent Permeability (Papp) in PAMPA | Poor Physicochemical Properties: The inherent chemical structure of this compound may lead to low passive diffusion (e.g., high polarity, large molecular size). | - Consider chemical modification of the this compound structure to improve lipophilicity.- Ensure the phospholipid composition of the artificial membrane is appropriate. |
| Compound Precipitation: this compound may not be fully soluble in the assay buffer at the tested concentration. | - Visually inspect the donor well for any precipitate.- Determine the solubility of this compound in the assay buffer prior to the experiment.- Test a lower concentration of the inhibitor. | |
| Low Papp in Caco-2 Assay | Active Efflux: this compound may be a substrate for efflux transporters (e.g., P-glycoprotein, P-gp) expressed on the apical side of the Caco-2 cells, which actively pump the compound out of the cell. | - Perform a bi-directional Caco-2 assay (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.- Co-incubate with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) to see if permeability increases. |
| Poor Passive Permeability: Similar to the issue in PAMPA, the compound may have inherently low passive diffusion. | - Compare results with the PAMPA assay. If both are low, this is the likely cause. | |
| Monolayer Integrity Issues: The Caco-2 cell monolayer may not have formed a complete barrier with tight junctions, leading to inaccurate results. | - Measure the transepithelial electrical resistance (TEER) of the monolayer before and after the experiment. Ensure TEER values are within the acceptable range for your laboratory's established protocol.- Perform a Lucifer Yellow leakage test to confirm monolayer integrity. | |
| Inconsistent Results Between Replicates | Pipetting Errors: Inaccurate or inconsistent pipetting can lead to variability in compound concentrations. | - Use calibrated pipettes.- Ensure proper mixing of solutions before dispensing. |
| Edge Effects: Wells on the outer edges of the plate may be more prone to evaporation, leading to changes in compound concentration. | - Avoid using the outermost wells of the plate for experimental samples.- Ensure proper humidification during incubation. | |
| High Papp in PAMPA, but Low Activity in Cellular Assays | Metabolic Instability: this compound may be rapidly metabolized by the cells into an inactive form. | - Analyze the compound concentration in both the donor and receiver compartments at the end of the experiment to assess mass balance.- Use LC-MS to check for the presence of metabolites in the cell lysates or receiver compartment. |
| Target Engagement Issues: Even if the compound enters the cell, it may not be effectively binding to IRF1. | - Perform a target engagement assay, such as a cellular thermal shift assay (CETSA), to confirm that this compound is binding to IRF1 inside the cell. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general guideline for assessing the passive permeability of this compound.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (high and low permeability)
-
Plate reader for UV-Vis or LC-MS for analysis
Procedure:
-
Membrane Coating: Carefully add 5 µL of the phospholipid solution to the membrane of each well in the filter plate. Allow the solvent to evaporate.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare Donor Solutions: Dilute the this compound stock solution and control compounds in PBS to the desired final concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (<1%).
-
Start Assay: Add 150 µL of the donor solutions to the filter plate wells.
-
Incubation: Carefully place the filter plate on top of the acceptor plate, creating a "sandwich." Incubate at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, separate the plates. Determine the concentration of this compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS).
-
Calculate Apparent Permeability (Papp): Use the appropriate formula to calculate the apparent permeability coefficient.
Protocol 2: Caco-2 Cell Permeability Assay
This protocol provides a general guideline for assessing the permeability of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
This compound stock solution
-
Control compounds
-
TEER meter
-
LC-MS for analysis
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell inserts at an appropriate density.
-
Cell Culture: Culture the cells for 21-28 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).
-
Assay Preparation: Wash the monolayers with pre-warmed transport buffer and equilibrate for 30 minutes at 37°C.
-
Apical to Basolateral (A-B) Transport:
-
Add the this compound dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
-
Basolateral to Apical (B-A) Transport (for efflux assessment):
-
Add the this compound dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling and Analysis: At the end of the incubation, take samples from both the apical and basolateral chambers. Analyze the concentration of this compound using LC-MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
Visualizations
Caption: Simplified IRF1 signaling pathway and the inhibitory action of this compound.
References
Minimizing toxicity of IRF1-IN-1 in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the potential toxicity of IRF1-IN-1 in cell culture experiments.
Understanding IRF1 and its Inhibitor, this compound
Interferon Regulatory Factor 1 (IRF1) is a transcription factor with diverse roles in regulating the immune response, cell proliferation, and apoptosis (programmed cell death).[1][2][3] In many cellular contexts, IRF1 acts as a tumor suppressor by inducing apoptosis and inhibiting the cell cycle.[2][4]
This compound is a small molecule inhibitor that has been shown to decrease the recruitment of IRF1 to the promoter of the Caspase-1 (CASP1) gene.[5] Caspase-1 is a key enzyme in the inflammatory process and in a form of inflammatory cell death called pyroptosis.[6][7][8] By inhibiting the activation of Caspase-1, this compound is described as having a protective effect against cell death induced by stimuli like ionizing radiation.[5]
A common point of confusion is observing "toxicity" when using an inhibitor that is expected to be protective. The observed cell death or other adverse effects may not be a direct result of on-target IRF1 inhibition, but could be due to:
-
Off-target effects: At high concentrations, the inhibitor may affect other cellular targets.
-
Suboptimal experimental conditions: Issues with solvent concentration, inhibitor solubility, or incubation time can lead to cellular stress.
-
Cell-type specific effects: The role of IRF1 can be context-dependent, and its inhibition may have unforeseen consequences in specific cell lines.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing cell death when this compound is supposed to be an inhibitor of a pro-apoptotic protein?
A1: This is a critical question. While IRF1 can be pro-apoptotic, this compound's known mechanism is the inhibition of Caspase-1 activation, which is involved in inflammatory cell death.[5] The "toxicity" you are observing could be due to several factors unrelated to the intended mechanism, such as off-target effects at high concentrations, solvent toxicity, or unique sensitivities of your specific cell line. It is crucial to perform a dose-response curve to determine a non-toxic working concentration for your experimental system.
Q2: What is the recommended starting concentration for this compound in my cell culture experiments?
A2: Based on available data, concentrations of 20 µM and 50 µM have been used in cell lines such as HELF, HaCaT, and WS1.[5] However, the optimal concentration is highly cell-type and assay dependent. We recommend performing a dose-response experiment, starting with a wide range of concentrations (e.g., 0.1 µM to 100 µM), to determine the optimal non-toxic concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound?
A3: Most small molecule inhibitors are dissolved in a high-quality solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1%) to prevent solvent-induced toxicity.
Q4: How can I be sure that the effects I'm seeing are due to IRF1 inhibition?
A4: To confirm on-target activity, you can perform several control experiments. A key experiment is to measure the expression or activity of downstream targets of IRF1 or Caspase-1. For example, you could measure the levels of cleaved Caspase-1 or the secretion of IL-1β, which is processed by Caspase-1.[6][8] Additionally, using a negative control compound that is structurally similar but inactive against IRF1 can help differentiate on-target from off-target effects.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture.
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death or unexpected toxicity | Inhibitor concentration is too high. | Perform a dose-response experiment to determine the IC50 for toxicity. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and select a working concentration well below the toxic threshold. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration in the culture medium is non-toxic for your cell line (typically ≤ 0.1%). Run a vehicle control (medium with solvent only). | |
| Inhibitor instability or precipitation. | Visually inspect the medium for any precipitate after adding the inhibitor. Prepare fresh dilutions from a frozen stock for each experiment. The stability of the inhibitor in your specific culture medium can also be tested over time. | |
| Cell line sensitivity. | Some cell lines may be inherently more sensitive to the inhibitor or its off-target effects. Consider testing the inhibitor in a different cell line if possible. | |
| Inconsistent or no observable effect of the inhibitor | Inhibitor concentration is too low. | Increase the concentration of the inhibitor. Refer to your dose-response curve to select a higher, non-toxic concentration. |
| Inhibitor is not cell-permeable. | While most small molecules are designed to be cell-permeable, this can be a factor. Consult the manufacturer's data sheet or relevant literature. | |
| Incorrect timing of inhibitor addition. | The timing of inhibitor treatment relative to your experimental stimulus is critical. Optimize the pre-incubation time with the inhibitor before applying your stimulus. | |
| Low expression of IRF1 in your cell line. | Confirm the expression of IRF1 in your chosen cell line at the protein level (e.g., by Western blot) or mRNA level (e.g., by RT-qPCR). |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for determining the concentration range of this compound that is non-toxic to your cells.
Materials:
-
Your chosen cell line
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Inhibitor Preparation: Prepare a 2X stock of your desired concentrations of this compound by diluting the concentrated stock in complete culture medium. A typical dose-response experiment might include concentrations ranging from 0.1 µM to 100 µM. Remember to prepare a vehicle control (medium with the same final DMSO concentration as your highest inhibitor concentration).
-
Treatment: Carefully remove the medium from the cells and add 100 µL of the 2X inhibitor dilutions to the appropriate wells.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
After the incubation, carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each concentration. Plot the cell viability against the inhibitor concentration to generate a dose-response curve and determine the IC50 for cytotoxicity.
Quantitative Data Summary
The following table summarizes the known experimental conditions for this compound based on publicly available data.
| Parameter | Value | Cell Lines | Source |
| Working Concentration | 20 µM | HELF, HaCaT, WS1 | [5] |
| Working Concentration | 50 µM | HELF | [5] |
| Pre-treatment Time | 12 hours | HaCaT | [5] |
| Treatment Time | 24 hours | HELF, HaCaT, WS1 | [5] |
Visualizations
Caption: Simplified IRF1 and Caspase-1 signaling pathway and the point of intervention for this compound.
Caption: A general experimental workflow for utilizing this compound in cell culture experiments.
Caption: A logical workflow for troubleshooting unexpected toxicity when using this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. IRF-1 as a negative regulator of cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Regulation and function of the caspase-1 in an inflammatory microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase 1 - Wikipedia [en.wikipedia.org]
IRF1-IN-1 interference with biochemical assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using IRF1-IN-1, a small molecule inhibitor of Interferon Regulatory Factor 1 (IRF1).
Troubleshooting Guides
Researchers using this compound may encounter issues common to many small molecule inhibitors. This guide provides a structured approach to identifying and resolving these potential problems.
Issue 1: Inconsistent or No Inhibitory Effect Observed
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Compound Insolubility | - Visually inspect the solution for precipitates after reconstitution and dilution into aqueous assay buffers. - Perform a serial dilution and check for precipitation at each step. | - Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. - Ensure the final concentration of the organic solvent in the assay is low (typically <0.5% v/v) to avoid solvent effects. - If solubility issues persist in the final aqueous medium, consider using a solubilizing excipient like HP-β-cyclodextrin.[1] |
| Compound Instability | - Check for color changes in the stock solution, which may indicate degradation or oxidation. - Avoid repeated freeze-thaw cycles of the stock solution.[2] - Protect the compound from light by using amber vials or wrapping containers in foil.[2] | - Aliquot stock solutions and store them at -20°C or -80°C.[2] - Prepare fresh working solutions for each experiment. - If instability is suspected, verify the compound's integrity using analytical methods like HPLC.[2] |
| Incorrect Concentration | - Verify all calculations for dilutions from the stock solution. - Ensure accurate pipetting, especially for small volumes. | - Use calibrated pipettes and perform serial dilutions to minimize pipetting errors. |
| Cellular Permeability Issues | - The compound may not be efficiently entering the cells to reach its target. | - Increase the incubation time to allow for sufficient cellular uptake. - If the target is intracellular, confirm cellular uptake using analytical methods if possible. |
| Off-Target Effects | - The observed phenotype may be due to the inhibitor binding to unintended proteins. | - Use a structurally different inhibitor for the same target to see if it produces the same phenotype. - Compare the inhibitor's effect with genetic validation methods like siRNA or CRISPR-Cas9 knockdown of IRF1. |
Issue 2: Suspected Biochemical Assay Interference
While there is no specific public data on this compound causing direct interference with biochemical assays, it is a possibility with any small molecule.
Troubleshooting Workflow for Suspected Assay Interference:
Caption: Troubleshooting workflow for investigating suspected assay interference.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is an inhibitor of Interferon Regulatory Factor 1 (IRF1). It has been shown to decrease the recruitment of IRF1 to the promoter of the CASP1 gene, thereby inhibiting the cell death signaling pathway. This includes suppressing the cleavage of Caspase 1, GSDMD, IL-1, and PARP1.[3]
Q2: What are the known cellular effects of this compound? A2: this compound has demonstrated a protective effect against ionizing radiation-induced inflammatory skin injury. It has been shown to reduce radiation-induced cell death, maintain mitochondrial activity, and regulate ROS production in skin cells post-irradiation.[3] Additionally, it can attenuate IRF1 activation induced by NSP-10 plasmid transfection.[3]
Q3: What is the recommended solvent and storage condition for this compound? A3: For most small molecule inhibitors, a high-concentration stock solution should be prepared in a water-miscible organic solvent like DMSO.[1] It is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
Q4: My cells are showing toxicity at the effective concentration of this compound. What can I do? A4: High concentrations of small molecule inhibitors can sometimes lead to off-target effects or cellular toxicity.[4] First, ensure that the final concentration of the organic solvent (e.g., DMSO) is at a non-toxic level (typically below 0.5%). If toxicity persists, it is advisable to perform a dose-response experiment to find the optimal concentration that provides the desired inhibitory effect with minimal toxicity.
Q5: How can I confirm that the observed effects in my experiment are due to IRF1 inhibition? A5: To validate that the observed phenotype is a direct result of IRF1 inhibition, consider the following:
-
Use a different inhibitor: Employ a structurally unrelated IRF1 inhibitor to see if it recapitulates the same biological effects.[4]
-
Genetic validation: Use techniques like siRNA or CRISPR-Cas9 to knockdown or knockout the IRF1 gene. The resulting phenotype should be similar to that observed with this compound treatment.[4]
-
Rescue experiment: If possible, overexpress a form of IRF1 that is resistant to this compound to see if it reverses the observed phenotype.
Data Presentation
Table 1: Summary of Known Cellular Effects of this compound
| Cellular Process | Effect of this compound | Concentration Used | Cell Types | Reference |
| IRF1 Recruitment to CASP1 Promoter | Decreased | 20 µM | HaCaT | [3] |
| Cell Death Signaling (Caspase 1, GSDMD, IL-1, PARP1 cleavage) | Inhibited | Not specified | K150 | [3] |
| Radiation-Induced Cell Death | Decreased | Not specified | K150 | [3] |
| NSP-10 Induced IRF1 Activation | Attenuated | 20 µM | HELF, HaCaT, WS1 | [3] |
| SARS-CoV-2 Pseudovirus Induced IRF1 Transcriptional Activity | Reduced | 50 µM | HELF | [3] |
Table 2: Template for Logging Suspected Assay Interference
| Assay Type | Parameter Measured | This compound Conc. | Observation with Target | Observation without Target (Control) | Conclusion |
| e.g., Fluorescence Polarization | e.g., mP | e.g., 10 µM | e.g., Decreased signal | e.g., Decreased signal | e.g., Potential fluorescence interference |
Experimental Protocols
Protocol: IRF1 Reporter Gene Assay
This protocol is for a luciferase-based reporter assay to measure the transcriptional activity of IRF1.
Materials:
-
Cells expressing the IRF1-responsive reporter construct (e.g., containing ISRE elements)
-
This compound
-
Stimulus for IRF1 activation (e.g., IFN-γ)
-
Luciferase assay reagent
-
Cell culture reagents
-
Luminometer
Workflow:
References
Validation & Comparative
A Comparative Guide to IRF1-IN-1 and Other IRF1 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, the modulation of Interferon Regulatory Factor 1 (IRF1) presents a compelling therapeutic target for a range of diseases, including inflammatory disorders and cancers. This guide provides a comparative overview of IRF1-IN-1, a known inhibitor of IRF1, alongside other potential inhibitory strategies, supported by experimental methodologies to aid in the design and evaluation of future research.
Introduction to IRF1 Inhibition
Interferon Regulatory Factor 1 (IRF1) is a transcription factor that plays a pivotal role in the immune system, regulating the expression of genes involved in inflammation, apoptosis, and anti-tumor responses.[1] The aberrant activity of IRF1 has been implicated in various pathological conditions, making it an attractive target for therapeutic intervention. The development of small molecule inhibitors that can modulate IRF1 activity is an active area of research. These inhibitors generally function by interfering with the transcriptional activity of the IRF1 protein or by promoting its degradation.[1]
Overview of this compound
This compound is a commercially available small molecule described as an inhibitor of IRF1. Its primary reported mechanism of action is the reduction of IRF1 recruitment to the promoter of the CASP1 gene.[2] This inhibitory action disrupts the downstream signaling cascade, leading to a decrease in the cleavage of Caspase-1, Gasdermin D (GSDMD), Interleukin-1β (IL-1β), and Poly (ADP-ribose) polymerase 1 (PARP1).[2] This suggests that this compound can effectively suppress inflammatory and cell death pathways mediated by IRF1. A structurally related compound, IRF1-IN-2, exhibits a similar mechanism of action.[3]
Currently, specific quantitative performance data, such as IC50 or EC50 values for this compound, are not publicly available in peer-reviewed literature, which limits a direct quantitative comparison with other potential inhibitors.
Comparative Landscape of IRF1 Inhibitors
The discovery of specific and potent small-molecule inhibitors of IRF1 remains a challenge. While this compound and IRF1-IN-2 are available, the broader landscape of experimentally validated, direct IRF1 inhibitors is still emerging.
A study by Szelag et al. described a virtual screening approach to identify potential natural compound inhibitors of the IRF1 DNA-binding domain, but did not disclose specific experimentally validated compounds. This highlights the ongoing effort to discover novel IRF1 inhibitory scaffolds.
In contrast to inhibitors, the natural compound Baicalein has been identified as an enhancer of IRF1 activity, demonstrating the feasibility of modulating IRF1 with small molecules. However, for the purpose of this guide, which focuses on inhibitors, Baicalein serves as a methodological reference for identifying IRF1 modulators rather than a direct comparator.
Due to the limited availability of publicly accessible data on other specific IRF1 small-molecule inhibitors, a direct, data-driven comparison with this compound is not feasible at this time. The following sections will focus on the experimental protocols that can be employed to characterize this compound and to discover and evaluate novel IRF1 inhibitors.
Experimental Methodologies for Assessing IRF1 Inhibition
To facilitate research in this area, this section details key experimental protocols that can be used to quantify the activity of IRF1 inhibitors like this compound and to screen for new inhibitory compounds.
IRF1 Reporter Assays
Luciferase reporter assays are a common and effective method for screening and characterizing compounds that modulate the transcriptional activity of IRF1.
Principle: A reporter construct is created containing the firefly luciferase gene under the control of a promoter with IRF1 binding sites (e.g., the IRF1 promoter itself or a promoter containing multiple copies of the Interferon-Stimulated Response Element - ISRE). When IRF1 is active, it binds to these sites and drives the expression of luciferase, which can be quantified by measuring light emission upon the addition of a substrate. An inhibitor of IRF1 will reduce the luciferase signal.
Workflow for IRF1 Reporter Assay:
Caption: Workflow for an IRF1 luciferase reporter assay.
Chromatin Immunoprecipitation (ChIP) followed by qPCR
ChIP-qPCR is a powerful technique to directly measure the binding of a transcription factor to specific DNA regions in the genome. This method can be used to confirm that an inhibitor, like this compound, prevents the recruitment of IRF1 to the promoters of its target genes, such as CASP1.
Principle: Cells are treated with a cross-linking agent to fix protein-DNA interactions. The chromatin is then sheared, and an antibody specific to the protein of interest (IRF1) is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and quantified by qPCR using primers specific for the target gene promoter.
Workflow for ChIP-qPCR:
Caption: Workflow for a Chromatin Immunoprecipitation (ChIP)-qPCR assay.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
qRT-PCR can be used to measure the mRNA levels of IRF1 target genes to assess the downstream functional consequences of IRF1 inhibition.
Principle: RNA is extracted from cells treated with an IRF1 inhibitor and/or a stimulus. The RNA is then reverse-transcribed into cDNA, which is used as a template for qPCR with primers specific for IRF1 target genes (e.g., CXCL10, ISG15). A decrease in the expression of these genes in the presence of the inhibitor indicates successful target engagement.
Workflow for qRT-PCR:
Caption: Workflow for a qRT-PCR analysis of IRF1 target genes.
Signaling Pathway of IRF1 Activation and Inhibition
The following diagram illustrates the general signaling pathway leading to IRF1 activation and the points at which inhibitors can act.
Caption: Simplified signaling pathway of IRF1 activation and inhibition.
Conclusion
This compound represents a valuable tool for studying the biological functions of IRF1 and holds potential as a starting point for the development of novel therapeutics. However, the lack of comprehensive, publicly available quantitative data and a limited number of alternative, well-characterized small-molecule inhibitors highlight a critical gap in the field. The experimental protocols detailed in this guide provide a framework for researchers to rigorously assess the performance of this compound and to embark on the discovery and validation of new IRF1 inhibitors. Further research and data sharing will be crucial to advancing our understanding of IRF1 inhibition and its therapeutic potential.
References
A Comparative Guide: IRF1-IN-1 vs. IRF1 siRNA Knockdown for Interferon Regulatory Factor 1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor involved in immunity, cell growth regulation, and apoptosis.[1] Its multifaceted role makes it a compelling target for therapeutic intervention and basic research. This guide provides a detailed comparison of two distinct methods for inhibiting IRF1 function: the small molecule inhibitor IRF1-IN-1 and the genetic approach of siRNA-mediated knockdown. This objective analysis, supported by available experimental data, will assist researchers in selecting the most appropriate tool for their specific needs.
At a Glance: this compound vs. IRF1 siRNA
| Feature | This compound | IRF1 siRNA Knockdown |
| Method of Inhibition | Small molecule chemical inhibitor | RNA interference (post-transcriptional gene silencing) |
| Target | IRF1 protein function (recruitment to promoter) | IRF1 mRNA (leading to reduced protein expression) |
| Mechanism of Action | Decreases the recruitment of IRF1 to the promoter of target genes, such as CASP1.[2] | Mediates sequence-specific degradation of IRF1 mRNA, preventing protein translation. |
| Reversibility | Reversible (dependent on compound washout) | Transient (duration depends on cell division and siRNA stability) or stable (with shRNA) |
| Speed of Onset | Rapid, dependent on cell permeability and target engagement | Slower, requires time for mRNA and protein turnover (typically 24-72 hours) |
| Specificity | Potential for off-target effects on other proteins | High sequence specificity, but potential for off-target mRNA silencing |
Mechanism of Action
This compound: A Small Molecule Approach
This compound is a small molecule inhibitor of IRF1. Its primary mechanism of action is the inhibition of IRF1's recruitment to the promoter regions of its target genes.[2] By preventing this crucial step in transcriptional activation, this compound effectively blocks the downstream signaling cascades initiated by IRF1. A key reported effect of this compound is the inhibition of the cell death signaling pathway through the suppression of Caspase 1 (CASP1), GSDMD, IL-1β, and PARP1 cleavage.[2]
IRF1 siRNA Knockdown: A Genetic Approach
IRF1 siRNA (small interfering RNA) knockdown is a genetic method that leverages the cellular mechanism of RNA interference to silence gene expression. A synthetic double-stranded RNA molecule, complementary to the IRF1 mRNA sequence, is introduced into cells. This siRNA is incorporated into the RNA-induced silencing complex (RISC), which then targets and cleaves the endogenous IRF1 mRNA. This process prevents the translation of IRF1 protein, leading to a significant reduction in its cellular levels.
Quantitative Data Comparison
The following tables summarize available quantitative data for both this compound and IRF1 siRNA knockdown. It is important to note that the data for this compound is primarily sourced from a commercial supplier and has not been independently verified in peer-reviewed literature.
Table 1: In Vitro Efficacy
| Parameter | This compound | IRF1 siRNA Knockdown | Source |
| Cell Line | HELF, HaCaT, WS1 | Jurkat T cells | [2],[3] |
| Concentration/Dose | 20 µM | Not specified | [2],[3] |
| Effect | Attenuates NSP-10 plasmid transfection-induced IRF1 activation | 80% reduction in IRF1 protein expression | [2],[3] |
| Time Point | 24 hours | Not specified | [2],[3] |
| Cell Line | HELF | THP-1 cells | [2],[4] |
| Concentration/Dose | 50 µM | Not specified | [2],[4] |
| Effect | Reduces transcriptional activity of IRF1 after SARS-CoV-2 pseudovirus infection | 90% increase in TLR-4 mRNA, 77% increase in TLR-4 protein | [2],[4] |
| Time Point | 96 hours | 36 hours | [2],[4] |
| Cell Line | K150 | MDA-MB-231 | [2] |
| Concentration/Dose | Not specified | Not specified | [2] |
| Effect | Decreases radiation (20 Gy)-induced cell death | Increased apoptosis | [2] |
| Time Point | Not specified | Not specified | [2] |
Table 2: In Vivo Efficacy
| Parameter | This compound | IRF1 siRNA Knockdown | Source |
| Model | Mice with radiation-induced inflammatory skin injury | Not available in searched literature | [2] |
| Dose | 100 µ g/day , s.c. | - | [2] |
| Effect | Protective effect against skin injury | - | [2] |
Experimental Protocols
This compound Treatment Protocol (General)
Note: This is a generalized protocol based on information from the supplier. Specific experimental conditions may need to be optimized.
-
Cell Culture: Plate cells (e.g., HaCaT, HELF) in appropriate culture vessels and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentration (e.g., 20 µM or 50 µM).
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound. For control wells, use medium with the same concentration of the vehicle (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 12, 24, or 96 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as Western blotting for cleaved caspases or qPCR for target gene expression.
IRF1 siRNA Knockdown Protocol (General)
Note: This is a generalized protocol. Specific reagents and conditions will vary depending on the cell type and transfection reagent used.
-
siRNA Design and Synthesis: Design or obtain a validated siRNA sequence targeting the desired region of the IRF1 mRNA. A non-targeting scrambled siRNA should be used as a negative control.
-
Cell Seeding: Seed cells in antibiotic-free medium to achieve 50-70% confluency on the day of transfection.
-
Transfection Complex Formation:
-
Dilute the IRF1 siRNA or control siRNA in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.
-
-
Transfection: Add the transfection complexes dropwise to the cells.
-
Incubation: Incubate the cells for 24-72 hours to allow for IRF1 mRNA and protein knockdown.
-
Validation of Knockdown: Harvest the cells to validate the knockdown efficiency by quantitative real-time PCR (qRT-PCR) for IRF1 mRNA levels and/or Western blotting for IRF1 protein levels.
-
Phenotypic Analysis: Perform functional assays, such as apoptosis assays (e.g., Annexin V staining) or analysis of downstream target gene expression.
Concluding Remarks
Both this compound and IRF1 siRNA are valuable tools for studying the function of IRF1. The choice between these two methods will depend on the specific experimental goals, the desired timeline, and the biological question being addressed.
-
This compound offers a rapid and reversible method of inhibiting IRF1 protein function. This makes it suitable for studying the acute effects of IRF1 inhibition and for potential therapeutic applications where transient modulation is desired. However, the current lack of extensive peer-reviewed data warrants careful validation of its effects in any new experimental system.
-
IRF1 siRNA knockdown provides a highly specific method for reducing the total cellular pool of IRF1 protein. It is a well-established technique with a wealth of supporting literature. While the onset of action is slower, it is the gold standard for elucidating the consequences of reduced IRF1 expression.
For researchers aiming to validate IRF1 as a therapeutic target, initial studies might employ siRNA to confirm the genetic link between IRF1 and a specific phenotype. Subsequently, small molecule inhibitors like this compound could be used to explore the pharmacological relevance and potential for drug development. As with any experimental tool, careful optimization and the use of appropriate controls are paramount to obtaining reliable and interpretable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. RNA Interference of Interferon Regulatory Factor-1 Gene Expression in THP-1 Cell Line Leads to Toll-Like Receptor-4 Overexpression/Activation As Well As Up-modulation of Annexin-II - PMC [pmc.ncbi.nlm.nih.gov]
Specificity Analysis of IRF1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor involved in immunity, cell growth, and apoptosis, making it a compelling target for therapeutic intervention. A small molecule inhibitor, IRF1-IN-1, has been developed and is commercially available. However, a critical aspect for its utility in research and potential for drug development is its specificity. The Interferon Regulatory Factor (IRF) family consists of nine structurally related proteins (IRF1-9) that often recognize similar DNA sequences. Therefore, it is crucial to determine whether this compound selectively inhibits IRF1 or if it exhibits activity against other IRF family members, which could lead to confounding experimental results and potential off-target effects.
This guide provides a framework for the specificity analysis of IRF1 inhibitors like this compound. While specific experimental data on the selectivity of this compound against other IRFs is not currently available in the public domain, we present the essential experimental protocols and data presentation formats required to perform such an analysis. This guide is intended to equip researchers with the knowledge to critically evaluate and characterize IRF1 inhibitors.
The IRF1 Signaling Pathway and Point of Inhibition
IRF1 is activated by various stimuli, including interferons (IFNs) and pathogen-associated molecular patterns (PAMPs). Upon activation, IRF1 translocates to the nucleus, where it binds to specific DNA sequences known as Interferon-Stimulated Response Elements (ISREs) in the promoters of target genes. This binding initiates the transcription of genes involved in immune responses, cell cycle arrest, and apoptosis.
This compound is described as an inhibitor that decreases the recruitment of IRF1 to the promoter of one of its target genes, CASP1 (Caspase-1).[1] This suggests that this compound may interfere with the DNA binding activity of IRF1 or its interaction with the transcriptional machinery. The following diagram illustrates the canonical IRF1 signaling pathway and the putative point of inhibition by this compound.
Importance of Specificity Analysis
The IRF family members share a conserved N-terminal DNA-binding domain. This structural similarity raises the possibility that an inhibitor designed against IRF1 might also inhibit other IRFs. Such cross-reactivity can lead to a variety of unintended consequences in experimental settings:
-
Off-Target Effects: Inhibition of other IRFs can trigger a cascade of unintended biological responses, complicating the interpretation of phenotypic data.
-
Limited Therapeutic Potential: For a drug to be successful, it must have a well-defined mechanism of action with minimal off-target effects to ensure safety and efficacy.
Therefore, a thorough specificity analysis is a prerequisite for the reliable use of any IRF1 inhibitor in research and its consideration for further development.
Experimental Protocols for Specificity Analysis
To assess the specificity of this compound, a series of biochemical and cell-based assays should be performed. The following are detailed methodologies for key experiments.
Luciferase Reporter Assay for IRF Activity
This cell-based assay measures the ability of an inhibitor to block the transcriptional activity of specific IRF family members.
Principle: A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for a specific IRF is transfected into cells. When the specific IRF is activated, it binds to its response element and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the transcriptional activity of the IRF.
Protocol:
-
Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with:
-
An expression plasmid for the specific IRF family member to be tested (e.g., IRF1, IRF2, IRF3, etc.).
-
A luciferase reporter plasmid containing response elements for the corresponding IRF (e.g., an ISRE-luciferase reporter).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
-
Inhibitor Treatment:
-
After 24 hours of transfection, treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Luciferase Assay:
-
After 18-24 hours of inhibitor treatment, lyse the cells.
-
Measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the inhibitor concentration.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of IRF transcriptional activity) for each IRF family member.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a biochemical assay used to detect protein-DNA interactions. It can be used to determine if an inhibitor directly prevents the binding of an IRF protein to its DNA response element.
Principle: A radiolabeled or fluorescently labeled DNA probe containing the consensus binding site for an IRF is incubated with the purified IRF protein in the presence or absence of the inhibitor. The protein-DNA complexes are then separated from the free DNA probe by non-denaturing polyacrylamide gel electrophoresis. A shift in the mobility of the labeled DNA indicates protein binding.
Protocol:
-
Reagents:
-
Purified recombinant IRF proteins (IRF1, IRF2, IRF3, etc.).
-
Double-stranded DNA probe containing the ISRE consensus sequence, labeled with 32P or a fluorescent dye.
-
Binding buffer.
-
This compound at various concentrations.
-
-
Binding Reaction:
-
Incubate the purified IRF protein with varying concentrations of this compound in binding buffer.
-
Add the labeled DNA probe and incubate to allow for protein-DNA binding.
-
-
Electrophoresis:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel to separate the protein-DNA complexes from the free probe.
-
-
Detection:
-
Visualize the labeled DNA by autoradiography (for 32P) or fluorescence imaging.
-
-
Data Analysis:
-
Quantify the intensity of the shifted band (protein-DNA complex) and the free probe.
-
Determine the concentration of this compound required to inhibit the DNA binding of each IRF protein.
-
Data Presentation for Specificity Comparison
The quantitative data obtained from the specificity assays should be summarized in a clear and structured table to allow for easy comparison of the inhibitor's potency against different IRF family members.
| Target | Luciferase Reporter Assay IC50 (µM) | EMSA (Inhibition of DNA Binding) IC50 (µM) |
| IRF1 | Value | Value |
| IRF2 | Value | Value |
| IRF3 | Value | Value |
| IRF4 | Value | Value |
| IRF5 | Value | Value |
| IRF7 | Value | Value |
| IRF8 | Value | Value |
| IRF9 | Value | Value |
A highly specific IRF1 inhibitor would show a low IC50 value for IRF1 and significantly higher IC50 values (ideally >10-fold) for all other IRF family members.
Experimental Workflow for Specificity Analysis
The following diagram outlines a logical workflow for the comprehensive specificity analysis of an IRF1 inhibitor.
Conclusion
While this compound is available as a potential tool for studying the role of IRF1, the absence of publicly available specificity data against other IRF family members necessitates caution in its use and interpretation of results. Researchers using this and similar compounds should ideally perform the specificity analyses outlined in this guide to ensure the validity of their findings. A highly specific and well-characterized IRF1 inhibitor would be an invaluable tool for dissecting the intricate roles of IRF1 in health and disease and for the development of novel therapeutics.
References
A Comparative Guide to Alternative Methods for Inhibiting IRF1 Signaling
For Researchers, Scientists, and Drug Development Professionals
Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor that functions as a key node in the cellular response to interferons, pathogens, and DNA damage. It plays a pivotal role in orchestrating innate and adaptive immunity, cell proliferation, and apoptosis. Dysregulation of the IRF1 signaling pathway is implicated in various pathologies, including autoimmune diseases and certain cancers, making it an attractive therapeutic target.
This guide provides a comparative overview of alternative methods to inhibit IRF1 signaling, focusing on genetic, upstream pathway, and post-translational modification approaches. The information is supported by experimental data and detailed protocols to assist researchers in selecting and implementing the most suitable strategy for their specific research needs.
Chapter 1: Genetic Inhibition of IRF1 Expression
Genetic methods, particularly RNA interference (RNAi), offer a direct and highly specific approach to inhibit IRF1 signaling by targeting its mRNA for degradation, thereby preventing protein synthesis.
Small interfering RNA (siRNA) is the most common tool for transient knockdown of IRF1. The high specificity of siRNA minimizes off-target effects, making it a reliable method for validating the functional role of IRF1 in various cellular processes. Studies have consistently demonstrated significant reduction in IRF1 protein levels, often exceeding 70-80%.
Quantitative Data: Efficacy of siRNA-Mediated IRF1 Knockdown
| Cell Line | Transfection Method | Knockdown Efficiency | Assay Method | Reference |
| Jurkat T cells | Stable siRNA expression | ~80% protein reduction | Western Blot | [1] |
| THP-1 cells | Lipid-based reagent | Total inhibition of mRNA at 36h | RT-PCR | [2] |
| Primary CD4+ T cells | Amaxa Nucleofection | 40-60% protein reduction | Flow Cytometry | [3] |
| HeLa cells | Not specified | Significant mRNA reduction | RT-qPCR | [4] |
Experimental Workflow and Visualization
The typical workflow for an siRNA-based inhibition experiment involves designing and synthesizing the siRNA, transfecting it into the target cells, and validating the knockdown efficiency at both the mRNA and protein levels.
Experimental Protocol: siRNA Transfection and Validation by qRT-PCR
This protocol outlines a general procedure for transiently transfecting cells with siRNA to knockdown IRF1 and subsequently verifying the knockdown efficiency using quantitative real-time PCR (qRT-PCR).
Materials:
-
IRF1-specific siRNA and non-targeting control (NTC) siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
-
Target cells (e.g., HeLa, THP-1)
-
6-well tissue culture plates
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for IRF1 and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Seeding: 24 hours before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Complex Preparation:
-
For each well, dilute 30 pmol of siRNA (IRF1-specific or NTC) into 125 µL of Opti-MEM™.
-
In a separate tube, add 5 µL of transfection reagent to 125 µL of Opti-MEM™.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add the 250 µL siRNA-lipid complex dropwise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24 to 48 hours. The optimal time should be determined empirically.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for either IRF1 or the housekeeping gene, and the synthesized cDNA.
-
Run the qPCR reaction using a standard thermal cycling program.
-
Analyze the results using the comparative Cq (ΔΔCq) method to determine the relative expression of IRF1 mRNA in siRNA-treated cells compared to the NTC-treated cells.
-
Chapter 2: Indirect Inhibition via Upstream Signaling Pathways
An alternative to targeting IRF1 directly is to inhibit the upstream signaling cascades that lead to its expression and activation. The most prominent of these is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, which is activated by interferons (IFNs).
Upon IFN-γ binding to its receptor, JAK1 and JAK2 phosphorylate STAT1, which then homodimerizes, translocates to the nucleus, and binds to the promoter of IRF1, driving its transcription. Therefore, inhibitors of JAKs can effectively block this induction.
Signaling Pathway and Point of Inhibition
Quantitative Data: Effect of JAK Inhibitors on IRF1 Expression
The JAK1/2 inhibitor Ruxolitinib has been shown to potently suppress IFN-induced gene expression, including IRF1.
| Inhibitor | Target(s) | Cell Type | Effect on IRF1 | Downstream Consequences | Reference |
| Ruxolitinib | JAK1 / JAK2 | Human PBMCs | Dramatically reduced IFN-induced mRNA expression | Decreased expression of IFN-stimulated genes (ISGs) like MX1 and OAS1 | [5] |
| Ruxolitinib | JAK1 / JAK2 | Human Dermal Papilla Cells | Suppressed IFN-γ-induced mRNA expression | Reversed IFN-γ-induced expression of Caspase-1, IL-1β, and IL-15 | [6] |
| Baricitinib | JAK1 / JAK2 | Human Airway Epithelial Cells | Mitigated IFN-β-induced gene activation | Blunted immune signaling pathways | [7] |
Experimental Protocol: Western Blot for p-STAT1 and IRF1
This protocol is for assessing the efficacy of an upstream inhibitor (e.g., a JAK inhibitor) by measuring the phosphorylation of STAT1 and the total protein level of IRF1.
Materials:
-
Target cells
-
Cytokine for stimulation (e.g., IFN-γ)
-
Inhibitor (e.g., Ruxolitinib) and vehicle control (e.g., DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT1 (Tyr701), anti-STAT1, anti-IRF1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells and grow to 80-90% confluency.
-
Pre-treat cells with the inhibitor (e.g., 1 µM Ruxolitinib) or vehicle for 1-2 hours.
-
Stimulate the cells with IFN-γ (e.g., 10 ng/mL) for the desired time (e.g., 30 minutes for p-STAT1, 4-6 hours for IRF1 induction).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer.
-
Scrape and collect the lysate, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-STAT1, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a digital imager or X-ray film.
-
To probe for total STAT1, IRF1, or β-actin, the membrane can be stripped and re-probed.
-
Chapter 3: Targeting Post-Translational Modifications (PTMs)
The activity, stability, and function of the IRF1 protein are tightly regulated by a variety of post-translational modifications (PTMs), including phosphorylation and ubiquitination. Targeting the enzymes responsible for these modifications provides a nuanced strategy for inhibiting IRF1 signaling without altering its expression.
-
Phosphorylation: Phosphorylation of IRF1 in its C-terminal domain by kinases such as Casein Kinase II (CKII) is crucial for its transcriptional activity.[8] Therefore, small molecule inhibitors of CKII can be used to prevent IRF1 activation.[9]
-
Ubiquitination: The stability of IRF1 is controlled by K48-linked polyubiquitination, which targets it for proteasomal degradation. Enhancing the activity of E3 ligases that target IRF1 or inhibiting deubiquitinases could be a strategy to decrease IRF1 protein levels.
Visualization of IRF1 PTM and Inhibition Strategies
Experimental Protocol: In Vitro Ubiquitination Assay
This assay can determine if a specific E3 ligase ubiquitinates IRF1 and can be adapted to screen for compounds that enhance this process.[4][10][11][12]
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant E3 ligase of interest
-
Recombinant human ubiquitin
-
Recombinant IRF1 protein (substrate)
-
ATP solution (10 mM)
-
10X Ubiquitination buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl₂)
-
SDS-PAGE and Western blot reagents
-
Anti-IRF1 or anti-Ubiquitin antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, assemble the reaction on ice. For a 30 µL reaction, add the components in the following order:
-
15 µL nuclease-free water
-
3 µL 10X Ubiquitination buffer
-
3 µL 10 mM ATP
-
1.5 µL E1 enzyme (~100 nM final)
-
1.5 µL E2 enzyme (~1 µM final)
-
3 µL Ubiquitin (~200 µM final)
-
1.5 µL E3 ligase (~0.5 µM final)
-
-
Initiate Reaction: Add 1.5 µL of IRF1 substrate (~1 µM final) to start the reaction. As a negative control, prepare a reaction mix without the E3 ligase.
-
Incubation: Incubate the reaction at 37°C for 60-90 minutes.
-
Stop Reaction: Stop the reaction by adding 10 µL of 4X Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Analysis:
-
Analyze the samples by SDS-PAGE.
-
Perform a Western blot using an anti-IRF1 antibody.
-
A successful ubiquitination reaction will show higher molecular weight bands or a "smear" above the unmodified IRF1 band, representing polyubiquitinated IRF1.
-
Conclusion
The inhibition of IRF1 signaling can be achieved through a variety of methods, each with distinct advantages and applications.
-
Genetic Inhibition (siRNA/shRNA) offers the highest specificity, making it the gold standard for target validation in preclinical research. However, its therapeutic delivery remains a significant challenge.
-
Indirect Inhibition via Upstream Pathways (e.g., JAK inhibitors) provides a clinically relevant approach, as several drugs in this class are already approved for treating inflammatory diseases. A key consideration is the pleiotropic effect of these inhibitors, as they will affect all downstream functions of the targeted kinase, not just IRF1 activation.
-
Targeting Post-Translational Modifications is a sophisticated strategy that allows for the modulation of IRF1 function without altering its expression. This approach is still largely in the exploratory phase but holds promise for developing highly specific and nuanced therapeutic interventions.
-
Direct Small Molecule Inhibition of the IRF1 DNA-binding domain remains a key goal for drug development. While in-silico studies have identified potential binding pockets, the discovery of potent and specific cell-permeable inhibitors is an ongoing effort.
The choice of inhibition method will depend on the specific research question or therapeutic goal. For validating the role of IRF1 in a biological process, siRNA is highly effective. For investigating a more clinically translatable approach, upstream pathway inhibitors like Ruxolitinib provide a valuable tool. Future research will likely focus on developing direct IRF1 inhibitors and novel strategies to modulate its PTMs to achieve greater therapeutic specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. invivogen.com [invivogen.com]
- 3. Luciferase reporter assays to monitor interferon signaling modulation by SARS-CoV-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro protein ubiquitination assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ruxolitinib Improves Immune-Dysregulation Features but not Epigenetic Abnormality in a Patient with STAT1 GOF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JAK inhibitors dampen activation of interferon-stimulated transcription of ACE2 isoforms in human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A role for casein kinase II phosphorylation in the regulation of IRF-1 transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of IRF1 in Oncology: A Guide to a Dual-Function Transcription Factor
A comprehensive review of the current scientific landscape reveals no publicly available data on a specific molecule designated "IRF1-IN-1." Extensive searches for this compound in scientific literature and databases have not yielded any information regarding its existence, mechanism of action, or efficacy in cancer cell lines. Research into direct, small-molecule inhibitors of Interferon Regulatory Factor 1 (IRF1) is an emerging area, and as of now, no specific inhibitors have been extensively characterized or are widely available for research.
This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding of IRF1's function in cancer. Acknowledging the user's interest in the therapeutic potential of modulating this pathway, we will focus on the dual role of IRF1 as both a tumor suppressor and a potential oncogene, the therapeutic rationale for its modulation, and the experimental approaches used to study its function.
The Dichotomous Nature of IRF1 in Cancer
Interferon Regulatory Factor 1 (IRF1) is a transcription factor with a complex and often contradictory role in cancer biology. Its function is highly context-dependent, varying with the type of cancer, the tumor microenvironment, and the specific signaling pathways that are active.
IRF1 as a Tumor Suppressor:
In many cancers, IRF1 functions as a tumor suppressor.[1][2] Its anti-tumor activities are attributed to several key mechanisms:
-
Induction of Apoptosis: IRF1 can trigger programmed cell death in tumor cells by upregulating the expression of pro-apoptotic genes such as caspases.[1][2]
-
Cell Cycle Arrest: It can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G1 phase.[1]
-
Immune System Activation: IRF1 plays a crucial role in the anti-tumor immune response by promoting the activity of various immune cells.
IRF1 as a Potential Tumor Promoter:
Conversely, in certain contexts, IRF1 can contribute to tumor progression:
-
Upregulation of PD-L1: IRF1 is a major transcriptional regulator of Programmed Death-Ligand 1 (PD-L1), an immune checkpoint molecule that helps tumors evade the immune system.[3]
-
Promotion of Inflammation: Chronic inflammation can drive cancer development, and IRF1 is a key mediator of inflammatory responses.
Therapeutic Strategies: To Inhibit or to Activate?
The dual functionality of IRF1 presents a significant challenge for therapeutic development. The decision to inhibit or activate the IRF1 pathway depends on the specific cancer type and its molecular characteristics.
| Therapeutic Strategy | Rationale | Potential Indications |
| IRF1 Inhibition | In tumors where IRF1 drives PD-L1 expression and promotes an immunosuppressive microenvironment, an IRF1 inhibitor could enhance anti-tumor immunity. | Cancers with high PD-L1 expression driven by the IFN-γ/IRF1 axis. |
| IRF1 Activation | In cancers where IRF1's tumor-suppressive functions (e.g., apoptosis induction) are dominant, activating IRF1 could be a viable therapeutic approach. | Cancers with low IRF1 expression and intact apoptotic machinery. |
Experimental Protocols for Studying IRF1 Function
To investigate the role of IRF1 in a specific cancer model, a variety of experimental techniques are employed. Below are outlines of common protocols.
Cell Viability and Proliferation Assays
-
Objective: To determine the effect of IRF1 modulation on cancer cell growth.
-
Methodology:
-
Cell Culture: Cancer cell lines of interest are cultured under standard conditions.
-
IRF1 Modulation: Cells are transfected with plasmids to either overexpress IRF1 or with siRNA/shRNA to knockdown IRF1 expression.
-
Assay: Cell viability is assessed at various time points using assays such as MTT, WST-1, or real-time cell analysis (e.g., xCELLigence).
-
Data Analysis: The growth rates of cells with modulated IRF1 expression are compared to control cells.
-
Apoptosis Assays
-
Objective: To measure the extent of programmed cell death induced by IRF1.
-
Methodology:
-
IRF1 Modulation: As described above.
-
Staining: Cells are stained with Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
Western Blotting: The expression of key apoptosis-related proteins (e.g., cleaved caspases, Bcl-2 family members) is analyzed by western blotting.
-
Western Blotting for Signaling Pathway Analysis
-
Objective: To investigate the downstream signaling pathways affected by IRF1.
-
Methodology:
-
Protein Extraction: Protein lysates are prepared from cells with modulated IRF1 expression.
-
SDS-PAGE and Transfer: Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies against IRF1 and proteins in downstream pathways (e.g., PD-L1, caspases, cell cycle regulators).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) and visualized using a chemiluminescent substrate.
-
Visualizing IRF1 Signaling and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the IRF1 signaling pathway and a typical experimental workflow.
Caption: The IFN-γ/STAT1/IRF1 signaling pathway.
Caption: A general workflow for studying IRF1 function.
References
Unraveling the Selectivity of Irfin1: A Comparative Guide for Kinase Researchers
For researchers in kinase drug discovery and chemical biology, the selection of highly specific inhibitor tool compounds is paramount to generating reliable experimental outcomes. This guide provides a comprehensive analysis of the cross-reactivity of Irfin1 (also known as FR180209), a potent inhibitor of the Insulin Receptor (IR) and Insulin-like Growth Factor 1 Receptor (IGF-1R). Through a detailed examination of kinase screening data and experimental methodologies, this document serves as an essential resource for scientists evaluating Irfin1 for their research needs.
Executive Summary
Irfin1 has emerged as a highly selective inhibitor of the IR and IGF-1R kinases. Extensive kinase profiling reveals a remarkably clean off-target profile, positioning Irfin1 as a superior tool compound for studying the intricate signaling pathways governed by these two receptors. This guide presents a comparative analysis of Irfin1's selectivity against a broad panel of kinases, details the experimental protocols used for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows to aid in experimental design and data interpretation.
Data Presentation: Irfin1 Kinase Selectivity Profile
The cross-reactivity of Irfin1 was assessed against a panel of 290 kinases at a concentration of 500 nM. The primary targets, Insulin Receptor (IR) and Insulin-like Growth Factor 1 Receptor (IGF-1R), were potently inhibited. Notably, Irfin1 demonstrated exceptional selectivity with minimal off-target inhibition across the vast majority of the kinome.
Below is a summary of the inhibitory activity of Irfin1 against its primary targets and a selection of other kinases. For a comprehensive list, refer to the original study by Anastassiadis et al.
| Kinase Target | Percent Inhibition at 500 nM | Notes |
| INSR (Insulin Receptor) | 73% | Primary Target |
| IGF1R (Insulin-like Growth Factor 1 Receptor) | Data reported as a potent dual inhibitor | Primary Target (especially inactive form) |
| AAK1 | <25% | No significant inhibition |
| ABL1 | <25% | No significant inhibition |
| ACK1 | <25% | No significant inhibition |
| ... (and 285 other kinases) | <25% | No significant inhibition |
Table 1. Inhibitory activity of Irfin1 against a panel of kinases. Data is presented as the percentage of inhibition at a 500 nM concentration of Irfin1.
In a comparative analysis with other known IR/IGF-1R inhibitors, BMS-754807 and OSI-906, Irfin1 displayed a significantly superior selectivity profile. While BMS-754807 and OSI-906 exhibited numerous off-target effects, Irfin1 remained highly specific for the IR/IGF-1R family.[1]
Experimental Protocols
The kinase selectivity profiling of Irfin1 was conducted using a high-throughput biochemical assay. The following protocol is based on the methodology employed by Reaction Biology Corporation's Kinase HotSpot™ platform, which was utilized in the key characterization studies of Irfin1.
Kinase Screening Assay Protocol (Reaction Biology HotSpot™ Platform)
This radiometric assay quantifies the transfer of the γ-phosphate from [γ-³³P]ATP to a specific peptide or protein substrate by the kinase.
-
Reagents:
-
Base Reaction Buffer: 20 mM Hepes (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO.
-
Required cofactors for individual kinases.
-
Purified, recombinant kinases.
-
Specific peptide or protein substrates.
-
Irfin1 (or other test compounds) dissolved in 100% DMSO.
-
[γ-³³P]ATP.
-
-
Procedure:
-
The substrate is prepared in the freshly made base reaction buffer.
-
Any necessary cofactors are added to the substrate solution.
-
The specific kinase is then added to the substrate solution and mixed gently.
-
The test compound (e.g., Irfin1) in 100% DMSO is delivered to the kinase-substrate mixture using acoustic technology for precise nanoliter dispensing. The mixture is incubated for 20 minutes at room temperature.
-
The kinase reaction is initiated by the addition of [γ-³³P]ATP. The reaction is allowed to proceed for 2 hours at room temperature.
-
The reaction is stopped, and the phosphorylated substrate is captured on a P81 phosphocellulose filter.
-
The amount of incorporated radiolabel is quantified using a scintillation counter to determine the kinase activity.
-
The percentage of inhibition is calculated by comparing the kinase activity in the presence of the inhibitor to the activity in a vehicle (DMSO) control.
-
For the initial broad-panel screening of Irfin1, a single concentration of 500 nM was used. The ATP concentration is typically at or near the Km for each individual kinase to provide a more accurate measure of the inhibitor's potency.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the biological context of Irfin1's activity and the methodology of its characterization, the following diagrams have been generated using the Graphviz DOT language.
References
Safety Operating Guide
Proper Disposal of IRF1-IN-1: A Guide for Laboratory Professionals
For research use only. Not for use in humans or animals.
This document provides essential guidance on the proper disposal procedures for IRF1-IN-1, a small molecule inhibitor of Interferon Regulatory Factor 1 (IRF1). As a preferred source for laboratory safety and chemical handling information, this guide is designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining regulatory compliance.
No specific Safety Data Sheet (SDS) for this compound was found during the compilation of this guide. Therefore, the following procedures are based on general best practices for laboratory chemical waste disposal and the common solvent used for this compound. This compound is frequently supplied as a solution in dimethyl sulfoxide (B87167) (DMSO)[1]. Consequently, the disposal protocol primarily addresses the hazards associated with DMSO.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (butyl rubber gloves are recommended for DMSO), and a lab coat. All handling of the compound and its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.
Disposal of this compound Waste
The disposal of this compound, whether in solid form or dissolved in a solvent like DMSO, must be treated as hazardous chemical waste. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all waste containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, tubes), and spill cleanup materials, in a designated and properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and its solvent. For DMSO solutions, a high-density polyethylene (B3416737) (HDPE) or glass container is suitable.
-
Ensure the container has a secure, leak-proof screw cap.
-
-
Waste Segregation:
-
Segregate this compound waste from other waste streams. Specifically, it should be categorized as non-halogenated organic solvent waste if dissolved in DMSO.
-
Do not mix incompatible chemicals in the same waste container. For instance, acids and bases should always be stored separately[2].
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound in Dimethyl Sulfoxide"), the concentration, and the approximate volume of the waste.
-
Indicate the associated hazards (e.g., "Flammable," "Toxic").
-
Include the date of waste accumulation and the name of the principal investigator or laboratory contact.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory[2].
-
The SAA should be a well-ventilated, secondary containment area away from sources of ignition.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.
-
Follow your institution's specific procedures for waste manifest and pickup requests.
-
Spill and Decontamination Procedures
In the event of a spill, evacuate the area and ensure it is well-ventilated. For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container. For larger spills, or if you are unsure how to proceed, contact your EHS office immediately. Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water. All cleanup materials must be disposed of as hazardous waste.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 701225-07-2 | MedchemExpress |
| Common Solvent | Dimethyl Sulfoxide (DMSO) | MedchemExpress[1] |
| Recommended Gloves | Butyl Rubber | University of Waterloo[3] |
| Waste Category | Non-halogenated Organic Solvent | General Laboratory Guidelines |
Experimental Workflow for Waste Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for this compound Waste Disposal.
References
Essential Safety and Operational Guide for Handling IRF1-IN-1
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of the IRF1 Inhibitor, IRF1-IN-1.
This document provides crucial safety and logistical information for the laboratory use of this compound, a potent inhibitor of Interferon Regulatory Factor 1 (IRF1). Adherence to these guidelines is essential for ensuring personnel safety and maintaining experimental integrity.
Quantitative Data Summary
For ease of reference and comparison, the following tables summarize the key quantitative properties of this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 701225-07-2 |
| Purity | 99.72% |
| Solubility | In Vitro: DMSO ≥ 83.33 mg/mL (189.16 mM) |
| In Vivo: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (≥ 8 mg/mL) |
Table 2: Storage and Stability
| Condition | Duration |
| Stock Solution (-80°C) | 6 months |
| Stock Solution (-20°C) | 1 month |
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Nitrile gloves should be worn. Change gloves immediately if they become contaminated.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: Not required under normal use with adequate ventilation. If handling large quantities or creating aerosols, a NIOSH-approved respirator is recommended.
Operational Plan: Handling and Storage
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
For long-term storage of the solid compound and stock solutions, a temperature of -80°C is recommended to ensure stability for up to 6 months.[1] For shorter periods of up to one month, -20°C is acceptable.[1]
Preparation of Stock Solutions:
-
All manipulations should be performed in a chemical fume hood.
-
To prepare a stock solution, dissolve this compound in a suitable solvent such as DMSO.[1] For in vitro studies, a common stock concentration is 10 mM.
-
For in vivo studies, a recommended solvent system is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which allows for a solubility of at least 8 mg/mL.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure compliance with institutional and regulatory guidelines.
-
Unused Compound: Dispose of as hazardous chemical waste in accordance with your institution's Environmental Health and Safety (EHS) protocols. Do not discard down the drain or in regular trash.
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, tubes, and gloves, should be collected in a designated hazardous waste container and disposed of through your institution's EHS department.
-
Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed waste container for hazardous chemical waste disposal.
Experimental Protocols
The following are detailed methodologies for common experiments involving this compound.
In Vitro Cell-Based Assay: Inhibition of IRF1-Mediated Signaling
This protocol describes the treatment of cultured cells with this compound to assess its effect on IRF1 signaling pathways.
Materials:
-
Cultured cells (e.g., HaCaT, HELF, WS1)[1]
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Stimulant to induce IRF1 activity (e.g., ionizing radiation, plasmid transfection)[1]
-
Reagents for downstream analysis (e.g., cell lysis buffer, antibodies for Western blotting)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Working Solution: Dilute the this compound stock solution in complete cell culture medium to the desired final concentration. A common working concentration range is 20-50 µM.[1] A vehicle control (medium with the same concentration of DMSO) should be prepared in parallel.
-
Pre-treatment (if applicable): For experiments investigating the protective effects of this compound, pre-treat the cells with the this compound working solution for a specified period (e.g., 12 hours) before applying the stimulus.[1]
-
Treatment: Remove the existing medium from the cells and replace it with the prepared this compound working solution or vehicle control.
-
Stimulation: After the pre-treatment period (or directly for co-treatment experiments), apply the stimulus to induce IRF1 activity. For example, irradiate the cells with 20 Gy of ionizing radiation or transfect with a relevant plasmid.[1]
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24 hours).[1]
-
Cell Lysis and Analysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer.
-
Collect the cell lysates and determine the protein concentration.
-
Analyze the lysates for markers of IRF1 activity and downstream signaling, such as the cleavage of Caspase 1, GSDMD, IL-1β, and PARP1, by Western blotting or other suitable methods.[1]
-
In Vivo Animal Study: Radioprotective Effects of this compound
This protocol outlines the administration of this compound to mice to evaluate its protective effects against radiation-induced injury.
Materials:
-
Mice (strain as appropriate for the study)
-
This compound
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[1]
-
Radiation source
-
Equipment for subcutaneous injection
-
Tools for monitoring and assessing skin injury
Procedure:
-
Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.
-
Preparation of Dosing Solution: Prepare the this compound dosing solution in the appropriate vehicle. A typical dose is 100 µ g/day , administered subcutaneously.[1] Prepare a vehicle-only solution for the control group.
-
Pre-treatment: Administer this compound or vehicle to the mice subcutaneously every other day for a specified period before irradiation.[1]
-
Irradiation: On the designated day, irradiate a specific area of the mice (e.g., skin) with a single high dose of radiation (e.g., 35 Gy).[1]
-
Post-Irradiation Monitoring:
-
Continue the administration of this compound or vehicle as per the experimental design.
-
Monitor the mice regularly for signs of radiation-induced skin injury, such as erythema and exudation.[1]
-
At the end of the study period, euthanize the mice and collect tissue samples for histological analysis to assess the structural integrity of the irradiated skin.[1]
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to this compound.
Caption: IRF1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflows for in vitro and in vivo studies with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
